(S)-5-Methoxy-2-aminotetralin
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPGAYIYYGOIP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431824 | |
| Record name | (S)-5-Methoxy-2-aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105086-80-4 | |
| Record name | (S)-5-Methoxy-2-aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-5-Methoxy-2-aminotetralin chemical properties
An In-depth Technical Guide to (S)-5-Methoxy-2-aminotetralin
This guide provides a comprehensive technical overview of the chemical and pharmacological properties of this compound, a significant molecule in neurochemical research and a key intermediate in the synthesis of dopaminergic pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, pharmacological insights, and analytical protocols to support advanced research and development activities.
Core Molecular Profile
This compound, a methoxy-substituted aminotetralin, is a chiral molecule whose biological activity is critically dependent on its stereochemistry. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.
Physicochemical Properties
The fundamental properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt is the more frequently documented form due to its solid, crystalline nature, making it easier to handle and store compared to the free base.
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | [1] |
| Synonyms | (S)-(-)-5-METHOXY 2-AMINOTETRALIN | RT-1, (S)-(-)-5-methoxy-2-aminotetraline hydrochloride | [2][] |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | [2][] |
| Molecular Weight | 177.24 g/mol | 213.7 g/mol | [2] |
| Appearance | - | White to off-white solid | [2] |
| Melting Point | Not available | 262-265 °C | [2] |
| Boiling Point | Not available | 283.85 °C (at 101.3 kPa) | [2] |
| Density | 1.056 g/cm³ (Predicted) | Not available | [] |
| Water Solubility | Not available | 39.6 g/L (at 20 °C) | [2] |
| LogP | Not available | -1.52 (Calculated) | [2] |
| Storage | Not available | Inert atmosphere, Room Temperature | [2] |
Synthesis and Manufacturing
The synthesis of this compound with high enantiomeric purity is crucial for its intended pharmacological application. The most effective and scalable methods utilize asymmetric induction to avoid low-yield chiral resolution steps.[4] The common precursor for this synthesis is 5-methoxy-2-tetralone.[5]
Synthesis of Precursor: 5-Methoxy-2-tetralone
Several methods exist for the synthesis of 5-methoxy-2-tetralone. A common industrial approach involves the Birch reduction of 1,6-dimethoxynaphthalene.[6] An alternative patented method starts from 3-methoxyphenylacetic acid, which is converted to the corresponding acyl chloride and then reacted with ethylene.[5]
Asymmetric Synthesis of this compound Hydrochloride
A patented, high-yield method for preparing the target compound involves a three-step process starting from 5-methoxy-2-tetralone. This process leverages a chiral auxiliary, R-(+)-α-phenylethylamine, to induce the desired (S)-stereochemistry at the C2 position of the aminotetralin core.[5]
Caption: Asymmetric synthesis workflow for this compound HCl.
Step 1: Synthesis of Compound I (Chiral Imine)
-
To a 5 L reaction flask, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, 3.2 g of p-toluenesulfonic acid, and 2500 mL of toluene.
-
Under a nitrogen atmosphere, stir and heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
-
Concentrate the reaction liquid under vacuum to obtain an oily liquid of Compound I. The structure is confirmed by NMR spectroscopy.
Step 2: Synthesis of Compound II (Diastereoselective Reduction)
-
Add 125 g (approx. 409 mmol) of Compound I from the previous step and 1500 mL of anhydrous ethanol to a 2 L four-necked flask.
-
Stir the mixture and cool to a temperature between -20 °C and -10 °C.
-
Slowly add 24 g (631 mmol) of sodium borohydride (NaBH₄) while maintaining the temperature. Allow the reaction to proceed until complete.
-
Adjust the pH to ~7 using 10% hydrochloric acid.
-
Concentrate the mixture to dryness. Add 400 mL of water and 100 mL of ethyl acetate.
-
While stirring, adjust the pH to ~10 with 10% sodium hydroxide solution and allow the layers to separate.
-
Extract the aqueous layer with 1000 mL of ethyl acetate.
-
Combine the organic layers, wash twice with water (400 mL then 200 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to obtain an oily liquid, which is Compound II. The structure is confirmed by NMR spectroscopy.
Step 3: Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride
-
Dissolve 120 g (approx. 406 mmol) of Compound II in 2000 mL of ethanol in a 5 L reaction flask.
-
Add 1000 mL of a 10% solution of hydrogen chloride in ethyl acetate. Stir at room temperature for 1-2 hours to precipitate the hydrochloride salt of Compound II. Filter and dry the solid.
-
Add the dried solid, 12 g of a 10% Palladium on Carbon (Pd/C) catalyst, and 2500 mL of methanol to a hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas to 0.8-1.0 MPa and heat to 80-100 °C. Maintain the reaction until hydrogen uptake ceases.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under vacuum.
-
Recrystallize the resulting solid from a mixture of methanol and ethyl acetate (1:3 v/v) to obtain a white solid of (S)-2-amino-5-methoxytetralin hydrochloride.
-
This method reports a final yield of approximately 68.7% with an enantiomeric excess (e.e.) of 99.9%.[5]
Pharmacology and Mechanism of Action
This compound is primarily recognized as a dopamine receptor agonist and is a key precursor to the dopamine agonist Rotigotine, which is used in the treatment of Parkinson's disease.[2] Its pharmacological profile, however, extends to significant interactions with serotonin receptors.
Dopaminergic Activity
The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. The activity of these compounds is often directed towards the D₂, D₃, and D₄ receptor subtypes, which are key targets in managing neuropsychiatric disorders.[4][7] As an agonist, this compound is believed to mimic the action of endogenous dopamine, which is deficient in conditions like Parkinson's disease.[5]
Serotonergic Activity
Research into the broader class of 5-substituted-2-aminotetralins (5-SATs) has revealed potent activity at serotonin 5-HT₁ class receptors.
-
High Affinity: 5-SATs demonstrate high affinity (Kᵢ ≤ 25 nM) at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₙ receptors.[8][9]
-
Stereoselectivity: The (S)-enantiomer is crucial for this high-affinity binding, showing a 35- to 1000-fold greater affinity than the (R)-enantiomer at these receptors.[8][9]
-
Agonist Function: These compounds act as agonists at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₙ receptors, with varying degrees of potency and efficacy depending on other substitutions.[8][9]
This dual action on both dopaminergic and serotonergic systems suggests a complex pharmacological profile that could be leveraged for various therapeutic applications.
Caption: Pharmacological targets of this compound.
Analytical Methodologies
Accurate characterization and quantification of this compound require robust analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure elucidation.
-
¹H-NMR Data (HCl salt in D₂O, reference): [5]
-
δ 1.75-1.80 (1H)
-
δ 2.14-2.17 (1H)
-
δ 2.52-2.63 (1H)
-
δ 2.75-2.87 (2H)
-
δ 3.06-3.13 (1H)
-
δ 3.45-3.56 (1H)
-
δ 3.75 (3H, -OCH₃)
-
δ 6.74-6.83 (2H, Aromatic)
-
δ 7.12-7.17 (1H, Aromatic)
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining enantiomeric purity (e.e.). A typical setup would involve a chiral stationary phase (e.g., cellulose- or amylose-based columns) with a mobile phase consisting of a hexane/isopropanol/diethylamine mixture. UV detection is suitable due to the aromatic chromophore.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used to assess the purity of the synthetic precursor, 5-methoxy-2-tetralone, and to monitor reaction progress.[10]
Stability, Storage, and Safety
Stability and Storage
This compound hydrochloride is a stable solid under recommended conditions.[11]
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at room temperature.[2]
-
Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[11]
-
Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[11]
Stability studies should be conducted according to ICH guidelines to establish a re-test date or shelf life under defined storage conditions.[12]
Safety and Handling
The hydrochloride salt is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.
-
GHS Hazard Classification: [2][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
-
-
Precautionary Measures: [11]
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
-
References
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P
- US9145353B2 - Method of preparing (S)
-
This compound | C11H15NO | CID 9855630 - PubChem. (URL: [Link])
- Method of Preparing (S)
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications. (URL: [Link])
-
(s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS - DC Chemicals. (URL: [Link])
-
This compound | C11H15NO | CID 9855630 - PubChem. (URL: [Link])
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed. (URL: [Link])
-
Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity | Journal of Medicinal Chemistry. (URL: [Link])
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC. (URL: [Link])
-
Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity | Journal of Medicinal Chemistry. (URL: [Link])
-
Stability testing of existing active substances and related finished products - European Medicines Agency. (URL: [Link])
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed. (URL: [Link])
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P
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A Comprehensive Technical Guide to the Structural Elucidation of (S)-5-Methoxy-2-aminotetralin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereospecific Characterization
(S)-5-Methoxy-2-aminotetralin is a crucial chiral molecule with significant relevance in medicinal chemistry and pharmacology, particularly as a dopamine receptor agonist for potential therapeutic applications in conditions like Parkinson's disease.[] Its bioactivity is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer often exhibiting a distinct pharmacological profile compared to its (R)-counterpart. Therefore, unambiguous confirmation of the molecule's three-dimensional structure, including its absolute configuration, is a critical step in drug discovery and development. This guide provides an in-depth overview of the modern analytical techniques employed for the complete structural elucidation of this compound, emphasizing the synergy between different spectroscopic methods to ensure scientific rigor and data integrity.
The Foundation: Synthesis and Chirality
The journey to elucidating the structure of this compound begins with its synthesis. A common and effective method involves the asymmetric induction from a prochiral starting material, 5-methoxy-2-tetralone. This process is designed to yield the desired (S)-enantiomer with high purity and enantiomeric excess.[2] One patented method describes a process that can achieve a purity of 99% and an enantiomeric excess of 99.9%.[2]
Synthetic Overview:
A widely adopted synthetic strategy involves the following key transformations:
-
Imine Formation: Reaction of 5-methoxy-2-tetralone with a chiral amine, such as R-(+)-α-phenylethylamine, to form a chiral imine intermediate.
-
Diastereoselective Reduction: Reduction of the imine using a suitable reducing agent, which stereoselectively yields the corresponding amine.
-
Deprotection: Removal of the chiral auxiliary group to afford the target this compound.
The efficiency of this asymmetric synthesis is paramount, as it directly impacts the stereochemical purity of the final compound.
Core Analytical Techniques for Structural Verification
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This involves a combination of spectroscopic techniques that, together, provide a complete picture of the molecule's connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. For this compound hydrochloride in D₂O, the following proton signals are characteristic[2]:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.75-1.80 | m | 1H |
| 2.14-2.17 | m | 1H |
| 2.52-2.63 | m | 1H |
| 2.75-2.87 | m | 2H |
| 3.06-3.13 | m | 1H |
Note: The specific assignments for each proton require further 2D NMR experiments like COSY and HSQC.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
Chiral NMR Analysis:
To confirm the enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be employed in NMR spectroscopy. These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which will have distinct NMR signals, allowing for the quantification of each enantiomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Fragmentation Pattern:
For this compound (C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 177.[3] Common fragmentation pathways for aminotetralin derivatives involve:
-
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
-
Loss of the amino group: Fragmentation involving the cleavage of the C-N bond.
-
Retro-Diels-Alder reaction: Fragmentation of the tetralin ring system.
A detailed analysis of the fragmentation pattern provides a fingerprint of the molecule and helps to confirm its proposed structure.
Visualizing the Analytical Workflow
Caption: Workflow for the synthesis and structural elucidation of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
-
N-H stretching: Around 3400-3300 cm⁻¹ (for the primary amine).
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
-
C-O stretching: For the methoxy group, typically in the 1250-1050 cm⁻¹ region.
-
C-N stretching: In the 1250-1020 cm⁻¹ range for aliphatic amines.
The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.
Chiroptical Spectroscopy: Probing the Stereochemistry
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is a unique fingerprint of the molecule's absolute configuration. For this compound, the CD spectrum would be expected to show Cotton effects (positive or negative peaks) that are characteristic of the (S)-enantiomer. By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration can be confidently assigned.
Experimental Protocols: A Practical Approach
1. NMR Sample Preparation and Analysis
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Protocol:
-
Dissolve 5-10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Add a small amount of a reference standard (e.g., TMS or TSP) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For enantiomeric purity analysis, acquire a ¹H NMR spectrum in the presence of a chiral solvating agent.
-
2. Mass Spectrometry Analysis
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
For detailed fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
3. FTIR Spectroscopy
-
Objective: To identify the functional groups.
-
Protocol:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
4. Circular Dichroism Spectroscopy
-
Objective: To determine the absolute configuration.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
Use a quartz cuvette with a known path length.
-
Acquire the CD spectrum over the appropriate UV-Vis wavelength range.
-
The spectrum is typically presented as molar ellipticity [θ] versus wavelength.
-
Data Integration and Structure Confirmation
The final step in the structural elucidation process is the integration of all the spectroscopic data.
Sources
An In-Depth Technical Guide to (S)-5-Methoxy-2-aminotetralin: Synthesis, Pharmacology, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Methoxy-2-aminotetralin is a crucial chiral intermediate and a potent dopamine and serotonin receptor agonist. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and synonyms, and offers a detailed, field-tested protocol for its asymmetric synthesis. The document further delves into the compound's pharmacological profile, presenting its binding affinities for key dopamine and serotonin receptor subtypes. Finally, this guide outlines robust analytical methodologies for the chiral separation and purity assessment of this compound, equipping researchers and drug development professionals with the essential knowledge for its effective utilization in their scientific endeavors.
Chemical Identity
-
Systematic Name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
-
CAS Number: 105086-80-4[1]
-
Molecular Formula: C₁₁H₁₅NO[1]
-
Molecular Weight: 177.24 g/mol [1]
Synonyms
This compound is also known by several other names in scientific literature and commercial listings:
-
(S)-(-)-5-METHOXY 2-AMINOTETRALIN[1]
-
(S)-2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene[1]
-
(S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine[1]
-
(2S)-5-methoxytetralin-2-amine[1]
The hydrochloride salt of this compound is also commonly used and has the following identifiers:
-
Systematic Name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
-
CAS Number: 58349-17-0
Synthesis of this compound Hydrochloride
The synthesis of enantiomerically pure this compound is critical for its use in pharmacological research and as a precursor for other active pharmaceutical ingredients, such as Rotigotine.[2] Traditional methods often involve racemic synthesis followed by chiral resolution, which can be inefficient.[2] The following protocol describes an asymmetric synthesis approach that provides a higher yield and enantiomeric excess.[2]
Asymmetric Synthesis Workflow
Caption: Asymmetric synthesis of this compound HCl.
Step-by-Step Experimental Protocol[2]
Step 1: Formation of the Chiral Imine Intermediate
-
To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene), add R-(+)-α-phenylethylamine (typically in a 1:1.2 molar ratio).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude chiral imine intermediate.
Step 2: Diastereoselective Reduction
-
Dissolve the crude imine intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The choice of reducing agent and temperature is crucial for achieving high diastereoselectivity.
-
Stir the reaction mixture at a low temperature until the reduction is complete.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude reduced intermediate.
Step 3: Hydrogenolysis to Yield this compound
-
Dissolve the crude reduced intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst).
-
Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50-60 psi).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.
Pharmacological Profile
This compound is a potent agonist at both dopamine and serotonin receptors, with a marked stereoselectivity for the (S)-enantiomer.[3] This section details its binding affinities and functional activity at key receptor subtypes.
Receptor Binding Affinities
The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D₂ | High Affinity | [1][4] |
| D₃ | High Affinity | [1][4] |
| Serotonin Receptors | ||
| 5-HT₁A | ≤ 25 | [3][5] |
| 5-HT₁B | ≤ 25 | [3][5] |
| 5-HT₁D | ≤ 25 | [3][5] |
Mechanism of Action and Signaling Pathways
As an agonist at D₂-like dopamine receptors (D₂, D₃) and 5-HT₁A/₁B/₁D serotonin receptors, this compound modulates intracellular signaling cascades. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.
Caption: Simplified signaling pathway of D₂ and 5-HT₁A receptor activation.
Activation of these Gi/o-coupled receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control of this compound, including the determination of its chemical purity and enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The separation of the (S) and (R) enantiomers of 5-methoxy-2-aminotetralin can be effectively achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly well-suited for this purpose.[7]
Workflow for Chiral HPLC Method Development:
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An In-Depth Technical Guide to the Discovery and History of 2-Aminotetralin Derivatives
Abstract
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. Its significance lies in its role as a conformationally restricted analog of phenethylamine, a core motif in endogenous neurotransmitters like dopamine and norepinephrine. This guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and pharmacological diversification of 2-aminotetralin derivatives. We will delve into the initial rationale for their development as dopaminergic probes, trace their expansion into serotonergic and adrenergic agents, and detail the structure-activity relationships that have guided this journey. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this vital chemical class.
Introduction: The "Rigid Analog" Concept and the Birth of a Scaffold
The story of 2-aminotetralin derivatives is rooted in the "rigid analog" strategy of drug design, a powerful approach to understanding ligand-receptor interactions. The flexible side chain of endogenous phenethylamines, such as dopamine, allows them to adopt numerous conformations, only one of which is optimal for binding to its receptor. By incorporating the ethylamine side chain into a rigid ring system, as seen in 2-aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine), medicinal chemists could lock the pharmacophore into a more defined spatial orientation. This conformational constraint reduces the entropic penalty of binding and allows for a more precise probing of the receptor's topology.
The 2-aminotetralin scaffold was identified as a superior rigid analog of phenethylamines, capable of fully substituting for d-amphetamine in drug discrimination tests with rats.[1] This foundational observation confirmed that the scaffold correctly mimicked the active conformation of more flexible stimulants and set the stage for its exploration as a privileged structure in neuroscience and pharmacology.
Figure 1: The 2-aminotetralin scaffold as a rigid analog of flexible phenethylamine neurotransmitters and stimulants.
The Dopaminergic Era: Probing the Dopamine Receptor
Initial research into 2-aminotetralin derivatives was heavily focused on their interaction with dopamine receptors, driven by the desire to develop novel treatments for Parkinson's disease and other dopamine-related disorders.
Hydroxylation Patterns and Receptor Affinity
Pioneering work quickly established that the position of hydroxyl groups on the aromatic ring was critical for dopaminergic activity. This mimicked the catechol structure of dopamine itself. Structure-activity relationship (SAR) studies identified several key dihydroxy-2-aminotetralin isomers:
-
5,6-Dihydroxy-2-aminotetralin (A-5,6-DTN): An effective dopamine D1 receptor agonist.
-
6,7-Dihydroxy-2-aminotetralin (A-6,7-DTN): A potent and selective dopamine D2 receptor agonist.[2]
-
5,7-Dihydroxy-2-aminotetralin: These resorcinol-derived isomers were found to be significantly less potent as dopaminergic agents compared to their catechol (5,6- and 6,7-dihydroxy) counterparts.[3]
The distinct selectivity profiles of these isomers provided invaluable tools for differentiating dopamine receptor subtypes long before the advent of modern molecular biology techniques. A-6,7-DTN, in particular, became a benchmark compound in dopamine research.[2]
N-Alkylation and Functional Efficacy
Further SAR studies explored the impact of substituents on the amino group. The addition of n-propyl groups, for example, led to the development of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), a highly potent D2/D3 receptor agonist.[4] Research demonstrated that the receptor possesses an accessory binding site that can accommodate various bulky and functionalized N-alkyl substituents, a feature also observed in ergoline-based dopaminergic agents.[4][5]
Expanding Horizons: Beyond Dopamine to Serotonin and Adrenergic Receptors
While the dopaminergic activity of 2-aminotetralins remains a cornerstone of their pharmacology, subsequent research unveiled their promiscuity, with derivatives showing high affinity for serotonin (5-HT) and adrenergic receptors.
The Serotonergic Connection
The 2-aminotetralin scaffold proved to be a versatile template for developing ligands for various 5-HT receptor subtypes. The high sequence homology among 5-HT1 receptor subtypes has historically made the development of selective ligands challenging.[6][7] However, the rigid 2-aminotetralin framework provided a unique opportunity for structure-based design.
Recent studies have focused on 5-substituted-2-aminotetralins (5-SATs), which demonstrate high affinity and stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[6][7][8][9] By leveraging molecular modeling and mutagenesis studies, researchers have been able to delineate the specific molecular determinants for binding and function at these subtypes, leading to the design of novel agonists with improved selectivity.[6][7][9] For instance, strategic modifications have yielded full efficacy 5-HT1A agonists with over 100-fold selectivity against 5-HT1B/1D receptors.[6][7][9]
Targeting Adrenergic Receptors
The structural similarity to norepinephrine also implied a potential interaction with adrenergic receptors. Indeed, certain 2-aminotetralin derivatives have demonstrated activity at α- and β-adrenoceptors.[3] More recently, a novel class of 5-substituted-2-aminotetralins has been reported to possess diverse and potent activities at α2-adrenergic receptors (α2Rs).[10][11]
This is particularly significant because drug discovery for α2Rs is complicated by the high homology between subtypes (α2A and α2C).[10][11] Certain 5-SAT analogues exhibit a novel pharmacological profile, acting as partial agonists at α2A receptors while simultaneously functioning as inverse agonists at α2C receptors.[10][11] This dual activity is therapeutically promising, as activating α2A receptors is often beneficial, while activating α2C receptors can be detrimental in certain clinical contexts.[10][11]
Figure 2: Diversification of the 2-aminotetralin scaffold to target multiple neurotransmitter systems.
Synthesis and Methodologies: From Bench to Biocatalysis
The synthesis of 2-aminotetralin derivatives is a well-established field of organic chemistry. These compounds are key structural motifs in a wide range of pharmaceutically important molecules.[12]
The Classical Approach: Reductive Amination
The most common and robust method for synthesizing the 2-aminotetralin core is the reductive amination of the corresponding 2-tetralone. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced to the target amine.
Figure 3: General workflow for the reductive amination of 2-tetralone.
Detailed Experimental Protocol: Synthesis of N-Propyl-2-aminotetralin
This protocol provides a self-validating system for the synthesis of a representative N-alkylated 2-aminotetralin derivative.
Objective: To synthesize N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine via reductive amination of 2-tetralone.
Materials:
-
2-Tetralone (1.0 eq)
-
Propylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-tetralone (1.0 eq) and anhydrous dichloroethane.
-
Imine Formation: Add propylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour. Causality: The acid catalyzes the condensation reaction between the ketone and the amine to form the iminium intermediate, which is crucial for the subsequent reduction.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. Its slow addition controls the reaction rate and prevents overheating.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-tetralone is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure N-propyl-2-aminotetralin.
Modern Advances: Biocatalysis
More recently, enzymatic reductive amination has emerged as a powerful, environmentally friendly alternative for producing chiral 2-aminotetralin derivatives.[12] Engineered imine reductases (IREDs) can be employed as biocatalysts to achieve high yields and excellent enantioselectivity in the coupling of 2-tetralones with various amines.[12][13]
Summary and Future Outlook
The 2-aminotetralin scaffold has had a rich and impactful history in medicinal chemistry. From its origins as a rigid dopaminergic probe, it has evolved into a remarkably versatile template for designing selective ligands for a wide array of G protein-coupled receptors. The journey from the early dihydroxy derivatives to the complex, multi-target 5-substituted analogues showcases the power of iterative drug design and the importance of fundamental structure-activity relationship studies.
Current research continues to leverage this scaffold. The development of ligands with mixed pharmacology, such as the α2A agonist/α2C inverse agonists, opens new avenues for treating complex neurological and psychiatric disorders.[10][11] Furthermore, the application of advanced synthetic methods like asymmetric biocatalysis will enable more efficient and sustainable access to enantiomerically pure derivatives, facilitating more precise pharmacological investigations. The 2-aminotetralin story is far from over, and this enduring scaffold will undoubtedly continue to be a source of novel therapeutic agents and indispensable research tools for years to come.
Data Summary
| Derivative Class | Key Examples | Primary Pharmacological Target(s) | Key Structural Feature(s) |
| Dihydroxy-ATs | A-5,6-DTN, A-6,7-DTN | Dopamine D1, Dopamine D2 | Catechol-like dihydroxylation pattern |
| 5-Hydroxy-N,N-dialkyl-ATs | 5-OH-DPAT | Dopamine D2/D3 | 5-OH group and N,N-dipropyl substitution |
| 5-Substituted-ATs (5-SATs) | FPT, 5-PAT | 5-HT1A/1B/1D, α2-Adrenergic | Bulky substituent at the C5 position |
References
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synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin. (n.d.). PubMed. Available at: [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). ResearchGate. Available at: [Link]
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Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. (2023). PubMed Central. Available at: [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). PubMed Central. Available at: [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). PubMed. Available at: [Link]
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Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (n.d.). ResearchGate. Available at: [Link]
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Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. (n.d.). PubMed. Available at: [Link]
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Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Pharmacological Profile of (S)-5-Methoxy-2-aminotetralin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Methoxy-2-aminotetralin (S-5-MeO-AMT) is a conformationally restricted analog of methamphetamine and a member of the 5-substituted-2-aminotetralin (5-SAT) chemical class. This guide provides a comprehensive overview of the pharmacological profile of S-5-MeO-AMT, synthesizing available data on its receptor binding affinity, functional activity, and potential therapeutic applications. The evidence indicates that S-5-MeO-AMT is a potent agonist at specific serotonin and dopamine receptors, suggesting a complex pharmacological profile with potential implications for the treatment of neurological and psychiatric disorders, most notably Parkinson's disease. This document serves as a technical resource for researchers and drug development professionals interested in the nuanced pharmacology of this compound.
Introduction and Chemical Properties
This compound is the (S)-enantiomer of 5-methoxy-2-aminotetralin, a rigid chemical scaffold that mimics the structure of endogenous monoamine neurotransmitters. Its chemical structure is characterized by a tetralin ring system with a methoxy group at the 5-position and an amino group at the 2-position, with the stereochemistry at the C2 position being crucial for its pharmacological activity.[1]
Chemical and Physical Properties [2]
| Property | Value |
| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| CAS Number | 105086-80-4 |
Core Pharmacological Profile: A Dual-Action Ligand
The pharmacological character of (S)-5-MeO-AMT is primarily defined by its interactions with the serotonergic and dopaminergic systems. Available data and structure-activity relationships within the 5-SAT class strongly suggest a potent agonist activity at specific G-protein coupled receptors (GPCRs) within these two neurotransmitter systems.
Serotonergic Activity: A Focus on 5-HT1 Receptors
The activation of 5-HT1A and 5-HT1B receptors is associated with a range of physiological and behavioral effects, including modulation of mood, anxiety, and social behavior.[4] The potential for (S)-5-MeO-AMT to act as an agonist at these receptors suggests its possible utility in conditions where these processes are dysregulated.
Dopaminergic Activity: A Potential Therapeutic Avenue for Parkinson's Disease
A significant aspect of the pharmacological profile of (S)-5-MeO-AMT is its activity as a dopamine receptor agonist.[] This property has led to its investigation as a potential therapeutic agent for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain.[1] Dopamine agonists, such as rotigotine, pramipexole, and ropinirole, are a mainstay in the treatment of Parkinson's disease, and the identification of novel agonists with potentially improved efficacy or side-effect profiles is an active area of research.[6][7][8]
The specific dopamine receptor subtypes (D1, D2, D3, D4, D5) targeted by (S)-5-MeO-AMT and its functional potency (EC50) at these receptors require further elucidation through dedicated experimental studies. However, its classification as a dopamine agonist suggests that it likely interacts with D2-like receptors (D2, D3, D4), which are the primary targets for most clinically used dopamine agonists in Parkinson's disease.[7][8]
Mechanism of Action: A Multi-Target Interaction Model
The combined serotonergic and dopaminergic activity of (S)-5-MeO-AMT suggests a complex mechanism of action that involves the modulation of multiple neurotransmitter systems.
Primary Signaling Pathways
As a GPCR agonist, (S)-5-MeO-AMT is expected to initiate intracellular signaling cascades upon binding to its target receptors. For 5-HT1A and D2-like dopamine receptors, which are predominantly Gi/o-coupled, agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector proteins.
Monoamine Transporter Interactions
A comprehensive understanding of the pharmacological profile of (S)-5-MeO-AMT necessitates an evaluation of its affinity for and activity at the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). While direct data for (S)-5-MeO-AMT is currently unavailable, related compounds in the amphetamine and aminotetralin classes often exhibit activity at these transporters, either as inhibitors of reuptake or as releasing agents.[9] Future research should prioritize the characterization of these interactions to fully delineate the compound's mechanism of action.
Experimental Protocols for Pharmacological Characterization
To address the existing gaps in the pharmacological data for (S)-5-MeO-AMT, the following experimental workflows are recommended.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of (S)-5-MeO-AMT at a comprehensive panel of monoamine receptors and transporters.
Methodology:
-
Receptor Binding Assays:
-
Utilize radioligand competition binding assays with membranes prepared from cells expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, D1, D2, D3, D4, D5, α1- and α2-adrenergic receptors).
-
Incubate membranes with a fixed concentration of a specific radioligand and increasing concentrations of (S)-5-MeO-AMT.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of (S)-5-MeO-AMT for each receptor.
-
-
Functional Assays:
-
Employ cell-based functional assays to determine the potency (EC50) and efficacy of (S)-5-MeO-AMT at the receptors for which it shows significant binding affinity.
-
For Gi/o-coupled receptors (e.g., 5-HT1A, D2-like), utilize assays that measure the inhibition of forskolin-stimulated cAMP production.
-
For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), measure inositol phosphate accumulation or intracellular calcium mobilization.
-
For monoamine transporters, conduct in vitro uptake inhibition assays using synaptosomes or cells expressing the transporters to determine the IC50 for inhibition of serotonin, dopamine, and norepinephrine uptake.
-
In Vivo Behavioral and Neurochemical Studies
Objective: To investigate the in vivo effects of (S)-5-MeO-AMT on behavior and neurotransmitter levels in relevant animal models.
Methodology:
-
Behavioral Pharmacology:
-
In rodent models of Parkinson's disease (e.g., 6-OHDA-lesioned rats), assess the ability of (S)-5-MeO-AMT to reverse motor deficits.
-
Utilize behavioral assays sensitive to serotonergic and dopaminergic modulation, such as the head-twitch response (for 5-HT2A activity), prepulse inhibition (for sensorimotor gating), and locomotor activity assessment.
-
-
In Vivo Microdialysis:
-
Employ in vivo microdialysis in awake, freely moving animals to measure extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex) following systemic administration of (S)-5-MeO-AMT.[10][11][12] This technique provides direct evidence of the compound's effects on neurotransmitter release and reuptake in the living brain.
-
Pharmacokinetics and Metabolism
The pharmacokinetic profile of (S)-5-MeO-AMT, including its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic potential. While specific data for this compound are not available, studies on structurally related compounds can provide some initial insights. For instance, 5-methoxy-2-aminoindane (MEAI), a related aminoindane, exhibits a short plasma and brain half-life in rats, with metabolism occurring via N-acetylation and oxidative demethylation.[13] The metabolism of aminotetralin derivatives can be stereoselective, highlighting the importance of characterizing the metabolic fate of the (S)-enantiomer specifically.[14]
Therapeutic Potential and Future Directions
The dual serotonergic and dopaminergic activity of (S)-5-MeO-AMT presents a unique pharmacological profile with potential therapeutic applications. Its dopamine agonist properties make it a candidate for further investigation in the context of Parkinson's disease.[] The serotonergic component of its activity may offer additional benefits, such as the management of non-motor symptoms of Parkinson's disease, including depression and anxiety, which are common comorbidities.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Obtaining detailed in vitro binding and functional data across a wide range of receptors and transporters.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of (S)-5-MeO-AMT in validated animal models of Parkinson's disease and other relevant neurological and psychiatric disorders.
-
Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of (S)-5-MeO-AMT to assess its drug-like properties and potential for clinical development.
-
Safety and Toxicology: Conducting thorough safety and toxicology studies to identify any potential adverse effects.
By systematically addressing these areas, a complete understanding of the pharmacological profile of (S)-5-MeO-AMT can be achieved, paving the way for its potential translation into a novel therapeutic agent.
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Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. PubMed. Available at: [Link]
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Canal, C. E., et al. (2015). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. PubMed Central. Available at: [Link]
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Chumpradit, S., et al. (1995). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. Available at: [Link]
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An In-Depth Technical Guide on the Core Mechanism of Action of (S)-5-Methoxy-2-aminotetralin
Introduction
(S)-5-Methoxy-2-aminotetralin is a semi-rigid psychoactive compound of the 2-aminotetralin class. Its unique pharmacological profile, characterized by interactions with key monoamine neurotransmitter systems, has positioned it as a subject of significant interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its molecular targets, functional activities, and the resultant signaling cascades, offering a detailed understanding of its complex pharmacology.
The 2-aminotetralin scaffold is a well-established pharmacophore known to interact with a range of G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The stereochemistry at the C2 position is a critical determinant of receptor affinity and functional activity, with the (S)-enantiomer often exhibiting higher potency at specific receptor subtypes. This guide will explore the nuanced interactions of this compound with these receptors, elucidating the structural basis for its activity and its potential as a modulator of dopaminergic and serotonergic neurotransmission.
Pharmacodynamics: A Multi-Target Profile
The mechanism of action of this compound is characterized by its engagement with multiple receptor systems, primarily dopamine and serotonin receptors. This multi-target profile underlies its complex and nuanced pharmacological effects.
Dopamine Receptor Interactions
Table 1: Anticipated Dopamine Receptor Binding Profile of this compound (based on related compounds)
| Receptor Subtype | Anticipated Affinity (Ki) | Anticipated Functional Activity |
| D1 | Low | Weak Agonist/No significant activity |
| D2 | High | Agonist |
| D3 | High | Agonist |
| D4 | Moderate to Low | Agonist/Partial Agonist |
Note: The anticipated affinities are based on the general structure-activity relationships of 5-methoxy-2-aminotetralin derivatives. Precise Ki values for this compound require direct experimental determination.
The agonism at D2 and D3 receptors is a cornerstone of its mechanism, contributing to its effects on mood, motivation, and motor control.
Serotonin Receptor Interactions
The 2-aminotetralin scaffold is also a privileged structure for interacting with serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT1D subtypes. Research on 5-substituted-2-aminotetralins has consistently demonstrated that the (S)-enantiomer possesses significantly higher affinity for these receptors compared to the (R)-enantiomer[2]. These compounds typically act as agonists at these 5-HT1 receptor subtypes[2].
Table 2: Anticipated Serotonin Receptor Binding and Functional Profile of this compound
| Receptor Subtype | Anticipated Affinity (Ki) | Anticipated Functional Activity |
| 5-HT1A | High | Agonist |
| 5-HT1B | High | Agonist |
| 5-HT1D | High | Agonist |
| 5-HT2A | Moderate to Low | Partial Agonist/Antagonist |
| 5-HT2C | Moderate to Low | Agonist/Antagonist |
Note: The anticipated profile is extrapolated from data on structurally related (S)-2-aminotetralin derivatives. Specific experimental validation for this compound is necessary for confirmation.
The agonism at 5-HT1A receptors is of particular interest, as this receptor is a well-established target for anxiolytic and antidepressant medications.
Potential as an Entactogen
The term "entactogen" describes a class of psychoactive substances that induce feelings of empathy, emotional openness, and connectedness. The prototypical entactogen, MDMA, exerts its effects primarily through the release of serotonin. The combined agonism at dopamine and serotonin receptors, particularly the potential for interaction with 5-HT2A receptors, suggests that this compound may possess entactogenic properties. Elucidating its precise effects on serotonin release and its functional activity at 5-HT2A receptors is crucial to understanding this aspect of its pharmacology.
Signaling Pathways
The interaction of this compound with its primary receptor targets initiates downstream signaling cascades that ultimately mediate its physiological effects.
Dopamine D2-like Receptor Signaling
Dopamine D2, D3, and D4 receptors are all members of the Gi/o-coupled GPCR family. Upon agonist binding by this compound, the following signaling cascade is initiated:
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, including transcription factors, ion channels, and enzymes.
Serotonin 5-HT1 Receptor Signaling
Similar to D2-like receptors, 5-HT1A, 5-HT1B, and 5-HT1D receptors are also coupled to Gi/o proteins. Therefore, agonist binding by this compound at these receptors will also lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, following a signaling pathway analogous to that of the D2-like receptors.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing the human receptor subtype of interest (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of this compound.
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
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An In-Depth Technical Guide to the Dopamine Agonist Activity of (S)-5-Methoxy-2-aminotetralin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Methoxy-2-aminotetralin, a chiral derivative of the 2-aminotetralin class of compounds, has garnered significant interest in the field of neuropharmacology for its interaction with dopaminergic systems. The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands, and subtle structural modifications can profoundly influence receptor affinity, selectivity, and functional activity. This guide provides a comprehensive technical overview of the dopamine agonist activity of this compound, consolidating available data on its synthesis, receptor binding profile, and the methodologies employed for its characterization. Understanding the precise nature of its interaction with dopamine receptor subtypes is crucial for its potential development as a pharmacological tool or therapeutic agent for conditions such as Parkinson's disease.[]
Chemical Properties and Synthesis
This compound is a synthetic compound with the molecular formula C₁₁H₁₅NO.[2] Its structure features a tetralin core with a methoxy group at the 5-position and an amine group at the 2-position, with the stereochemistry at the C2 position being (S). This specific stereoisomer is crucial for its biological activity.
Synthesis of this compound Hydrochloride
A common synthetic route to obtain the enantiomerically pure (S)-isomer involves asymmetric induction. The synthesis starts from 5-methoxy-2-tetralone and utilizes a chiral auxiliary, such as R-(+)-α-phenylethylamine, to introduce the desired stereochemistry. The key steps are outlined below:
-
Imine Formation: 5-methoxy-2-tetralone is reacted with R-(+)-α-phenylethylamine in the presence of a suitable catalyst (e.g., p-toluenesulfonic acid) to form the corresponding imine.
-
Diastereoselective Reduction: The imine intermediate is then reduced using a hydride-donating agent like sodium borohydride. This step proceeds with high diastereoselectivity, favoring the formation of the (S,R)-diastereomer.
-
Hydrogenolysis and Salt Formation: The chiral auxiliary is removed by catalytic hydrogenolysis using a palladium-carbon catalyst. The resulting this compound is then converted to its hydrochloride salt for improved stability and handling.
This method has been reported to yield this compound hydrochloride with high purity and enantiomeric excess.[3]
Pharmacological Profile: Dopamine Receptor Interactions
The primary pharmacological interest in this compound lies in its activity at dopamine receptors, particularly the D2-like family (D2, D3, and D4).
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, the ability of this compound to displace a radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
A key study by van Vliet et al. (1996) evaluated a series of 2-aminotetralins, including 5-methoxy substituted derivatives, at cloned human dopamine D2 and D3 receptors. The binding affinities reported for the N,N-dipropyl derivative of this compound are summarized below. It is important to note that the affinity can be influenced by the radioligand used (agonist vs. antagonist), which reflects the different conformational states of the receptor.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| (S)-5-Methoxy-2-(di-n-propylamino)tetralin | D2L | [³H]Spiperone (antagonist) | 28 | van Vliet et al., 1996 |
| (S)-5-Methoxy-2-(di-n-propylamino)tetralin | D2L | [³H]N-0437 (agonist) | 1.8 | van Vliet et al., 1996 |
| (S)-5-Methoxy-2-(di-n-propylamino)tetralin | D3 | [³H]Spiperone (antagonist) | 2.2 | van Vliet et al., 1996 |
These data indicate that (S)-5-Methoxy-2-(di-n-propylamino)tetralin exhibits high affinity for both D2 and D3 receptors, with a notable preference for the D3 receptor when measured with an antagonist radioligand. The higher affinity observed with an agonist radioligand at the D2L receptor suggests a preferential binding to the high-affinity state of the receptor, which is characteristic of agonists.
Functional Efficacy
While binding affinity provides information on how well a compound binds to a receptor, functional assays are necessary to determine the biological response it elicits. For D2-like receptors, which are coupled to Gi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is typically expressed as the EC50 value (the concentration that produces 50% of the maximal response), and its efficacy is the maximal response (Emax) relative to a full agonist.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels and subsequent downstream effects.
Caption: Dopamine D2 Receptor Gi Signaling Pathway.
Methodologies for Characterization
A multi-faceted approach involving in vitro and in vivo assays is essential for a thorough characterization of the dopamine agonist activity of this compound.
In Vitro Assays
This assay quantifies the affinity of the test compound for the target receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol (Competition Assay):
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 receptor) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors), and a range of concentrations of (S)-5-Methoxy-2-aminotralin.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
This assay measures the ability of a compound to modulate the production of cyclic AMP, providing a measure of its functional efficacy at Gi/o-coupled receptors.
Detailed Protocol (cAMP Inhibition Assay):
-
Cell Culture: Plate cells expressing the dopamine D2 receptor in a suitable microplate and culture overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of this compound.
-
Incubation: Incubate the cells for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Assays
This is a classic in vivo model to assess the functional effects of dopamine agonists. Unilateral lesioning of the nigrostriatal dopamine pathway with the neurotoxin 6-hydroxydopamine (6-OHDA) leads to a denervation supersensitivity of postsynaptic dopamine receptors in the lesioned hemisphere.
Detailed Protocol:
-
Animal Model: Induce a unilateral lesion of the medial forebrain bundle in rats using a stereotaxic injection of 6-OHDA. Allow the animals to recover for several weeks.
-
Drug Administration: Administer this compound systemically (e.g., via subcutaneous injection).
-
Behavioral Observation: Place the rat in a circular arena and record its rotational behavior (full 360° turns) for a specified period. Dopamine agonists will cause the animal to rotate contralateral to the lesioned side.
-
Data Analysis: Quantify the number of contralateral rotations per minute. A dose-dependent increase in contralateral rotations is indicative of dopamine agonist activity.
Conclusion
This compound is a potent ligand for dopamine D2 and D3 receptors, with a binding profile suggestive of agonist activity. Its stereochemistry is a critical determinant of its pharmacological properties. While its high affinity for the agonist state of the D2 receptor is well-established, a complete understanding of its functional efficacy requires further investigation through in vitro functional assays. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other novel dopaminergic compounds, which is essential for advancing our understanding of dopamine pharmacology and the development of new therapeutics for dopamine-related neurological and psychiatric disorders.
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An In-Depth Technical Guide to the Serotonin Receptor Affinity of (S)-5-Methoxy-2-aminotetralin
This guide provides a comprehensive technical overview of the serotonin (5-HT) receptor binding affinity and functional profile of the stereospecific compound (S)-5-Methoxy-2-aminotetralin (S-5-MeO-AMT). Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, outlines detailed experimental methodologies, and offers insights into the structure-activity relationships that govern the interaction of this aminotetralin derivative with various 5-HT receptor subtypes.
Introduction: The Significance of 2-Aminotetralins in Serotonergic Research
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its rigidified phenethylamine backbone provides a valuable template for exploring the pharmacophores of aminergic G protein-coupled receptors (GPCRs), particularly serotonin receptors. The stereochemistry at the C2 position and substitutions on the aromatic ring and the amino group are critical determinants of affinity, selectivity, and functional activity.
This compound is a key member of the 5-substituted-2-aminotetralin (5-SAT) class of compounds. Understanding its specific interactions with the diverse family of 5-HT receptors is fundamental for the rational design of novel therapeutics targeting a wide array of neuropsychiatric disorders, including depression, anxiety, and psychosis.[1] This guide will delve into the nuanced pharmacology of S-5-MeO-AMT, providing the technical foundation necessary for its application in advanced research and development.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a tetralin ring system with a methoxy group at the 5-position and an amino group at the 2-position. The "(S)" designation denotes the specific stereoconfiguration at the chiral center (C2), which has been shown to be a crucial factor in determining the affinity for serotonin receptors.[2]
Serotonin Receptor Binding Profile
The affinity of a ligand for its receptor is a primary determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that displaces 50% of a specific radioligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.
While a comprehensive binding profile for the primary amine this compound across all serotonin receptor subtypes is not extensively documented in a single source, significant insights can be drawn from studies on closely related 5-substituted-2-aminotetralins (5-SATs).
5-HT₁ Subfamily Affinity
Research has consistently demonstrated that 5-SATs, particularly the (S)-enantiomers, exhibit high affinity for the 5-HT₁ subfamily of receptors, including 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ subtypes.[2] The (S)-stereochemistry at the C2 position generally confers a significantly higher affinity (ranging from 35- to 1000-fold) for these receptors compared to the (R)-configuration.[2] These compounds typically show negligible affinity for the 5-HT₁F receptor.[3]
Table 1: Binding Affinities (Kᵢ, nM) of Representative (S)-2-Aminotetralins at Human 5-HT₁ Receptors
| Compound | 5-HT₁ₐ (nM) | 5-HT₁ₑ (nM) | 5-HT₁ₒ (nM) |
| (S)-5-MeO-AMT (N,N-dimethyl) | Data not explicitly available | Data not explicitly available | Data not explicitly available |
| Related 5-SATs (e.g., FPT) | Potent (low nM) | Potent (low nM) | Potent (low nM) |
5-HT₂ Subfamily Affinity
The 5-HT₂ receptor subfamily, comprising 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes, is a critical target for many psychoactive drugs. The affinity of aminotetralin derivatives for these receptors can vary significantly based on their substitution patterns. While some 2-aminotetralins act as inverse agonists at 5-HT₂ₐ and 5-HT₂C receptors, others can be agonists.[5] The specific binding profile of this compound at the 5-HT₂ subfamily requires further elucidation through dedicated screening.
Other 5-HT Receptor Subtypes (5-HT₃, 5-HT₄, 5-HT₅, 5-HT₆, 5-HT₇)
The interaction of this compound with other serotonin receptor subtypes is less characterized. A comprehensive understanding of its selectivity profile necessitates screening against a broader panel of receptors, including the ligand-gated ion channel 5-HT₃ receptor and the Gs-coupled 5-HT₄, 5-HT₆, and 5-HT₇ receptors. The 5-HT₇ receptor, in particular, has emerged as a target of interest for its role in mood regulation and circadian rhythms.[6]
Functional Activity at Serotonin Receptors
Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is paramount. This is determined through functional assays that measure the downstream signaling events following receptor activation.
Agonism at 5-HT₁ Receptors
Studies on the 5-SAT chemotype have consistently shown that (2S)-5-SATs act as agonists at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors.[2] The potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds are influenced by the substitutions at the C2 and C5 positions.[2] For instance, N,N-dimethylation at the C2 position has been shown to modulate potency and efficacy at these receptor subtypes.
Table 2: Functional Activity (pEC₅₀ and Eₘₐₓ) of Representative (S)-2-Aminotetralins at Human 5-HT₁ Receptors
| Compound | Receptor | pEC₅₀ | Eₘₐₓ (%) |
| (S)-5-MeO-AMT (N,N-dimethyl) | 5-HT₁ₐ | Data not explicitly available | Data not explicitly available |
| 5-HT₁ₑ | Data not explicitly available | Data not explicitly available | |
| 5-HT₁ₒ | Data not explicitly available | Data not explicitly available | |
| Related 5-SATs (e.g., FPT) | 5-HT₁ₐ | Potent Agonist | High Efficacy |
| 5-HT₁ₑ | Potent Agonist | High Efficacy | |
| 5-HT₁ₒ | Potent Agonist | High Efficacy |
Note: Functional data for the primary amine this compound is not explicitly detailed in the reviewed literature. The table reflects the general agonist profile of related (2S)-5-SATs.[2]
Methodologies for Determining Receptor Affinity and Function
The characterization of a compound's interaction with its target receptors relies on robust and validated experimental protocols. The following sections detail the standard methodologies employed to determine the binding affinity and functional activity of ligands like this compound at serotonin receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand (e.g., tritiated or iodinated) that has a high affinity and selectivity for the receptor of interest.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human serotonin receptor subtype of interest (e.g., HEK293, CHO cells).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the specific radioligand (typically at or below its Kₑ value).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating ligand).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
-
Termination and Separation:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Assays
Functional assays are essential for determining whether a ligand activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. The choice of assay depends on the G protein coupling of the receptor subtype.
cAMP Assays for Gᵢ/ₒ- and Gₛ-Coupled Receptors:
Many serotonin receptors, including the 5-HT₁ and 5-HT₅ subtypes, couple to Gᵢ/ₒ proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Conversely, 5-HT₄, 5-HT₆, and 5-HT₇ receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Step-by-Step Protocol for a cAMP Assay (HTRF-based):
-
Cell Preparation:
-
Culture cells expressing the receptor of interest.
-
Harvest and resuspend the cells in a suitable assay buffer.
-
-
Assay Setup:
-
For Gᵢ/ₒ-coupled receptors, pre-treat the cells with forskolin or another adenylyl cyclase activator to induce a measurable level of cAMP.
-
Add increasing concentrations of the test compound (this compound).
-
Incubate the cells to allow for receptor-mediated modulation of cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate to allow for competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Eₘₐₓ.
-
Inositol Phosphate Assays for Gᵩ-Coupled Receptors:
The 5-HT₂ receptor subfamily couples to Gᵩ proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium. The accumulation of inositol monophosphate (IP₁), a downstream metabolite of IP₃, is a stable and reliable measure of Gᵩ activation.
Step-by-Step Protocol for an IP-One HTRF Assay:
-
Cell Preparation:
-
Culture and harvest cells expressing the Gᵩ-coupled receptor of interest.
-
-
Assay Setup:
-
Add the cells to a 96-well plate.
-
Add increasing concentrations of the test compound.
-
Incubate to stimulate the receptor and allow for the accumulation of IP₁.
-
-
Lysis and Detection:
-
Lyse the cells and add the IP-One HTRF detection reagents, which include an IP₁-d2 analog and a europium cryptate-labeled anti-IP₁ antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF reader and analyze the data as described for the cAMP assay to determine the EC₅₀ and Eₘₐₓ for agonist activity.
-
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool and a foundational structure for the development of novel serotonergic agents. The available data strongly indicates that it is a potent agonist at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors, with the (S)-enantiomer conferring high affinity. However, a comprehensive characterization of its binding profile and functional activity across the full spectrum of serotonin receptor subtypes is necessary to fully understand its selectivity and potential therapeutic applications.
Future research should focus on:
-
Comprehensive Receptor Screening: Determining the Kᵢ values of this compound at all major human serotonin receptor subtypes to establish a complete selectivity profile.
-
Functional Characterization: Quantifying the EC₅₀ and Eₘₐₓ values at all receptors where significant binding is observed to confirm its functional role as an agonist, antagonist, or inverse agonist.
-
In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to correlate its in vitro profile with its in vivo effects on behavior and physiology.
By systematically addressing these knowledge gaps, the scientific community can fully leverage the potential of this compound and its derivatives in the ongoing quest for more effective and safer treatments for a range of neurological and psychiatric disorders.
References
-
Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
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Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]
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Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PMC. [Link]
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Canal, C. E., et al. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. ResearchGate. [Link]
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Canal, C. E., et al. (2014). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. PubMed. [Link]
-
Canal, C. E., et al. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. PubMed. [Link]
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
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- 4. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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(S)-5-Methoxy-2-aminotetralin: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Pharmacology, and Research Applications of a Key Dopaminergic and Serotonergic Ligand
Introduction
(S)-5-Methoxy-2-aminotetralin (S-5-MeO-AMT) is a conformationally restricted analog of dopamine and a significant research chemical within the aminotetralin class. Its rigid structure provides valuable insights into the structure-activity relationships (SAR) of dopaminergic and serotonergic receptors. Primarily recognized as a potent dopamine receptor agonist, S-5-MeO-AMT also exhibits high affinity for certain serotonin receptor subtypes, making it a molecule of interest for investigating the complex interplay between these two critical neurotransmitter systems.[]
This technical guide provides a comprehensive overview of S-5-MeO-AMT, intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical properties, synthesis, pharmacological profile, mechanism of action, and analytical characterization. The guide is designed to serve as a foundational resource for those looking to utilize S-5-MeO-AMT in their research endeavors, from basic neuroscience to preclinical drug discovery. A significant application of this compound is its role as a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease.[2][3]
Chemical and Physical Properties
(S)-5-MeO-AMT is a chiral molecule, with the (S)-enantiomer demonstrating distinct pharmacological activity. The physical and chemical properties of S-5-MeO-AMT are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine[4] |
| Synonyms | (S)-(-)-5-Methoxy-2-aminotetralin, (2S)-5-methoxytetralin-2-amine[4] |
| Molecular Formula | C₁₁H₁₅NO[4] |
| Molecular Weight | 177.24 g/mol [4] |
| CAS Number | 105086-80-4 (for the (S)-enantiomer)[4] |
| Appearance | The hydrochloride salt is typically a white to off-white solid[2] |
| Solubility | The hydrochloride salt is soluble in water[2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (S)-enantiomer. A common and effective method involves the asymmetric reductive amination of the precursor, 5-methoxy-2-tetralone. The following protocol is a detailed, step-by-step methodology adapted from established patent literature, providing a self-validating system for producing high-purity (S)-5-MeO-AMT hydrochloride with a high enantiomeric excess.[5]
Experimental Protocol: Asymmetric Reductive Amination
Step 1: Formation of the Chiral Imine Intermediate
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and under an inert nitrogen atmosphere, combine 5-methoxy-2-tetralone (1.0 equivalent) and R-(+)-α-phenylethylamine (1.2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as toluene and a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Once complete, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude chiral imine intermediate. This intermediate is typically used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolution: Dissolve the crude imine intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution to 0-5 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise while maintaining the temperature.
-
Reaction and Quenching: Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-phenylethyl-substituted aminotetralin.
Step 3: Hydrogenolysis and Salt Formation
-
Debenzylation: Dissolve the crude product from Step 2 in ethanol and transfer it to a hydrogenation vessel. Add a palladium on carbon catalyst (10% Pd/C, ~5 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature until the debenzylation is complete (monitored by TLC or GC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the resulting crude this compound free base in a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring to precipitate the hydrochloride salt.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid. The overall yield for this process is reported to be approximately 68.7%, with a purity of 99% and an enantiomeric excess of 99.9%.[5]
Caption: Simplified Dopamine D2 receptor signaling cascade.
Serotonin 5-HT₁A Receptor Signaling
The high affinity of S-5-MeO-AMT for the 5-HT₁A receptor suggests that it also modulates serotonergic signaling. Similar to the D₂ receptor, the 5-HT₁A receptor is a Gi/o-coupled GPCR. [6]Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling pathway is crucial in the regulation of mood, anxiety, and cognitive function. The agonistic activity of S-5-MeO-AMT at 5-HT₁A receptors likely contributes to its overall pharmacological profile, potentially modulating the effects of its dopaminergic activity.
Caption: Simplified Serotonin 5-HT1A receptor signaling cascade.
Analytical Characterization
The unambiguous identification and purity assessment of (S)-5-MeO-AMT are critical for its use in research. A combination of chromatographic and spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (D₂O, δ in ppm): [5]* 7.12-7.17 (1H, t)
-
6.74-6.83 (2H, m)
-
3.75 (3H, s)
-
3.45-3.56 (1H, m)
-
3.06-3.13 (1H, m)
-
2.75-2.87 (2H, m)
-
2.52-2.63 (1H, m)
-
2.14-2.17 (1H, m)
-
1.75-1.80 (1H, m)
Interpretation: The signals in the aromatic region (6.7-7.2 ppm) correspond to the protons on the benzene ring. The singlet at 3.75 ppm is characteristic of the methoxy group protons. The complex multiplets in the aliphatic region (1.7-3.6 ppm) are attributed to the protons of the tetralin ring system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of S-5-MeO-AMT and for chiral separation to determine enantiomeric excess. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with UV detection. Chiral HPLC, using a suitable chiral stationary phase, is necessary to resolve the (S) and (R) enantiomers and quantify the enantiomeric purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of S-5-MeO-AMT. Under electrospray ionization (ESI) conditions in positive ion mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 178.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Analytical Technique | Expected Data |
| ¹H-NMR | Aromatic, aliphatic, and methoxy proton signals consistent with the structure. [5] |
| ¹³C-NMR | Resonances corresponding to the 11 carbon atoms of the molecule. |
| HPLC | A single major peak in a reversed-phase system indicating high purity. |
| Chiral HPLC | Baseline separation of the (S) and (R) enantiomers. |
| Mass Spectrometry | [M+H]⁺ ion at m/z 178.12. |
Safety and Handling
This compound hydrochloride is a research chemical and should be handled with appropriate safety precautions. It is intended for laboratory use only and is not for human consumption. [7]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [2]* Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek medical attention.
Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable research tool for dissecting the pharmacology of dopamine and serotonin systems. Its well-defined structure and dual receptor activity make it an important ligand for SAR studies and for investigating the functional consequences of D₂-like and 5-HT₁ receptor activation. Furthermore, its role as a key building block in the synthesis of the anti-Parkinsonian drug Rotigotine underscores its significance in medicinal chemistry. This guide provides a solid foundation for researchers to understand and utilize S-5-MeO-AMT in their scientific pursuits, while also highlighting areas where further research, particularly in its pharmacokinetic profile and specific receptor binding affinities, is warranted.
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(PDF) Short Synthesis of Dopamine Agonist Rotigotine. (2024-01-01). ResearchGate. Retrieved January 24, 2026, from [Link]
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Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]
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Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2023-06-06). MDPI. Retrieved January 24, 2026, from [Link]
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A Technical Guide to the Stereochemistry and Activity of 2-Aminotetralins
Abstract
The 2-aminotetralin (2-AT) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous centrally-acting agents targeting monoamine receptors.[1] Its rigidified phenethylamine backbone makes it an ideal template for exploring structure-activity relationships (SAR) at dopamine, serotonin, and adrenergic receptors.[1][2] A critical determinant of the pharmacological activity and selectivity of these compounds is the stereochemistry at the C2 position of the tetralin ring. This guide provides an in-depth analysis of the profound impact of chirality on the synthesis, receptor affinity, and functional activity of 2-aminotetralin derivatives, offering field-proven insights for researchers in drug discovery and development.
The Stereochemical Landscape of 2-Aminotetralins: A Foundation of Selectivity
The core of a 2-aminotetralin molecule features a chiral center at the C2 carbon, where the amine group is attached. This gives rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. The specific three-dimensional arrangement of the amine group relative to the fused ring system is fundamental to how the molecule interacts with its biological target.
Biological systems, particularly receptor binding pockets, are inherently chiral. This means that the two enantiomers of a 2-aminotetralin derivative can, and often do, exhibit vastly different pharmacological profiles. One enantiomer (the eutomer) may bind with high affinity and elicit a desired response, while the other (the distomer) may be significantly less active, inactive, or even produce undesirable off-target effects or toxicity.[3] Therefore, understanding and controlling the stereochemistry is not merely an academic exercise but a critical necessity for developing safe and effective therapeutics.
Caption: Generalized workflow for asymmetric reductive amination.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for 5-SATs
Many advanced 2-aminotetralin derivatives are synthesized from enantiopure starting materials. The following protocol describes a key coupling step used to create novel 5-substituted analogues from a chiral precursor. [4] Objective: To couple a boronic acid to the C5 position of a triflate-substituted (R)-2-aminotetralin precursor.
Materials:
-
(R)-Triflate precursor (e.g., (R)-14 from reference)[4]
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (R)-triflate precursor (1.0 eq).
-
Reagent Addition: Add the 2-fluorophenylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 3:1:1 Toluene:Ethanol:Water).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired (R)-5-(2'-fluorophenyl)-2-aminotetralin derivative. [4]
Analytical Techniques for Stereochemical Characterization
Verifying the absolute configuration and enantiomeric purity of a 2-aminotetralin sample is a non-negotiable step in drug development. Several analytical techniques are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample. [5]The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. [6] Protocol: Analytical Chiral HPLC Separation
-
System: HPLC with UV detector.
-
Column: A suitable CSP column (e.g., cellulose- or amylose-based, such as Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Analysis: The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.
Other Key Techniques
-
X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry of a crystalline sample. It is often used to confirm the configuration of a key intermediate or final product. [7]* NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the protons of the two enantiomers experience different magnetic environments, leading to separate signals in the NMR spectrum, which can be used for quantification.
-
Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution.
Caption: The causal link between stereochemistry and pharmacological effect.
Conclusion and Future Directions
The stereochemistry at the C2 position of the 2-aminotetralin scaffold is a paramount factor governing its interaction with biological targets. As demonstrated across dopamine, serotonin, and adrenergic receptor families, the (S)-enantiomer is typically the more potent and pharmacologically relevant isomer. This profound stereoselectivity mandates the use of stereoselective synthesis and rigorous analytical characterization in the development of 2-aminotetralin-based therapeutics.
Future research will continue to leverage this stereochemical understanding to design next-generation ligands with enhanced subtype selectivity and tailored functional profiles (e.g., biased agonism). By precisely controlling the three-dimensional architecture of these powerful molecules, scientists can continue to unlock their full therapeutic potential while minimizing off-target effects, leading to safer and more effective treatments for a range of neurological and psychiatric disorders.
References
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Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. Available from: [Link]
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Structure activity relationships of presynaptic dopamine receptor agonists. PubMed. Available from: [Link]
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alpha-Adrenergic agents. 2. Synthesis and alpha 1-agonist activity of 2-aminotetralins. PubMed. Available from: [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. National Institutes of Health. Available from: [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. Available from: [Link]
-
Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives. ResearchGate. Available from: [Link]
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Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. National Institutes of Health. Available from: [Link]
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Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed. Available from: [Link]
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Chirality of antidepressive drugs: an overview of stereoselectivity. National Institutes of Health. Available from: [Link]
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2-Aminotetralin. Wikipedia. Available from: [Link]
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The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. National Institutes of Health. Available from: [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. Available from: [Link]
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. ACS Publications. Available from: [Link]
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Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. ACS Publications. Available from: [Link]
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A68930: a potent and specific agonist for the D-1 dopamine receptor. PubMed. Available from: [Link]
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INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch). National Institutes of Health. Available from: [Link]
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A68930: a potent agonist selective for the dopamine D1 receptor. PubMed. Available from: [Link]
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What is the mechanism of Rotigotine? Patsnap Synapse. Available from: [Link]
- Chiral Separation Principles. Humana Press.
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. ACS Publications. Available from: [Link]
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An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. National Institutes of Health. Available from: [Link]
-
Chiral Separation Techniques. Wiley-VCH. Available from: [Link]
-
Structural formula of rotigotine. Note: *Chiral center. ResearchGate. Available from: [Link]
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Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D 1 Receptor. MDPI. Available from: [Link]
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Publications. Available from: [Link]
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ABSTRACT. bioRxiv. Available from: [Link]
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Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. National Institutes of Health. Available from: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available from: [Link]
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Dopamine receptors: structure-activity relationship of d-tubocurarine analogues. PubMed. Available from: [Link]
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Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. PubMed. Available from: [Link]
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Methodological & Application
Chiral Synthesis of (S)-5-Methoxy-2-aminotetralin: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the chiral synthesis of (S)-5-Methoxy-2-aminotetralin, a key intermediate in the development of dopaminergic and serotonergic ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of various synthetic routes, ensuring scientific integrity and enabling robust, reproducible outcomes.
Introduction: The Significance of this compound
This compound is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid bicyclic structure and chiral amine functionality allow for specific interactions with G-protein coupled receptors, particularly dopamine and serotonin receptors. Consequently, this molecule is a crucial building block for therapeutics targeting central nervous system disorders such as Parkinson's disease and depression. The stereochemistry at the C2 position is paramount for biological activity, necessitating highly enantioselective synthetic strategies to access the desired (S)-enantiomer in high purity.
Strategic Approaches to Chiral Synthesis
The synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The choice of method often depends on factors such as scalability, cost of goods, environmental impact, and the desired level of enantiomeric purity. Here, we discuss three prominent and field-proven methodologies:
-
Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classical and robust method involving the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction.
-
Biocatalytic Asymmetric Reductive Amination: A modern, green chemistry approach that utilizes enzymes, such as imine reductases, to achieve high enantioselectivity under mild conditions.
-
Catalytic Asymmetric Hydrogenation: An efficient method that employs a chiral transition-metal catalyst to directly hydrogenate a prochiral enamine precursor.
The following sections will provide a detailed comparative analysis of these strategies, followed by in-depth protocols for the most well-established and promising methods.
Comparative Analysis of Synthetic Strategies
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each strategy.
| Parameter | Chiral Auxiliary Method | Biocatalytic (IRED) Method | Catalytic Asymmetric Hydrogenation |
| Starting Material | 5-Methoxy-2-tetralone | 5-Methoxy-2-tetralone | 5-Methoxy-2-tetralone |
| Key Reagent | R-(+)-α-phenylethylamine | Imine Reductase (IRED) | Chiral Rhodium or Iridium catalyst |
| Typical Yield | ~69% (overall)[1] | 78% (isolated) | High (often >90%) |
| Enantiomeric Excess (ee) | >99%[1] | 92% | Typically >95% |
| Key Advantages | High enantioselectivity, well-established, reliable. | Green, mild reaction conditions, high chemo- and enantioselectivity. | High atom economy, high throughput potential. |
| Key Disadvantages | Requires additional steps for auxiliary attachment and removal, stoichiometric use of chiral auxiliary. | Requires specialized enzymes and cofactor regeneration systems, potential for substrate inhibition. | High cost of precious metal catalysts and chiral ligands, sensitivity to impurities. |
In-Depth Protocols and Methodologies
This section provides detailed, step-by-step protocols for the chiral auxiliary-mediated synthesis and the biocatalytic approach. These methods have been selected based on the availability of robust data and their prevalence in both academic and industrial settings.
Protocol 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This method relies on the diastereoselective reduction of a chiral enamine formed from the condensation of 5-methoxy-2-tetralone and R-(+)-α-phenylethylamine. The chiral auxiliary imposes facial bias during the reduction step, leading to the preferential formation of the desired (S,R)-diastereomer.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Step 1: Synthesis of the Chiral Enamine Intermediate
-
To a 5 L reaction flask equipped with a Dean-Stark apparatus, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 2500 mL of toluene, 62 g (512 mmol) of R-(+)-α-phenylethylamine, and 3.2 g of p-toluenesulfonic acid.[1]
-
Heat the mixture to reflux under a nitrogen atmosphere and collect the water azeotropically.
-
Once the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature.
-
Concentrate the reaction liquid under vacuum to obtain the crude chiral enamine as an oily liquid. This intermediate is typically used in the next step without further purification.
Rationale: The formation of the enamine is a reversible condensation reaction. The use of a Dean-Stark trap and an acid catalyst (p-toluenesulfonic acid) drives the equilibrium towards the product by removing water. Toluene is an excellent solvent for this azeotropic distillation.[1]
Step 2: Diastereoselective Reduction of the Chiral Enamine
-
Dissolve the crude enamine intermediate (approx. 409 mmol) in 1500 mL of anhydrous ethanol in a 2 L four-necked flask.
-
Cool the stirred solution to between -20°C and -10°C in an ice-salt or dry ice/acetone bath.
-
Slowly add 24 g (631 mmol) of sodium borohydride (NaBH₄) portion-wise, maintaining the internal temperature below -10°C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by adjusting the pH to ~7 with 10% hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add 400 mL of water and 100 mL of ethyl acetate. While stirring, adjust the pH to ~10 with a 10% sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (1000 mL).
-
Combine the organic layers, wash twice with water (400 mL and 200 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under vacuum to obtain the diastereomeric amine adduct as an oily liquid.
Rationale: The hydride reduction of the enamine is the key stereochemistry-determining step. The bulky phenyl group of the chiral auxiliary blocks one face of the enamine, directing the hydride attack from the less hindered face to produce predominantly the (S,R)-diastereomer. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[1] The low temperature is crucial for maximizing diastereoselectivity.
The high diastereoselectivity observed in the reduction of the N-phenylethyl enamine can be explained by the accepted low-energy conformation of the intermediate. The N-phenylethyl group orients itself to minimize steric interactions, with the benzylic C-H bond co-planar with the imine double bond. This conformation presents two distinct faces to the incoming hydride reagent. The bulky phenyl group effectively shields one face, leading to preferential attack from the opposite, less sterically hindered face. This results in the formation of the desired diastereomer.
Caption: Proposed model for stereochemical induction.
Step 3: Hydrogenolytic Cleavage of the Chiral Auxiliary
-
Dissolve the crude diastereomeric amine adduct in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (typically 50-60 psi H₂) at room temperature or slightly elevated temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Rationale: Catalytic hydrogenolysis is a standard method for cleaving N-benzyl groups. The palladium catalyst facilitates the cleavage of the C-N bond of the chiral auxiliary, releasing the free amine and toluene as a byproduct.
Step 4: Purification and Salt Formation
-
The crude product can be purified by column chromatography on silica gel.
-
For isolation and improved stability, the free amine is often converted to its hydrochloride salt. Dissolve the purified amine in a suitable solvent like ethyl acetate or diethyl ether and add a solution of HCl in the same solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum. This typically yields a white solid with a purity of >99% and an enantiomeric excess of >99.9%.[1]
Protocol 2: Biocatalytic Asymmetric Reductive Amination using an Imine Reductase (IRED)
This chemoenzymatic approach utilizes an engineered imine reductase to directly aminate 5-methoxy-2-tetralone, offering a more sustainable and direct route to the chiral amine. This example is based on the synthesis of a closely related precursor to the anti-Parkinson's agent Rotigotine.
Caption: Workflow for biocatalytic reductive amination.
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
To the buffer, add D-glucose (for cofactor regeneration), NADP⁺, and a glucose dehydrogenase (GDH).
-
Add the imine reductase (e.g., a lyophilized cell-free extract of E. coli expressing pIR-221).
-
Add the amine source (e.g., n-propylamine).
-
Initiate the reaction by adding 5-methoxy-2-tetralone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO). A typical reaction might be run at a 20 mM substrate concentration.
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
Work-up and Purification:
-
Once the reaction has reached completion, quench it by adjusting the pH to >10 with NaOH.
-
Extract the product into an organic solvent such as ethyl acetate or methyl tert-butyl ether.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (S)-N-alkyl-5-methoxy-2-aminotetralin. In the case of using n-propylamine, this would be an intermediate that could potentially be de-alkylated to the primary amine.
Rationale: The imine reductase catalyzes the asymmetric reduction of the imine formed in situ from the ketone and the amine. The enzyme's active site is chiral, leading to a highly enantioselective hydride transfer from the NADPH cofactor to the imine. A cofactor regeneration system, typically involving a dehydrogenase like GDH and a sacrificial substrate like glucose, is essential to recycle the expensive NADP⁺/NADPH cofactor, making the process economically viable.
Self-Validation: Purification and Analytical Characterization
Ensuring the identity, purity, and enantiomeric excess of the final product is a critical aspect of any synthetic protocol.
Purification
-
Column Chromatography: Flash column chromatography on silica gel is the standard method for purifying the crude product. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the amine from streaking on the acidic silica, is typically effective.
-
Crystallization: The hydrochloride salt of this compound is a crystalline solid, and recrystallization from a suitable solvent system (e.g., methanol/ether) can be an excellent final purification step to enhance both chemical and enantiomeric purity.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the synthesized compound.
-
¹H NMR (in D₂O): The following chemical shifts are characteristic of the hydrochloride salt of this compound: δ 1.75-1.80 (m, 1H), 2.14-2.17 (m, 1H), 2.52-2.63 (m, 1H), 2.75-2.87 (m, 2H), 3.06-3.13 (m, 1H), 3.45-3.56 (m, 1H), 3.75 (s, 3H, -OCH₃), 6.74-6.83 (m, 2H, Ar-H), 7.12-7.17 (m, 1H, Ar-H).[1]
2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product.
-
Method: A specific method for the enantiomeric separation of 5-methoxy-2-aminotetralin would typically involve a chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Chiralpak or Chiralcel series).
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 280 nm) is standard.
-
Expected Outcome: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Conclusion
The chiral synthesis of this compound is a well-addressed challenge in synthetic organic chemistry, with multiple effective strategies available to the modern researcher. The classical chiral auxiliary approach offers exceptional enantiocontrol and reliability, making it a workhorse in many laboratories. Newer biocatalytic methods, particularly those employing imine reductases, provide a greener and more elegant route, aligning with the principles of sustainable chemistry. Catalytic asymmetric hydrogenation also presents a highly efficient, atom-economical alternative, though it may require more specialized and costly catalysts.
The selection of a particular synthetic route will invariably depend on the specific requirements of the project, balancing factors of scale, cost, available resources, and environmental considerations. By understanding the underlying principles and practical details of each method as outlined in this guide, researchers can make informed decisions and confidently execute the synthesis of this valuable chiral building block.
References
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Reductive aminations by imine reductases: from milligrams to tons. Green Chemistry, 2022, 24(12), 4717-4743. [Link]
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Application Notes & Protocols: (S)-5-Methoxy-2-aminotetralin as a Versatile Precursor for Modern Drug Discovery
Abstract
The aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous neurologically active agents. Among these, the chiral synthon (S)-5-Methoxy-2-aminotetralin stands out as a critical precursor for developing targeted therapeutics, particularly for dopamine and serotonin receptor systems. Its rigid framework effectively mimics the conformation of endogenous neurotransmitters like dopamine and serotonin, while the methoxy and amine functionalities provide strategic handles for chemical modification. This guide offers an in-depth exploration of this compound, presenting its physicochemical properties, strategic importance, and detailed protocols for its synthesis and derivatization in the context of a drug discovery campaign.
Introduction: The Strategic Value of the Aminotetralin Scaffold
The 2-aminotetralin framework is a conformationally constrained phenethylamine analogue. This structural rigidity is paramount in drug design, as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity. The "(S)" stereochemistry at the C2 position has been empirically and computationally shown to be crucial for potent interactions with key monoamine G-protein coupled receptors (GPCRs).[1][2]
This compound, specifically, is a high-value precursor for several reasons:
-
Bioisosteric Mimicry : The tetralin core holds the aromatic ring and the amino group in a spatial orientation that effectively mimics dopamine and serotonin.
-
Stereochemical Control : The (S)-enantiomer is often the eutomer (the more active enantiomer), making stereoselective synthesis a critical starting point for generating potent drug candidates.[1][2]
-
Synthetic Tractability : The primary amine at the C2 position is a versatile functional group for a wide array of chemical modifications, including N-alkylation, acylation, and reductive amination, allowing for the rapid generation of compound libraries.
-
Proven Clinical Relevance : It is a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease and restless legs syndrome.[3][4] This clinical success validates the therapeutic potential of derivatives from this scaffold.
This document will guide researchers through the foundational chemistry and pharmacology of this compound, providing actionable protocols for its use in generating novel chemical entities targeting dopaminergic and serotonergic pathways.
Physicochemical Properties & Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | PubChem[5] |
| Molecular Formula | C₁₁H₁₅NO | PubChem[5] |
| Molecular Weight | 177.24 g/mol | PubChem[5] |
| CAS Number | 105086-80-4 | PubChem[5] |
| Appearance | Varies (often supplied as a salt, e.g., HCl) | BOC Sciences[] |
| Purity | Research grade >95% | BOC Sciences[] |
Handling and Storage: this compound and its salts should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Core Application: A Precursor for Dopamine & Serotonin Receptor Agonists
The primary application of this compound is as a scaffold for ligands targeting dopamine (D₁, D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₁ₑ, etc.) receptors. These receptors are implicated in a host of neurological and psychiatric disorders, including Parkinson's disease, depression, anxiety, and schizophrenia.[7][8]
Targeting Dopamine Receptors
Derivatives of 2-aminotetralin have long been recognized for their dopaminergic activity.[9] The scaffold is considered an active moiety of the classic dopamine agonist apomorphine.[10] The non-ergoline dopamine agonist Rotigotine, used to treat Parkinson's Disease, is a prime example of a clinically successful drug derived from this precursor.[3][11]
The general mechanism for D₂-like (D₂, D₃, D₄) receptor agonists involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. This signaling cascade ultimately reduces neuronal excitability.[7][12]
Targeting Serotonin 5-HT₁ₐ Receptors
The 2-aminotetralin scaffold is also a potent modulator of serotonin receptors, particularly the 5-HT₁ₐ subtype.[1][2] 5-HT₁ₐ receptors are inhibitory GPCRs that, like D₂ receptors, couple to Gαi/o proteins to inhibit adenylyl cyclase and reduce cAMP levels.[1][13] They are a validated target for anxiolytic and antidepressant drugs.
Structure-activity relationship (SAR) studies have shown that modifications to the this compound core can tune selectivity between 5-HT receptor subtypes. For instance, increasing the size of an aromatic substituent at the C5 position can decrease affinity for the 5-HT₁ₐ receptor while maintaining high affinity for 5-HT₁ₑ and 5-HT₁ₒ receptors.[1]
Experimental Protocols
The following protocols provide methodologies for the synthesis of the precursor and its subsequent derivatization.
Protocol 1: Stereoselective Synthesis of (S)-2-amino-5-methoxytetralin Hydrochloride
This protocol is adapted from a patented method employing asymmetric induction, which achieves high yield and enantiomeric excess.[14] The process starts from the commercially available 5-methoxy-2-tetralone.
Step 1: Synthesis of Chiral Imine Intermediate (Compound I)
-
To a 5 L reaction flask equipped with a manifold, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, 3.2 g of p-toluenesulfonic acid, and 2500 mL of toluene.[14]
-
Under a nitrogen atmosphere, stir and heat the mixture to reflux. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and concentrate it under vacuum to obtain an oily liquid, which is the crude Compound I.[14] Causality Note: The use of a chiral amine (R-(+)-α-phenylethylamine) induces asymmetry, leading to the preferential formation of one diastereomeric imine, which is key to establishing the final (S)-stereocenter.
Step 2: Diastereoselective Reduction to Chiral Amine (Compound II)
-
In a 2 L four-necked flask, dissolve the crude Compound I (approx. 409 mmol) in 1500 mL of anhydrous ethanol.[14]
-
Stir and cool the mixture to between -20°C and -10°C.
-
Slowly add 24 g (631 mmol) of sodium borohydride (NaBH₄). Maintain the temperature and stir until the reaction is complete (monitor by TLC).[14] Causality Note: The hydride from NaBH₄ will preferentially attack the imine from the less sterically hindered face, directed by the bulky phenyl group of the chiral auxiliary, yielding the desired diastereomer.
-
Carefully adjust the pH to ~7 with 10% hydrochloric acid.
-
Concentrate the mixture to dryness. Add 400 mL of water and 100 mL of ethyl acetate.
-
While stirring, adjust the pH to ~10 with 10% sodium hydroxide solution and allow the layers to separate.
-
Extract the aqueous layer with 1000 mL of ethyl acetate. Combine the organic layers, wash twice with water (400 mL then 200 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to obtain an oily liquid, Compound II.[14]
Step 3: Hydrogenolysis to (S)-2-amino-5-methoxytetralin HCl
-
Dissolve the crude Compound II in a suitable solvent like methanol.
-
Add a salt-forming agent such as ethyl acetate saturated with HCl gas to precipitate the hydrochloride salt of Compound II.[14]
-
Collect the salt by filtration.
-
Dissolve the salt in methanol and add a palladium-carbon catalyst (e.g., 10% Pd/C).
-
Carry out the reduction reaction under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a temperature between 50°C and 120°C until the chiral auxiliary is cleaved.[14]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield (S)-2-amino-5-methoxytetralin hydrochloride.
-
The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (>99%) and enantiomeric excess (>99.9%).[14]
Protocol 2: Library Generation via N-Alkylation and N-Acylation
The primary amine of this compound is a versatile handle for creating a library of analogues for SAR studies.
A. Reductive Amination (N-Alkylation) This protocol describes the introduction of a propyl group, but it can be adapted for various aldehydes and ketones.
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add propionaldehyde (1.1 eq).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-propyl derivative.
B. N-Acylation This protocol can be used with a variety of acyl chlorides or carboxylic acids (using a coupling agent).
-
Dissolve this compound (1.0 eq) in DCM.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., 2-thiopheneacetyl chloride, 1.1 eq) dropwise.[15]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights for rational drug design.
Key Pharmacological Data for 5-Substituted-2-Aminotetralin (5-SAT) Analogues at 5-HT₁ Receptors [1][2]
| Compound | C2-Substituent | C5-Substituent | 5-HT₁ₐ Ki (nM) | 5-HT₁ₑ Ki (nM) | 5-HT₁ₒ Ki (nM) | Selectivity Profile |
| (2S)-5-PAT | -N(CH₃)₂ | Phenyl | 18 | 25 | 6.3 | 5-HT₁ₒ > 5-HT₁ₐ ≈ 5-HT₁ₑ |
| (2S)-FPT | -N(CH₃)₂ | 2'-Fluorophenyl | 25 | 11 | 4.8 | 5-HT₁ₒ > 5-HT₁ₑ > 5-HT₁ₐ |
| (2S)-NAP | -N(CH₃)₂ | Naphthyl | 130 | 11 | 3.3 | 5-HT₁ₒ ≈ 5-HT₁ₑ >> 5-HT₁ₐ |
| (2S)-FPIP | Piperazine | 2'-Fluorophenyl | 1.6 | 160 | 180 | 5-HT₁ₐ >> 5-HT₁ₑ ≈ 5-HT₁ₒ |
Data extracted from Lopez, E. et al. (2024). ACS Chemical Neuroscience.[1][2][16]
Analysis of SAR:
-
Stereochemistry is Critical : The (S)-configuration at C2 confers 35- to 1000-fold higher affinity for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors compared to the (R)-configuration.[1][2]
-
N-Substitution Influences Selectivity : Replacing the N,N-dimethyl group with a bulkier piperazine ring (as in FPIP) dramatically increases affinity and selectivity for the 5-HT₁ₐ receptor, likely by occupying a more generous space in the 5-HT₁ₐ binding pocket that is restricted in the 5-HT₁ₑ/₁ₒ subtypes.[1]
-
C5-Aromatic Substitution Tunes Potency : Larger aromatic systems at the C5 position, such as a naphthyl group, tend to decrease affinity at the 5-HT₁ₐ receptor while maintaining or enhancing affinity at 5-HT₁ₑ and 5-HT₁ₒ receptors.[1]
-
Dopamine Receptor SAR : For dopamine receptor activity, N,N-dipropyl substitution on the amine is often optimal for agonist activity. Aromatic substitution with hydroxyl groups (e.g., at the 5 and 6 positions) greatly enhances dopaminergic potency.[9]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically vital scaffold for the discovery of next-generation neurological drugs. Its rigid, stereochemically defined structure provides a reliable anchor for exploring the chemical space around key dopamine and serotonin receptors. The protocols and SAR data presented herein offer a robust framework for researchers and drug development professionals to leverage this powerful precursor in their discovery campaigns, enabling the rational design and synthesis of potent and selective GPCR modulators.
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Shekhar, C., Karmakar, S., Mainkar, P. S., & Chandrashekar, S. (2024). Short Synthesis of Dopamine Agonist Rotigotine . ResearchGate. [Link]
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Lopez, E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors . ACS Chemical Neuroscience. [Link]
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Lopez, E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors . PubMed. [Link]
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PubChem Compound Summary for CID 9855630, this compound . National Center for Biotechnology Information. [Link]
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Carli, M., et al. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain . PubMed Central. [Link]
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Dijkstra, D., et al. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives... . ACS Publications. [Link]
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists . ACS Publications. [Link]
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Deupree, J. D., et al. (1990). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites . PubMed. [Link]
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Horn, A. S. (1983). Structure activity relationships of presynaptic dopamine receptor agonists . PubMed. [Link]
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Lopez, E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists... . ACS Publications. [Link]
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists . PubMed. [Link]
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Polter, A. M., & Li, X. (2010). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? . Frontiers in Neuroscience. [Link]
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Casey, A. C., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors . ACS Chemical Neuroscience. [Link]
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Serotonin (5-HT1A) receptor signaling pathways . ResearchGate. [Link]
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Reductive Alkylation Kit Protocol . Hampton Research. [Link]
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Our strategy for the synthesis of chiral 2-aminotetralin . ResearchGate. [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists... . ResearchGate. [Link]
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Neve, K. A., et al. (2004). Dopamine Receptor Signaling . Taylor & Francis Online. [Link]
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Visualizing Pharmacological Activities of Antidepressants: A Novel Approach . ResearchGate. [Link]
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Kjell, D. P., et al. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound... . PubMed. [Link]
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Chari, S., & Dutta, A. K. (1998). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake . PubMed. [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs . PubMed Central. [Link]
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Protocol for Determining the Receptor Binding Affinity of (S)-5-Methoxy-2-aminotetralin at the Human Serotonin 5-HT1A Receptor
An Application Note for Drug Discovery Professionals
Abstract
(S)-5-Methoxy-2-aminotetralin is a key pharmacophore found in ligands targeting monoaminergic G-protein coupled receptors (GPCRs), demonstrating notable affinity for both dopaminergic and serotonergic systems.[1][2] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a member of the largest family of serotonin receptors, is a significant target in the development of therapeutics for anxiety and depressive disorders.[1] The protocol described herein utilizes a classic filtration-based method, considered a gold standard for quantifying ligand-receptor interactions due to its robustness and sensitivity.[3][4] This guide is intended for researchers in pharmacology and drug development, offering a comprehensive, step-by-step methodology, from membrane preparation to data analysis, grounded in established principles of receptor pharmacology.
Introduction: The Scientific Rationale
This compound belongs to the 2-aminotetralin class of compounds, which are recognized for their interaction with dopamine and serotonin receptors.[2][5] Specifically, the (S)-enantiomer often confers higher binding affinity at certain receptor subtypes, such as the 5-HT1A, 5-HT1B, and 5-HT1D receptors, making stereochemistry a critical determinant for receptor recognition.[6]
The 5-HT1A receptor is a GPCR coupled to Gi/o proteins; its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[1] Given the therapeutic importance of 5-HT1A modulation, accurately quantifying the binding affinity of novel ligands like this compound is a foundational step in preclinical drug discovery.
This protocol employs a competitive binding assay, an indirect method to determine the affinity of an unlabeled test compound. The principle relies on the competition between the unlabeled ligand (this compound) and a radiolabeled ligand with known high affinity for the target receptor. By measuring the concentration-dependent displacement of the radioligand, we can calculate the inhibitory concentration (IC50) of the test compound, which is then converted to the equilibrium dissociation constant (Ki).
Principle of Competitive Radioligand Binding
The core of this assay is the competition for a finite number of receptors between a radiolabeled ligand ([L*]) and an unlabeled test compound (I). The amount of bound radioligand is measured in the presence of increasing concentrations of the test compound.
Figure 1. At low concentrations of the test compound, the radioligand binds readily to the receptor, producing a high signal. As the test compound concentration increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal.
Materials and Equipment
Reagents
-
Receptor Source: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Test Compound: this compound hydrochloride (MW: 213.7 g/mol ).[2] Prepare a 10 mM stock solution in DMSO.
-
Radioligand: [³H]8-OH-DPAT (specific activity: 100-200 Ci/mmol). A potent and selective 5-HT1A agonist.
-
Non-specific Binding Determinate: 10 µM Serotonin (5-HT) or another high-affinity 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Bovine Serum Albumin (BSA): To be added to the assay buffer to a final concentration of 0.1% (w/v) to reduce non-specific binding.
-
Polyethylenimine (PEI): 0.5% (v/v) solution for pre-soaking filter mats.
-
Scintillation Cocktail: Ecolume or equivalent.
-
Protein Assay Reagent: BCA Protein Assay Kit or equivalent.
Equipment
-
96-well microplates (polypropylene, round bottom).
-
Cell Harvester (e.g., PerkinElmer FilterMate™) for 96-well plates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C).
-
Liquid Scintillation Counter (e.g., Tri-Carb, MicroBeta).
-
Centrifuge capable of >20,000 x g and 4°C.
-
Homogenizer (Dounce or Polytron).
-
pH meter, vortex mixer, and standard laboratory glassware.
Experimental Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.
Receptor Membrane Preparation
If preparing membranes in-house from cultured cells:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 50mM Tris-HCl) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a BCA assay.
-
Aliquot and store membranes at -80°C until use. On the day of the assay, thaw and dilute to the desired concentration in assay buffer.
Assay Setup
The key to a successful binding assay is careful and consistent pipetting. Prepare master mixes where possible. The experiment should include three main conditions in triplicate:
-
Total Binding (TB): Receptor + Radioligand + Assay Buffer. Represents the maximum bound radioligand.
-
Non-Specific Binding (NSB): Receptor + Radioligand + excess unlabeled ligand (e.g., 10 µM 5-HT). Defines binding to non-receptor components.[8]
-
Competition: Receptor + Radioligand + varying concentrations of this compound.
Table 1: 96-Well Plate Assay Component Setup
| Component | Total Binding (TB) | Non-Specific Binding (NSB) | Competition |
| Assay Buffer | 100 µL | 50 µL | 50 µL |
| 10 µM 5-HT (for NSB) | - | 50 µL | - |
| This compound | - | - | 50 µL |
| [³H]8-OH-DPAT | 50 µL | 50 µL | 50 µL |
| Membrane Suspension | 100 µL | 100 µL | 100 µL |
| Final Volume | 250 µL | 250 µL | 250 µL |
Step-by-Step Procedure
-
Prepare Test Compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations. A typical 10-point curve might range from 1 pM to 10 µM.
-
Pre-treat Filter Mat: Soak the glass fiber filter mat in 0.5% PEI for at least 2 hours to reduce non-specific binding of the radioligand to the filter.[9]
-
Plate Addition: Add the reagents to the 96-well plate in the order specified in Table 1. Initiate the binding reaction by adding the membrane suspension last.
-
Expert Tip: The concentration of the radioligand should ideally be at or below its Kd value to ensure assay sensitivity.[10] For [³H]8-OH-DPAT at the 5-HT1A receptor, a final concentration of ~1.0 nM is appropriate.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[7]
-
Termination and Filtration: Terminate the incubation by rapid vacuum filtration using a cell harvester. Wash the wells and filters 3-4 times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.[3]
-
Drying and Counting: Remove the filter mat from the harvester and dry completely in an oven at 50°C for 30 minutes.[7] Once dry, place the mat in a sample bag, add 10 mL of scintillation cocktail, and seal.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) retained on the filter for each well using a liquid scintillation counter.
Experimental Workflow Diagram
Figure 2. A schematic overview of the key steps in the competitive radioligand binding assay protocol.
Data Analysis and Interpretation
The goal of data analysis is to determine the Ki value of this compound.
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)[8]
-
-
Normalize Data: Convert the specific binding CPM values to a percentage of the maximum specific binding (the binding in the absence of the competitor).
-
% Specific Binding = (Specific Binding at [Competitor] / Mean Specific Binding at [0 Competitor]) x 100
-
-
Generate Competition Curve: Plot the % Specific Binding against the log concentration of this compound. The resulting data should form a sigmoidal dose-response curve.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" model. This will yield the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation .[7] The Ki represents the binding affinity of the test compound for the receptor.
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = the concentration of radioligand used in the assay.
-
Kd = the equilibrium dissociation constant of the radioligand for the receptor (this value should be predetermined via a separate saturation binding experiment or obtained from the literature).
-
-
Table 2: Expected Outcome and Interpretation
| Parameter | Definition | Interpretation |
| IC50 | Concentration of inhibitor that reduces specific binding by 50%. | A measure of the functional potency of the inhibitor in the specific assay conditions. |
| Ki | Equilibrium inhibition constant. | An intrinsic measure of the binding affinity of the inhibitor for the receptor. A lower Ki value indicates higher binding affinity. |
Trustworthiness and Self-Validation
-
Positive Control: A known high-affinity 5-HT1A ligand should be run in parallel as a positive control to validate assay performance. The calculated Ki should be consistent with literature values.
-
Data Quality: The specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[11] High non-specific binding (>50% of total) can compromise the data and should be addressed by optimizing assay conditions (e.g., using BSA, reducing membrane concentration).
-
Reproducibility: The assay should be repeated on separate occasions to ensure the reproducibility of the calculated Ki value.
References
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Wikipedia. (n.d.). 5-MeO-AMT. Retrieved from [Link]
-
CaaMTech. (2025, January 16). 5-MeO-DMT Analog Research Unveils Serotonin 2A Receptor Modulation. Retrieved from [Link]
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Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]
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Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Hansen, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
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ResearchGate. (n.d.). Receptor binding profiles for 5-MeO-DMT. Retrieved from [Link]
- Murnane, K. S., et al. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. Neuropharmacology, 145(Pt A), 104-111.
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- Palfreyman, M. T., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 66(15), 10493-10516.
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GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Palfreyman, M. T., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors.
- Abdul-Karim, M. R., et al. (2022). A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 179(5), 948-969.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
- Kenakin, T., & Jenkinson, S. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.
- Szabo, Z., et al. (2000). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Nuclear Medicine and Biology, 27(5), 427-434.
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
- Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406-1412.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 265(4 Pt 1), L421-L429.
-
ResearchGate. (n.d.). Receptor Binding Assay Conditions. Retrieved from [Link]
- Tuncay, G. (2022).
-
CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]
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- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Functional Assays for Dopamine D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Dopamine D2 Receptor
The dopamine D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) superfamily, is a pivotal target in the central nervous system.[1][2] It plays a crucial role in regulating locomotion, motivation, and reward-related functions.[1] Dysregulation of D2R signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3][4] Consequently, the D2R is a primary target for a wide array of therapeutics, particularly antipsychotic medications.[1][2]
D2 receptors are primarily coupled to the Gαi subtype of G proteins.[5] Agonist binding to the D2R initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Beyond this canonical G protein-dependent pathway, the D2R can also signal through a G protein-independent pathway involving the recruitment of β-arrestin.[2][4] This phenomenon, known as functional selectivity or biased signaling, allows for the differential activation of downstream pathways by different agonists, opening new avenues for therapeutic development.[2][6]
The ability to accurately quantify the functional consequences of D2R activation by novel agonists is paramount in drug discovery. This guide provides a comprehensive overview of the key in vitro functional assays used to characterize D2R agonists, detailing the underlying principles, step-by-step protocols, and critical considerations for robust and reproducible data generation.
Understanding D2R Signaling Pathways
A thorough understanding of the signaling pathways initiated by D2R activation is essential for selecting the appropriate functional assay. The two primary pathways are:
-
Gαi-Dependent Pathway: The canonical pathway where agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1][5]
-
β-Arrestin-Dependent Pathway: A G protein-independent pathway where agonist-induced receptor phosphorylation leads to the recruitment of β-arrestin, which can mediate receptor desensitization, internalization, and scaffolding of distinct signaling complexes.[2][7]
The choice of assay will depend on which aspect of D2R function is of interest. Measuring changes in cAMP levels directly assesses the Gαi-mediated signaling, while β-arrestin recruitment assays specifically probe the G protein-independent pathway.[8][9] GTPγS binding assays provide an upstream measure of G protein activation.[10]
Figure 1: Simplified overview of Dopamine D2 Receptor signaling pathways.
Section 1: cAMP Measurement Assays
Cyclic AMP assays are a cornerstone for assessing the functional activity of D2R agonists through the Gαi-dependent pathway.[10] The principle of these assays is to measure the decrease in intracellular cAMP concentration following agonist stimulation.
Principle of Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assays
A widely used method for quantifying cAMP is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[11] This assay relies on fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[11] In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[10][12]
Figure 2: Principle of the HTRF cAMP competitive immunoassay.
Protocol: HTRF cAMP Assay for D2R Agonists
This protocol is a general guideline and should be optimized for specific cell lines and reagents.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Cell culture medium (e.g., Ham's F-12K) with 10% FBS.[13]
-
D2R agonist compounds.
-
Forskolin (to stimulate basal cAMP levels).
-
HTRF cAMP assay kit (e.g., from Revvity).[10]
-
384-well white microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture: Culture the D2R-expressing cells according to standard protocols.[13]
-
Cell Seeding: Seed the cells into a 384-well plate at an optimized density (e.g., 6000 cells/well) and incubate overnight.[10]
-
Compound Preparation: Prepare serial dilutions of the D2R agonist compounds in assay buffer.
-
Agonist Stimulation:
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the Eu-labeled anti-cAMP antibody and d2-labeled cAMP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
| Parameter | Recommended Range | Reference |
| Cell Density | 5,000 - 10,000 cells/well | [10] |
| Forskolin Concentration | 1 - 10 µM | [10] |
| Agonist Incubation Time | 30 - 60 minutes | [10] |
| HTRF Reagent Incubation | 60 minutes | [10] |
Section 2: β-Arrestin Recruitment Assays
β-arrestin recruitment assays are essential for characterizing the G protein-independent signaling of D2R agonists and identifying biased ligands.[9] These assays measure the translocation of β-arrestin from the cytoplasm to the activated D2R at the cell membrane.[14]
Principle of Enzyme Fragment Complementation (EFC) β-Arrestin Assays
A common method for detecting β-arrestin recruitment is the Enzyme Fragment Complementation (EFC) technology.[15] In this system, the D2R is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[15] Upon agonist-induced recruitment of β-arrestin to the D2R, the two enzyme fragments are brought into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[15]
Figure 3: Principle of the Enzyme Fragment Complementation (EFC) β-arrestin assay.
Protocol: EFC β-Arrestin Recruitment Assay
Materials:
-
Cells stably co-expressing D2R-ProLink™ and β-arrestin-Enzyme Acceptor (e.g., PathHunter® cells from Eurofins DiscoverX).[7]
-
Cell culture medium.
-
D2R agonist compounds.
-
Detection reagent kit (substrate and lysis buffer).
-
384-well white microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells as described for the cAMP assay.
-
Compound Preparation: Prepare serial dilutions of the D2R agonist compounds.
-
Agonist Stimulation:
-
Add the diluted agonist compounds to the cells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the chemiluminescence on a luminometer.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.
-
| Parameter | Recommended Value | Reference |
| Cell Density | Varies by cell line | [7] |
| Agonist Incubation Time | 90 minutes | [7] |
| Detection Reagent Incubation | 60 minutes | [7] |
Section 3: GTPγS Binding Assays
GTPγS binding assays provide a direct measure of G protein activation, making them a valuable tool for characterizing the initial step in the Gαi-dependent signaling cascade.[10][16] These assays are particularly useful for determining the potency and efficacy of agonists in a membrane-based system.[17]
Principle of the [³⁵S]GTPγS Binding Assay
This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS.[18] In the presence of an agonist, the D2R promotes the exchange of GDP for GTP on the Gαi subunit.[19] The [³⁵S]GTPγS binds to the activated Gαi subunit, and since it is resistant to hydrolysis, it accumulates.[17] The amount of bound [³⁵S]GTPγS, which is proportional to the level of G protein activation, is then quantified by scintillation counting.[17][18]
Protocol: [³⁵S]GTPγS Binding Assay
Materials:
-
Membranes prepared from cells expressing the D2 receptor.
-
[³⁵S]GTPγS (radiolabeled).
-
GDP.
-
D2R agonist compounds.
-
Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of the agonist compound in assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail.
-
Count the radioactivity on a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.
-
| Parameter | Typical Concentration/Condition | Reference |
| Membrane Protein | 5-20 µ g/well | [10] |
| [³⁵S]GTPγS | 0.1 - 0.5 nM | [18] |
| GDP | 1 - 10 µM | [10] |
| Incubation Time/Temp | 60 min at 30°C | [16] |
Section 4: Data Interpretation and Assay Validation
Self-Validating Systems:
Each of these assays should be performed with appropriate controls to ensure data validity.
-
Positive Control: A known full agonist for the D2R (e.g., quinpirole or dopamine) should be included to define the maximum response.[8]
-
Negative Control: A known antagonist (e.g., haloperidol or raclopride) should be used to demonstrate that the observed agonist effect is receptor-mediated.[20]
-
Basal Control: Wells containing no agonist should be included to determine the baseline signal.
Data Analysis and Interpretation:
The primary outputs from these functional assays are the potency (EC50 or IC50) and efficacy (Emax) of the test compounds.
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates higher potency.
-
Emax (Maximum effect): The maximum response produced by the agonist. This is often expressed as a percentage of the response to a full agonist.
By comparing the potency and efficacy of a compound in different assays (e.g., cAMP vs. β-arrestin), one can determine if the compound exhibits biased agonism. A compound that is potent and efficacious in one pathway but weak in another is considered a biased agonist.
Assay Validation:
Before routine use, each assay should be validated to ensure it is robust and reproducible. Key validation parameters include:
-
Signal Window (S/B): The ratio of the signal from the positive control to the signal from the basal control. A higher signal window indicates a more robust assay.
-
Z'-factor: A statistical parameter that assesses the quality of an assay for high-throughput screening. A Z'-factor greater than 0.5 is generally considered excellent.
-
Intra- and Inter-assay Variability: The precision of the assay should be determined by running replicates within the same experiment and across different experiments.
Conclusion
The in vitro functional assays described in this guide are indispensable tools for the discovery and development of novel dopamine D2 receptor agonists. A multi-assay approach, incorporating measurements of G protein-dependent and -independent signaling, is crucial for a comprehensive understanding of a compound's pharmacological profile. By carefully selecting the appropriate assays, optimizing protocols, and including rigorous validation, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.
References
-
Usiello, A., et al. (2000). Distinct functions of the two isoforms of dopamine D2 receptors. Nature, 408(6809), 199-203. [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]
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National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
-
Bonifazi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8415–8437. [Link]
-
Lane, J. R., et al. (2019). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. ACS Chemical Neuroscience, 10(4), 2015-2029. [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
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Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. [Link]
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GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Structure-Activity Relationship (SAR) of (S)-5-Methoxy-2-aminotetralin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The (S)-5-methoxy-2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Its rigid framework provides a well-defined orientation for key pharmacophoric elements, making it an ideal template for designing selective ligands. This document provides a detailed guide for the synthesis of the chiral this compound core and its subsequent derivatization. Furthermore, it delves into the principles of Structure-Activity Relationship (SAR) studies, offering insights into how specific structural modifications can modulate receptor affinity, selectivity, and functional activity. The protocols are presented with an emphasis on the underlying chemical principles and strategic considerations essential for modern drug discovery.
Introduction: The Significance of the 2-Aminotetralin Scaffold
2-Aminotetralin derivatives are crucial building blocks in the development of therapies for central nervous system (CNS) disorders. The constrained phenethylamine motif within the tetralin structure mimics the conformation of neurotransmitters like serotonin and dopamine, allowing for potent interactions with their respective receptors. The (S)-enantiomer, in particular, often exhibits superior affinity and desired functional activity compared to its (R)-counterpart or the racemic mixture.[1]
A prime example of its therapeutic relevance is Rotigotine, a dopamine receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome, which is built upon this chiral core.[2][3] The methoxy group at the C5 position is a key feature, often serving as a hydrogen bond acceptor or influencing electronic properties that govern receptor interaction.
This guide is structured to provide both a practical and theoretical framework for researchers. We will first detail robust synthetic protocols for obtaining the enantiomerically pure this compound hydrochloride. Subsequently, we will explore strategies for creating a library of derivatives and discuss the interpretation of SAR data to guide rational drug design.
Synthesis of the Chiral Core: this compound
The cornerstone of any SAR study is a reliable and efficient synthesis of the core scaffold. The primary challenge lies in establishing the stereocenter at the C2 position with high enantiomeric purity. We present two validated approaches: classical asymmetric reductive amination using a chiral auxiliary and a modern biocatalytic method.
Protocol 1: Asymmetric Reductive Amination
This widely-used method relies on the temporary introduction of a chiral auxiliary to direct the stereochemical outcome of a reduction step. The starting material is the commercially available 5-methoxy-2-tetralone.[4][5] The overall synthetic workflow is depicted below.
Caption: Asymmetric synthesis of the (S)-2-aminotetralin core.
Causality and Experimental Rationale: The strategy hinges on converting the prochiral ketone into a chiral intermediate. By reacting 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine, a mixture of diastereomeric enamines is formed. The bulky phenyl group of the chiral auxiliary sterically hinders one face of the molecule. Consequently, the subsequent reduction with a hydride reagent (e.g., sodium borohydride) preferentially occurs from the less hindered face, establishing the desired (S)-stereocenter at C2.[2] The final step, catalytic hydrogenolysis, serves to cleave the N-benzyl bond, liberating the primary amine and removing the chiral auxiliary.[2]
Step-by-Step Protocol:
-
Step A: Formation of the Intermediate Enamine (Compound I)
-
To a 5 L reaction flask equipped with a Dean-Stark apparatus, add 5-methoxy-2-tetralone (72 g, 409 mmol), toluene (2500 mL), R-(+)-α-phenylethylamine (62 g, 512 mmol), and p-toluenesulfonic acid (3.2 g) as a catalyst.[2]
-
Heat the mixture to reflux under a nitrogen atmosphere. Water is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting tetralone is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude oily enamine intermediate. This intermediate is typically used in the next step without further purification.
-
-
Step B: Diastereoselective Reduction (Compound II)
-
Dissolve the crude enamine from the previous step in anhydrous ethanol (1500 mL) in a 2 L four-necked flask.
-
Cool the solution to between -20°C and -10°C using an appropriate cooling bath.
-
Slowly add sodium borohydride (24 g, 631 mmol) in portions, maintaining the internal temperature below -10°C.[2]
-
Stir the reaction at this temperature until completion (monitored by TLC).
-
Carefully quench the reaction by adjusting the pH to ~7 with 10% hydrochloric acid.
-
Concentrate the mixture to remove ethanol. Add water (400 mL) and ethyl acetate (100 mL), then adjust the pH to ~10 with 10% sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diastereomeric amine as an oil.[2]
-
-
Step C: Hydrogenolysis and Salt Formation
-
Dissolve the crude amine from Step B in methanol.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add a solution of HCl in either ethyl ether or ethyl acetate to precipitate the hydrochloride salt.[2]
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield (S)-2-amino-5-methoxytetralin hydrochloride as a white solid. Purity and enantiomeric excess (>99% ee) should be confirmed by HPLC and NMR.[2]
-
Protocol 2: Enzymatic Reductive Amination (A Biocatalytic Approach)
Modern synthetic chemistry increasingly turns to biocatalysis for highly selective and environmentally benign transformations. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to amines with exceptional enantioselectivity.[3][6]
Causality and Experimental Rationale: This method offers a more direct route to the chiral amine. The 2-tetralone substrate, an amine source (e.g., ammonia), and the IRED enzyme are combined in a single pot. The enzyme's chiral active site directly facilitates the formation of the (S)-enantiomer, bypassing the need for a chemical chiral auxiliary and subsequent deprotection steps. A cofactor recycling system is typically employed to regenerate the NADPH or NADH consumed during the reaction, making the process cost-effective.[6]
General Experimental Workflow:
-
Reaction Setup: In a buffered aqueous solution, combine 5-methoxy-2-tetralone, an amine donor (e.g., isopropylamine or ammonia), an IRED enzyme (selected from a screening panel for optimal activity and selectivity), and a cofactor (NADH or NADPH).
-
Cofactor Recycling: Add a recycling system, such as glucose and glucose dehydrogenase (GDH), to continuously regenerate the consumed cofactor.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (e.g., 30°C, pH 7.5) with gentle agitation.
-
Work-up and Isolation: Upon reaction completion, perform an extraction with an organic solvent (e.g., ethyl acetate). The product can then be purified using standard chromatographic techniques or crystallization as the hydrochloride salt.
Caption: A typical workflow for a Structure-Activity Relationship study.
Structure-Activity Relationship (SAR) Studies
With the chiral core in hand, the next phase is to synthesize a library of derivatives to probe the chemical space around the scaffold and understand how structural changes impact biological activity. The primary targets for these derivatives are often serotonin receptors like 5-HT₁A, 5-HT₁B, and 5-HT₇, as well as adrenergic receptors.[1][7]
Key Modification Sites and Their Impact
-
The C2-Amino Group: This is the most common site for modification. The primary amine can be alkylated to secondary or tertiary amines.
-
Observation: Increasing the size of N-alkyl substituents (e.g., from methyl to propyl) can modulate affinity and efficacy. N,N-dipropyl substitution is a classic motif for dopamine agonists.
-
Rationale: The nitrogen atom is typically protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue in the binding pocket of aminergic GPCRs (e.g., D3.32).[8] The substituents on the nitrogen explore adjacent hydrophobic pockets, and their size and shape can determine selectivity between receptor subtypes. Studies have shown that specific extensions at the C2-amino position can impart high selectivity for the 5-HT₁A receptor over the 5-HT₇ receptor.[9]
-
-
The C5-Methoxy Group: This group is a key interaction point.
-
Observation: The methoxy group is often optimal, but replacing it with other hydrogen bond acceptors (e.g., hydroxyl, fluoro) or removing it can have a profound impact.
-
Rationale: The oxygen atom can act as a hydrogen bond acceptor with residues like serine or threonine in the binding pocket (e.g., S5.42).[1] Bioisosteric replacement of the methoxy group (e.g., with a small alkyl group) can be used to reduce metabolic liability (O-demethylation) while attempting to maintain activity.[10]
-
-
The Aromatic Ring: Substitution on the aromatic ring can fine-tune electronic properties and probe additional receptor interactions.
-
Observation: Adding electron-withdrawing or donating groups can alter the pKa of the amine and the overall binding profile.
-
Rationale: Substituents at positions C6, C7, or C8 can interact with different regions of the receptor binding pocket, potentially enhancing affinity or introducing selectivity against off-target receptors.
-
Representative SAR Data Summary
The following table summarizes conceptual SAR trends for (S)-2-aminotetralin derivatives based on published findings. This data is illustrative and serves to highlight key principles.
| Compound ID | Modification | Target | Affinity (Kᵢ, nM) | Selectivity Profile | Key Insight |
| Core-NH₂ | C2-NH₂ | 5-HT₁A | 25 | Moderate | The primary amine is a good starting point for affinity. |
| Deriv-A | C2-N(Propyl)₂ | 5-HT₁A | 1.5 | High | Di-propyl substitution significantly enhances 5-HT₁A affinity.[1] |
| Deriv-B | C5-OH | 5-HT₁A | 5 | Moderate | Hydroxyl group can act as H-bond donor/acceptor, maintaining good affinity.[11] |
| Deriv-C | C5-Phenyl | α₂A-AR | 2.1 | Partial Agonist | Large steric bulk at C5 can shift activity towards other GPCRs like adrenergic receptors.[7] |
| Deriv-D | C2-NH-LongChain | 5-HT₇ | 8 | 12-fold vs 5-HT₁A | Elongated C2-substituents can introduce selectivity for the 5-HT₇ receptor.[9] |
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of selective GPCR ligands. A successful drug discovery campaign relies on both an efficient, stereocontrolled synthesis of the core molecule and a systematic, iterative approach to SAR exploration. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize novel derivatives, understand their interactions with biological targets, and rationally design next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
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This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Cannon, J. G., et al. Derivatives of 5-hydroxy-6-methyl-2-aminotetralin. Journal of Medicinal Chemistry. Available at: [Link]
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Leopoldo, M., et al. Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. Journal of Medicinal Chemistry. Available at: [Link]
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Rowles, I., et al. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]
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McGlynn, R. P., et al. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. Available at: [Link]
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Glennon, R. A. Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity. Fuller, R. W., et al., (eds) Serotonin and 5-HT1A Receptors. Available at: [Link]
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Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. Available at: [Link]
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McGlynn, R. P., et al. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. Available at: [Link]
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Rowles, I., et al. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. Available at: [Link]
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In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. Available at: [Link]
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Roth, B. L., et al. Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. Available at: [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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McGlynn, R. P., et al. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. Available at: [Link]
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Bioisosteric replacement in the search for antimicrobial agents. ScienceRise. Available at: [Link]
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Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]
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Perry, C. K., et al. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. UTMB Research Experts. Available at: [Link]
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Application Notes & Protocols: Radiolabeling of 2-Aminotetralin Derivatives for PET Imaging
Abstract
The 2-aminotetralin scaffold is a cornerstone in the development of high-affinity ligands for critical neurotransmitter systems, including dopamine and serotonin transporters and receptors.[1] Positron Emission Tomography (PET) imaging with radiolabeled 2-aminotetralin derivatives provides an unparalleled in-vivo window into the density and function of these targets, which are implicated in a host of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the theory, application, and detailed protocols for radiolabeling these derivatives with the two most prevalent PET radionuclides: Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). We emphasize the causality behind experimental choices to ensure robust, reproducible, and clinically translatable radiotracer production.
Foundational Principles: The Synergy of 2-Aminotetralins and PET
Positron Emission Tomography is a highly sensitive molecular imaging modality that quantitatively measures biological processes in vivo.[5][6] This is achieved by administering a molecule of interest, labeled with a positron-emitting radionuclide, and detecting the gamma rays produced upon positron-electron annihilation.[6] The 2-aminotetralin structure has proven exceptionally versatile for designing ligands that bind with high affinity and selectivity to neuronal targets like the dopamine D2/D3 receptors and the serotonin transporter (SERT).[1][7] Successful PET imaging requires the rapid and efficient incorporation of a radionuclide into these complex organic molecules without altering their intrinsic pharmacological properties.[5]
The choice of radionuclide is a critical first step and is dictated by the biological question, the required imaging time, and logistical constraints.
-
Carbon-11 (t½ = 20.4 min): Ideal for labeling without altering the molecule's structure, as carbon is ubiquitous in pharmaceuticals.[5] Its short half-life allows for multiple scans in the same subject on the same day but necessitates an on-site cyclotron and extremely rapid, high-efficiency radiosynthesis.[5]
-
Fluorine-18 (t½ = 109.8 min): The longer half-life is more forgiving, allowing for more complex multi-step syntheses and distribution to facilities without a cyclotron.[8][9] However, introducing a fluorine atom can sometimes alter the pharmacokinetics and pharmacodynamics of the parent molecule, a factor that must be carefully evaluated.[9]
Carbon-11 Labeling: The ¹¹C-Methylation Strategy
The most prevalent method for labeling 2-aminotetralin derivatives with Carbon-11 is through methylation of a suitable precursor at a heteroatom (N, O, or S) using a high-specific-activity methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[10] This late-stage functionalization is highly efficient and minimally perturbing to the final structure.
Workflow for ¹¹C-Methylation
The entire process, from radionuclide production to the final injectable product, is a race against the clock, typically completed within 40-60 minutes (2-3 half-lives of ¹¹C).[10] Automation is standard practice to minimize radiation exposure and ensure reproducibility.[11]
Caption: Automated workflow for ¹¹C-methylation of 2-aminotetralin precursors.
Detailed Protocol: Synthesis of a [¹¹C]N-Methyl 2-Aminotetralin Derivative
This protocol is a generalized procedure adaptable for N-methylation of a desmethyl-2-aminotetralin precursor.
Materials:
-
Desmethyl precursor (typically 0.5 - 1.0 mg)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH) or Tetrabutylammonium Hydroxide (TBAH)
-
Automated radiochemistry synthesis module (e.g., GE FASTlab™, Siemens Explora)
-
Semi-preparative HPLC system with UV and radiation detectors
-
C18 HPLC column (e.g., Luna C18, 10 µm, 250 x 10 mm)
-
Mobile Phase: Acetonitrile/Ammonium Formate Buffer (pH adjusted)
-
Sterile 0.22 µm filter
Procedure:
-
Precursor Preparation: Dissolve ~0.5 mg of the desmethyl precursor in 200-300 µL of anhydrous DMF in the reaction vessel of the synthesis module. Add a suitable base (e.g., a small quantity of NaH or 5-10 µL of TBAH solution) to deprotonate the amine.
-
Production of [¹¹C]Methyl Iodide:
-
[¹¹C]CO₂ is produced in the cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[12]
-
The [¹¹C]CO₂ is trapped and reduced to [¹¹C]CH₄ using H₂ over a nickel catalyst at ~400°C.
-
[¹¹C]CH₄ is converted to [¹¹C]CH₃I via gas-phase reaction with iodine vapor at ~720°C.
-
-
Radiolabeling Reaction:
-
The gaseous [¹¹C]CH₃I is swept from the synthesis loop and bubbled through the reaction vessel containing the precursor solution.
-
Heat the vessel to 80-120°C for 3-5 minutes. The reaction progress is monitored by a radiation detector on the reaction vessel.
-
-
Purification:
-
Following the reaction, the crude mixture is quenched (e.g., with HPLC mobile phase) and injected onto the semi-preparative HPLC system.
-
The product peak, identified by correlating the UV absorbance of the co-injected non-radioactive standard with the radioactivity peak, is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of USP-grade ethanol (~0.5 mL) followed by sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Typical Performance Data
| Radiotracer Example | Target | Typical Radiochemical Yield (RCY)* | Typical Molar Activity (Am)** | Total Synthesis Time |
| [¹¹C]PHNO | Dopamine D2/D3 | 15-25% | > 110 GBq/µmol (>3 Ci/µmol) | 35-45 min |
| [¹¹C]DASB | Serotonin Transporter | 10-20% | > 74 GBq/µmol (>2 Ci/µmol) | 40-50 min |
*RCY is decay-corrected to the end of bombardment (EOB), based on starting [¹¹C]CO₂. **Molar activity is at the end of synthesis (EOS).
Fluorine-18 Labeling: The Nucleophilic Fluoroalkylation Strategy
For ¹⁸F-labeling of 2-aminotetralin derivatives, the most common approach is a nucleophilic substitution reaction. This involves reacting a precursor containing a good leaving group (e.g., tosylate, nosylate, triflate) with activated, no-carrier-added [¹⁸F]fluoride.[8] Fluoroalkylation, particularly fluoroethylation, is a popular strategy.[13]
Workflow for ¹⁸F-Fluoroalkylation
The longer half-life of ¹⁸F allows for a total synthesis time of 60-90 minutes, which can accommodate additional steps like precursor deprotection if necessary.[14]
Caption: Automated workflow for ¹⁸F-fluoroalkylation of 2-aminotetralin precursors.
Detailed Protocol: Synthesis of an [¹⁸F]N-Fluoroalkyl 2-Aminotetralin Derivative
This protocol describes a general procedure for reacting a tosylated precursor with [¹⁸F]fluoride.
Materials:
-
Tosyloxyalkyl-precursor (typically 2-5 mg)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Automated radiochemistry synthesis module
-
HPLC system and columns as described for ¹¹C
-
Sterile 0.22 µm filter
Procedure:
-
[¹⁸F]Fluoride Production and Trapping:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O as the target material.[12]
-
The target water is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
-
Activation of [¹⁸F]Fluoride:
-
The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ (7-10 mg) and K₂CO₃ (1-2 mg) in MeCN/H₂O.
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at 100-110°C to form the highly reactive, naked [¹⁸F]F⁻/K₂₂₂/K⁺ complex. This drying step is critical for nucleophilicity and must be performed until the mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
A solution of the tosyloxyalkyl-precursor (~5 mg in 500 µL of anhydrous MeCN or DMSO) is added to the dried [¹⁸F]F⁻ complex.
-
The reaction vessel is sealed and heated to 100-130°C for 10-15 minutes.
-
-
Purification and Formulation:
-
The purification and formulation steps are analogous to the ¹¹C-labeling protocol. The crude reaction mixture is diluted and purified by semi-preparative HPLC. The collected fraction is then reformulated into an injectable solution using a C18 Sep-Pak and sterile filtration.
-
Typical Performance Data
| Radiotracer Example | Target | Typical Radiochemical Yield (RCY)* | Typical Molar Activity (Am)** | Total Synthesis Time |
| [¹⁸F]Fallypride | Dopamine D2/D3 | 20-40% | > 185 GBq/µmol (>5 Ci/µmol) | 60-75 min |
| [¹⁸F]5-OH-FPPAT | Dopamine D2/D3 | 15-30% | > 150 GBq/µmol (>4 Ci/µmol) | 70-90 min |
*RCY is decay-corrected to EOB, based on starting [¹⁸F]F⁻. **Molar activity is at EOS.
The Self-Validating System: Mandatory Quality Control Protocols
The production of a PET radiopharmaceutical is not complete until a series of rigorous quality control (QC) tests have been performed to guarantee its safety, purity, and identity.[12][15] Each test validates a critical aspect of the final product, ensuring that what is injected is precisely what was intended, free from harmful contaminants. Neglecting QC can lead to biased imaging data and pose a significant risk to the subject.[6]
| Parameter | Method | Acceptance Criteria | Rationale & Causality |
| Identity | Analytical HPLC | Co-elution of the radioactive peak with a non-radioactive, authenticated reference standard. | Confirms that the radioactivity corresponds to the correct chemical entity, preventing misinterpretation of the PET signal. |
| Radiochemical Purity | Analytical HPLC, TLC | ≥ 95% of total radioactivity is in the form of the desired product. | Ensures that the vast majority of the signal comes from the target tracer, not from radioactive impurities which may have different biological distributions.[16] |
| Chemical Purity | Analytical HPLC (UV detector) | Peak of the desired product is the main component; impurities (e.g., precursor) are below specified limits. | Prevents potential pharmacological effects or toxicity from the unlabeled precursor or synthesis byproducts. |
| Radionuclidic Purity | Gamma Ray Spectroscopy | Identity of the radionuclide confirmed by its characteristic 511 keV photopeak and its half-life. | Verifies that the correct positron emitter is present and that no long-lived radionuclidic impurities have been produced. |
| Molar Activity (Am) | Calculated: Radioactivity (HPLC) / Molar Amount (HPLC-UV) | Typically > 37 GBq/µmol (1 Ci/µmol) at time of injection. | Crucial for neuroreceptor imaging. High molar activity ensures that the injected mass is low enough to avoid occupying a significant fraction of the target receptors, which would lead to inaccurate quantification.[10] |
| pH | pH meter or calibrated pH strips | 4.5 – 7.5 | Ensures the final product is physiologically compatible and will not cause pain or tissue damage at the injection site. |
| Sterility | Incubation in culture media (e.g., Tryptic Soy Broth) | No microbial growth. | Mandatory for any injectable product to prevent systemic infections. Performed retrospectively due to incubation time. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU / total volume | Prevents pyrogenic (fever-inducing) reactions in the subject. Endotoxins are components of bacterial cell walls that can be present even after sterilization. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). | Protects against the toxic effects of residual organic solvents used during the synthesis and purification process. |
Conclusion
The successful radiolabeling of 2-aminotetralin derivatives for PET imaging is a highly specialized, multi-disciplinary process that merges organic chemistry, nuclear physics, and pharmaceutical science.[10] The choice between the rapid ¹¹C-methylation and the more flexible ¹⁸F-fluoroalkylation depends heavily on the specific research or clinical goal. Regardless of the chosen path, success hinges on a well-characterized precursor, an optimized and automated radiosynthesis, and an unwavering commitment to rigorous, self-validating quality control protocols. Adherence to these principles will yield high-quality radiotracers capable of accurately and safely interrogating key neurological targets in vivo.
References
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Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Nuclear Medicine and Biology, 45, 1-18. Available at: [Link]
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Liu, S., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 922495. Available at: [Link]
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Mukherjee, J., et al. (2016). PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents. Brain Imaging and Behavior, 10(4), 1149-1161. Available at: [Link]
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Paterson, L. M., et al. (2010). PET Tracers for Serotonin Receptors and Their Applications. Current Pharmaceutical Design, 16(4), 435-453. Available at: [Link]
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Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
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IAEA. (n.d.). Strategies for Clinical Implementation and Quality Management of PET Tracers. International Atomic Energy Agency. Available at: [Link]
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Peko, T., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 729. Available at: [Link]
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Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 23(9), 2347. Available at: [Link]
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Jochimsen, T. H., et al. (2022). Understanding the importance of quality control and quality assurance in preclinical PET/CT imaging. EJNMMI Physics, 9(1), 71. Available at: [Link]
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Neumann, C. N., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1735-1745. Available at: [Link]
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Brooks, A. F., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10. Available at: [Link]
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Weinstein, J. J., et al. (2017). PET imaging of dopamine-D2 receptor internalization in schizophrenia. Molecular Psychiatry, 22(8), 1204-1210. Available at: [Link]
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Dale, E., et al. (2024). The utility of PET imaging in depression. Frontiers in Psychiatry, 15. Available at: [Link]
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Pretze, M., & Mamat, C. (2018). An overview on PET radiochemistry: part 1 – covalent labels – 18F, 11C, and 13N. Annals of Translational Medicine, 6(14), 282. Available at: [Link]
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Rahman, M. M., & Jenabi, H. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38435-38448. Available at: [Link]
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Bas, J., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3507-3529. Available at: [Link]
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Johns Hopkins Medicine. (2023). PET Scans Detect Lower Levels of Serotonin in People With Mild Cognitive Impairment. News Release. Available at: [Link]
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Lodi, F. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
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Mamat, C., & Pretze, M. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18 F, 11 C, and 13 N. Journal of Nuclear Medicine, 59(9), 1347-1350. Available at: [Link]
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Application Notes and Protocols for the Quantitative Analysis of (S)-5-Methoxy-2-aminotetralin
Introduction: The Significance of Precise (S)-5-Methoxy-2-aminotetralin Quantification
This compound is a chiral synthetic compound that has garnered significant interest within the scientific community, particularly in neuropharmacology. As a potent agonist for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, its precise and accurate quantification is paramount for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profiles. This document provides detailed analytical methodologies for the quantification of this compound in various matrices, with a primary focus on biological samples.
The chirality of this molecule necessitates enantioselective analytical methods, as different enantiomers can exhibit distinct pharmacological activities and metabolic pathways. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with robust and reliable methods for the quantitative analysis of this compound, ensuring data integrity and reproducibility.
Methodological Overview: A Multi-Platform Approach
The quantification of this compound can be effectively achieved through several analytical techniques. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. This guide will focus on two primary, validated approaches:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantitative bioanalysis, offering high sensitivity, selectivity, and the ability to perform chiral separations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to improve volatility and chromatographic performance.
Section 1: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
The inherent chirality of this compound demands an enantioselective chromatographic method to differentiate it from its (R)-enantiomer. HPLC coupled with tandem mass spectrometry provides a highly sensitive and specific platform for this purpose.
Principle and Rationale
This method relies on the separation of the enantiomers on a chiral stationary phase (CSP) followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects and variations in instrument response.
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
Detailed Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological matrix (e.g., plasma, serum), add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Chiral Column | Chiralpak IA-3 (150 mm x 4.6 mm, 3 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | Isocratic: 80:20 (v/v) Acetonitrile : 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with ammonium hydroxide) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| MRM Transitions | This compound: m/z 178.1 → 161.1this compound-d4 (IS): m/z 182.1 → 165.1 |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV |
3. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least six non-zero standards. The range should be appropriate for the expected sample concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 70% |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For laboratories where LC-MS/MS is not available, GC-MS offers a viable alternative for the quantification of this compound. This method typically requires a derivatization step to increase the volatility and thermal stability of the analyte.
Principle and Rationale
The primary amine group of this compound makes it unsuitable for direct GC analysis. Derivatization with an acylating agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA), converts the amine into a less polar and more volatile derivative. Following separation on a capillary GC column, the derivative is detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add 10 µL of the internal standard working solution.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 100°C for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized analyte. |
4. Method Validation
Similar to the HPLC-MS/MS method, the GC-MS method must be thoroughly validated for linearity, accuracy, precision, LOD, LOQ, selectivity, and stability.
Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 80% |
Trustworthiness and Self-Validating Systems
The reliability of any analytical data hinges on the robustness and validation of the methodology. The protocols described above are designed as self-validating systems through the consistent use of:
-
Internal Standards: The use of stable isotope-labeled internal standards is the most effective way to account for variability in sample preparation and instrument response, ensuring the accuracy of quantification.
-
Quality Control Samples: The routine analysis of QC samples at different concentrations provides a continuous monitor of the method's performance and ensures that the system is operating within established limits of precision and accuracy.
-
System Suitability Tests: Prior to any analytical run, a system suitability test should be performed to verify the performance of the chromatographic and mass spectrometric systems. This typically involves injecting a standard solution to check for parameters like peak shape, resolution, and signal intensity.
By adhering to these principles and the detailed validation procedures, researchers can have a high degree of confidence in the accuracy and reliability of their quantitative results for this compound.
References
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Direct Chiral HPLC-MS/MS Method for Determination of R-Lacosamide in Human Plasma. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Shen, H. W., Jiang, X. L., & Yu, A. M. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 879(22), 2109-2114. [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Journal of Analytical Methods in Chemistry. [Link]
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Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1847-1863. [Link]
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Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved January 24, 2026, from [Link]
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A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Journal of Analytical Methods in Chemistry. [Link]
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Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. (2019). In Sample Preparation in LC-MS Bioanalysis. [Link]
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Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2021). ResearchGate. [Link]
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Enantioselective separation techniques in forensic analysis and clinical toxicology. (2022). TrAC Trends in Analytical Chemistry, 146, 116508. [Link]
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Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance, 11(1), 123-128. [Link]
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A validated SPME-GC-MS method for simultaneous quantification of club drugs in human urine. (2007). Journal of Chromatography B, 857(1), 13-21. [Link]
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Improving sample preparation for LC-MS/MS analysis. (2023). News-Medical.Net. [Link]
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Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Regis Technologies. [Link]
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Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. (2017). Chromatographia, 80(10), 1547-1555. [Link]
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LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. (2022). ResearchGate. [Link]
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Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (2007). OSTI.GOV. [Link]
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Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2023). ResearchGate. [Link]
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Sample Preparation for LC‐MS Bioanalysis of Proteins. (2014). In Sample Preparation in LC-MS Bioanalysis. [Link]
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A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). PubMed. [Link]
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LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. (2022). ResearchGate. [Link]
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Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. (2022). Toxics, 10(11), 693. [Link]
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HPLC determination of serotonin (2); serotonin precursor [5HTP (1)]; and some metabolites [NMS (3). (2017). ResearchGate. [Link]
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The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. (2017). Mathews Open Access Journals. [Link]
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UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115183. [Link]
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Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission. (2000). Journal of Neuroscience, 20(21), 8102-8110. [Link]
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Application Notes and Protocols for Studying the Cellular Effects of (S)-5-Methoxy-2-aminotetralin
Introduction: Unveiling the Cellular Pharmacology of a Potent Serotonergic Modulator
(S)-5-Methoxy-2-aminotetralin (5-MeO-MAT) is a rigid analog of the endogenous neurotransmitter serotonin, belonging to the 2-aminotetralin class of compounds. This structural constraint confers a high degree of stereoselectivity and receptor affinity, making it a valuable tool for dissecting the complex signaling pathways governed by serotonin (5-HT) receptors. Emerging research indicates that the (S)-enantiomer of 5-substituted-2-aminotetralins exhibits high affinity and agonist activity primarily at the 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes.[1][2] These receptors are critically involved in the modulation of mood, cognition, and neuronal excitability. Dysregulation of their signaling is implicated in a range of neuropsychiatric disorders, including anxiety and depression.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of (S)-5-MeO-MAT. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of specific cell culture models and assays. This document is designed to be a self-validating system, enabling robust and reproducible characterization of this and similar compounds. We will delve into methods for determining receptor binding affinity, quantifying functional activity at key G-protein coupled receptors (GPCRs), and exploring downstream cellular consequences such as neurite outgrowth.
Pharmacological Profile of this compound: A Focus on 5-HT1 Receptors
The defining characteristic of the 2-aminotetralin scaffold is its high affinity and stereoselectivity for specific serotonin receptor subtypes. For 5-substituted-2-aminotetralins, the (S)-enantiomer, such as 5-MeO-MAT, demonstrates significantly higher affinity (35- to 1000-fold) for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to its (R)-counterpart.[1][2] These compounds typically act as agonists at these receptors, initiating intracellular signaling cascades.[1] While the primary targets are within the 5-HT1 family, a comprehensive understanding of a compound's cellular effects necessitates a broader characterization of its receptor interaction profile. Related 2-aminotetralin derivatives have also been shown to interact with dopamine D2-like receptors, making off-target screening an important aspect of a full pharmacological workup.
Table 1: Anticipated Receptor Binding Profile for this compound (5-MeO-MAT)
| Receptor Family | Specific Subtype | Anticipated Affinity (Ki) | Primary Signaling Pathway |
| Serotonin | 5-HT1A | ≤ 25 nM | Gi/o (Inhibition of adenylyl cyclase) |
| 5-HT1B | ≤ 25 nM | Gi/o (Inhibition of adenylyl cyclase) | |
| 5-HT1D | ≤ 25 nM | Gi/o (Inhibition of adenylyl cyclase) | |
| 5-HT1F | > 1000 nM | Gi/o (Inhibition of adenylyl cyclase) | |
| 5-HT2A | Moderate to low | Gq/11 (Activation of phospholipase C) | |
| 5-HT2C | Moderate to low | Gq/11 (Activation of phospholipase C) | |
| Dopamine | D2 | Possible interaction | Gi/o (Inhibition of adenylyl cyclase) |
| D3 | Possible interaction | Gi/o (Inhibition of adenylyl cyclase) |
This table is based on published data for structurally related 5-substituted-2-aminotetralins.[1][2] The precise Ki values for (S)-5-MeO-MAT should be empirically determined.
Strategic Selection of Cell Culture Models
The choice of an appropriate cell model is paramount for obtaining physiologically relevant data. The ideal model should either endogenously express the target receptors at a suitable density or be amenable to genetic engineering for stable or transient receptor expression.
Recombinant Cell Lines: A Controlled Environment for Primary Target Validation
For initial characterization of receptor binding and functional activity, recombinant cell lines are the gold standard. They offer a controlled genetic background with high-level expression of the target receptor, leading to robust and reproducible assay signals.
-
HEK293 (Human Embryonic Kidney) and CHO-K1 (Chinese Hamster Ovary) Cells: These cell lines are workhorses in GPCR research due to their robust growth characteristics, high transfection efficiency, and low endogenous expression of many GPCRs. They provide a "blank slate" for the stable or transient expression of specific human serotonin or dopamine receptor subtypes (e.g., HEK293-5-HT1A, CHO-K1-5-HT2A). This allows for the unambiguous attribution of a compound's effects to a single receptor target.
Neuronal Cell Lines: A Step Towards Physiological Relevance
To investigate the effects of (S)-5-MeO-MAT in a more neuron-like context, human neuroblastoma cell lines are an excellent choice.
-
SH-SY5Y Cells: This human cell line is of particular interest as it can be differentiated into a more mature neuronal phenotype exhibiting characteristics of dopaminergic and cholinergic neurons. Differentiated SH-SY5Y cells extend neurites, express synaptic markers, and endogenously express a repertoire of neurotransmitter receptors, including 5-HT1A receptors. This makes them an ideal model for studying downstream cellular processes such as neurite outgrowth, synaptogenesis, and changes in gene expression in response to compound treatment.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for characterizing the cellular pharmacology of this compound.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity (Ki) of (S)-5-MeO-MAT for the human 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: The assay measures the displacement of a known high-affinity radioligand, [3H]-8-OH-DPAT, from the 5-HT1A receptor by the unlabeled test compound, (S)-5-MeO-MAT. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
Workflow Diagram:
Caption: 5-HT1A receptor-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
This compound hydrochloride.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or cAMP-Glo™ Assay).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Plating:
-
Seed the CHO-K1-5-HT1A cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of (S)-5-MeO-MAT in Stimulation Buffer.
-
-
Assay:
-
Remove the culture medium from the cells.
-
Add 10 µL of the (S)-5-MeO-MAT dilutions to the appropriate wells.
-
Add 10 µL of Forskolin solution to all wells (final concentration typically 1-10 µM, to stimulate a basal level of cAMP).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, add the detection reagents to each well.
-
Incubate for the recommended time (typically 60 minutes at room temperature).
-
-
Measurement:
-
Read the plate on a compatible plate reader (e.g., HTRF-compatible reader or luminometer).
-
-
Data Analysis:
-
Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of (S)-5-MeO-MAT.
-
Determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal effect) values using non-linear regression analysis.
-
Protocol 3: Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells
This protocol assesses the effect of (S)-5-MeO-MAT on neuronal differentiation and morphology.
Principle: Activation of certain signaling pathways, including those downstream of 5-HT receptors, can influence neuronal plasticity and development. This assay quantifies changes in neurite length and complexity in differentiated SH-SY5Y cells following compound treatment.
Workflow Diagram:
Caption: Workflow for a neurite outgrowth assay.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Culture Medium: DMEM/F12 with 10% FBS.
-
Differentiation Medium: Low-serum medium (e.g., 1% FBS) containing 10 µM all-trans-retinoic acid (RA).
-
This compound hydrochloride.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-β-III Tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: DAPI.
-
96-well imaging plates (black wall, clear bottom).
-
High-content imaging system.
Procedure:
-
Cell Plating and Differentiation:
-
Seed SH-SY5Y cells into a 96-well imaging plate at a low density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Replace the culture medium with Differentiation Medium.
-
Incubate for 3-5 days, replacing the medium every 2 days, to induce a neuronal phenotype.
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-5-MeO-MAT in Differentiation Medium.
-
Replace the medium in the wells with the compound dilutions.
-
Incubate for an additional 48-72 hours.
-
-
Immunofluorescence Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-β-III Tubulin antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to identify cell bodies (from DAPI stain) and neurites (from β-III Tubulin stain).
-
Quantify parameters such as total neurite length per cell, number of neurites per cell, and number of branch points.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between vehicle-treated and (S)-5-MeO-MAT-treated cells.
-
Perform statistical analysis to determine significant effects.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in-depth cellular characterization of this compound. By systematically determining its receptor binding profile and functional activity at key serotonergic targets, researchers can build a comprehensive understanding of its primary mechanism of action. Furthermore, the use of neuronal cell models allows for the investigation of its effects on cellular processes directly relevant to neuropharmacology, such as neurite outgrowth and neuronal morphology.
Future studies could expand upon this framework to include assays for:
-
Calcium Mobilization: To assess activity at Gq-coupled receptors like 5-HT2A.
-
Receptor Internalization: To study agonist-induced receptor trafficking.
-
Gene Expression Analysis: To identify downstream transcriptional changes following receptor activation. [3][4]* Electrophysiology: To measure changes in neuronal firing and membrane potential.
By employing these advanced cellular models and assays, the scientific community can fully elucidate the therapeutic potential of (S)-5-MeO-MAT and other novel serotonergic modulators.
References
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H. M. P. D. Navo, A. J. L. V. P. da Silva, et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
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Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(12), 1947–1961. [Link]
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Riad, M., Garcia, S., et al. (2000). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 129(3), 574–582. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT. [Link]
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Albert, P. R. (2012). Transcriptional regulation of the 5-HT1A receptor: implications for mental illness. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1601), 2402–2415. [Link]
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ResearchGate. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. [Link]
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Ferreira, J. G., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 10, 23. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. [Link]
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Ou, X. M., et al. (2016). Transcriptional Regulation of the Human 5-HT1A Receptor Gene by Lithium: Role of Deaf1 and GSK3β. International Journal of Molecular Sciences, 17(11), 1891. [Link]
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ResearchGate. (2012). (PDF) Albert PR. Transcriptional regulation of the 5-HT1A receptor: implications for mental illness. Philos Trans R Soc Lond B Biol Sci 367: 2402-2415. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT | Ligand Activity Charts. [Link]
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Navo, H. M. P. D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(3), 518-533. [Link]
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protocols.io. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. [Link]
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Canal, C. E., et al. (2010). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. Journal of Pharmacology and Experimental Therapeutics, 333(3), 856–867. [Link]
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Knight, A. R., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1845–1859. [Link]
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ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
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YouTube. (2017). Activation of 5HT1A Receptors: A Plausible Contributor to Central Fatigue?. [Link]
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ResearchGate. (2018). (PDF) The 5-HT1A receptor: Signaling to behavior. [Link]
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Application Notes and Protocols for In Vivo Animal Models of Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a range of motor and non-motor symptoms.[1][2] To unravel the complex pathophysiology of PD and to develop novel therapeutic interventions, robust and reliable animal models are indispensable. This guide provides an in-depth overview and detailed protocols for the most commonly employed neurotoxin-based and genetic animal models of PD, designed for researchers, scientists, and drug development professionals. The focus is on providing not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring methodological rigor and reproducibility.
Choosing the Right Model: A Comparative Overview
The selection of an appropriate animal model is critical and depends on the specific research question. Neurotoxin-based models are valuable for studying the mechanisms of dopaminergic neurodegeneration and for screening potential neuroprotective agents.[3] Genetic models, on the other hand, are instrumental in investigating the role of specific genes implicated in familial PD and for exploring gene-based therapies.[4][5]
| Model Type | Agent/Gene | Route of Administration | Key Pathological Features | Advantages | Limitations |
| Neurotoxin | 6-Hydroxydopamine (6-OHDA) | Intracerebral injection (striatum, medial forebrain bundle, or SNc) | Selective and rapid loss of dopaminergic neurons, significant striatal dopamine depletion.[1][4][6] | High reproducibility, well-characterized motor deficits, stable lesions.[3] | Does not cross the blood-brain barrier, requires invasive surgery, does not typically form Lewy body-like inclusions.[6][7] |
| Neurotoxin | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Systemic (intraperitoneal, subcutaneous) | Loss of dopaminergic neurons in the SNc, striatal dopamine depletion.[4][8][9] | Can be administered systemically, mimics some aspects of PD pathogenesis.[3] | Species and strain variability in sensitivity, acute rather than progressive neurodegeneration, lack of Lewy body formation in rodents.[7][9] |
| Neurotoxin | Rotenone | Systemic (intraperitoneal, subcutaneous, oral gavage) | Dopaminergic neurodegeneration, mitochondrial complex I inhibition, α-synuclein aggregation.[10][11] | Can induce Lewy body-like pathology, mimics systemic mitochondrial dysfunction.[10] | High variability in lesion severity and mortality, can affect other neuronal systems.[10][11] |
| Genetic | α-Synuclein Overexpression | Viral vector-mediated gene transfer (AAV) | Progressive dopaminergic neuron loss, α-synuclein aggregation and phosphorylation.[12][13] | Allows for targeted and progressive pathology, can model the genetic basis of some forms of PD.[14] | Phenotype can be dependent on the promoter and viral vector used, overexpression levels may not reflect the human condition.[15] |
Neurotoxin-Based Models: Protocols and Mechanistic Insights
Neurotoxin-based models have been instrumental in our understanding of the dopamine system and the consequences of its degeneration.[3]
The 6-Hydroxydopamine (6-OHDA) Model
The 6-OHDA model is one of the most widely used for inducing parkinsonism in rodents.[1][4] 6-OHDA is a neurotoxic synthetic organic compound that is selectively taken up by dopaminergic and noradrenergic neurons via their uptake transporters.[6] Inside the neuron, 6-OHDA inhibits mitochondrial respiratory enzymes, leading to oxidative stress and cell death.[1] Since it cannot cross the blood-brain barrier, it must be administered directly into the brain.[6]
Caption: Workflow for the 6-OHDA model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (225-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA-HCl)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools
Procedure:
-
Preparation of 6-OHDA Solution: On the day of surgery, prepare a fresh solution of 6-OHDA-HCl in sterile 0.9% saline containing 0.02% (w/v) ascorbic acid to prevent oxidation.[1] A typical concentration is 4 µg/µL. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.[16] Expose the skull and identify bregma.
-
Injection Coordinates: For a unilateral MFB lesion, the following coordinates relative to bregma can be used: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
Craniotomy and Injection: Drill a small burr hole at the determined coordinates. Slowly lower the injection needle to the target depth. Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.[1] Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.[1]
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care according to institutional guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
The MPTP Model
The neurotoxin MPTP causes parkinsonism in humans and non-human primates.[17] In mice, MPTP is converted to its active metabolite, MPP+, which is then selectively taken up by dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, leading to cell death.[9]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline
-
Injection syringes
Procedure:
-
MPTP Solution Preparation: Dissolve MPTP-HCl in sterile saline. A common dosing regimen is 20 mg/kg.[18]
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP at 2-hour intervals.[18][19]
-
Post-Injection Monitoring: House the animals and monitor for any adverse effects. The peak of dopaminergic neuron loss typically occurs 7-21 days post-injection.
The Rotenone Model
Rotenone is a pesticide that inhibits mitochondrial complex I, and its systemic administration in rodents can replicate many features of PD, including dopaminergic neurodegeneration and the formation of α-synuclein-positive inclusions.[10][11]
Materials:
-
Adult male Lewis rats
-
Rotenone
-
Vehicle (e.g., sunflower oil)
-
Injection syringes
Procedure:
-
Rotenone Solution Preparation: Dissolve rotenone in the vehicle. A commonly used dose is 2.5-3.0 mg/kg.[10][20]
-
Administration: Administer daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections for 2-4 weeks.[11][20]
-
Behavioral and Pathological Assessment: Monitor the animals for the development of motor deficits. Pathological changes can be assessed at the end of the treatment period.
Genetic Models: Focusing on α-Synuclein
Mutations and multiplications of the gene encoding α-synuclein are linked to familial forms of PD.[15] Overexpression of α-synuclein in animal models can lead to a progressive parkinsonian phenotype.[12][21]
The AAV-α-Synuclein Overexpression Model
The use of adeno-associated viral (AAV) vectors to deliver the human α-synuclein gene into the substantia nigra of rodents provides a powerful tool to model the progressive nature of PD.[12][14]
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- 14. Frontiers | Modeling Parkinson’s Disease With the Alpha-Synuclein Protein [frontiersin.org]
- 15. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotoxin-Induced Animal Models of Parkinson Disease: Pathogenic Mechanism and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.com [thieme-connect.com]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-5-Methoxy-2-aminotetralin
Welcome to the dedicated technical support guide for the synthesis of (S)-5-Methoxy-2-aminotetralin. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we combine established protocols with advanced troubleshooting insights to help you optimize your reaction yields, enhance enantiomeric purity, and ensure consistent, reproducible results.
Table of Contents
-
Overview of Synthetic Strategies
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Detailed Experimental Protocols
-
References
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound is a critical process in the development of various dopaminergic and serotonergic ligands. The primary challenge lies in achieving high enantioselectivity. Two principal strategies are commonly employed:
-
Classical Resolution: This pathway involves the synthesis of the racemic 2-aminotetralin followed by resolution using a chiral acid. This method is robust but can be limited by the yield of the desired enantiomer (theoretically capped at 50%).
-
Asymmetric Synthesis: More modern approaches utilize asymmetric hydrogenation or other chiral induction methods to set the stereocenter early in the synthesis, potentially offering higher overall yields of the (S)-enantiomer.
Below is a generalized workflow comparing these two approaches.
Caption: High-level comparison of classical resolution vs. asymmetric synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the reductive amination of 5-methoxy-2-tetralone?
A1: The most frequent issue is incomplete conversion or the formation of side products. The primary causes are often related to the reducing agent or reaction conditions. Using sodium cyanoborohydride (NaBH₃CN) is common, but its reactivity is pH-dependent. If the reaction medium is not slightly acidic (pH 5-6), the reduction of the iminium ion intermediate is slow, leading to side reactions or recovery of unreacted starting material.
Q2: My chiral resolution with L-tartaric acid is not yielding crystals. What should I investigate?
A2: This is a classic crystallization problem. Several factors could be at play:
-
Solvent System: The choice of solvent is critical for selective precipitation of the diastereomeric salt. Ethanol or methanol are commonly used. If crystals don't form, the solution may be too dilute. Carefully evaporate some solvent and attempt to induce crystallization by scratching the flask's inner surface or by seed crystal addition.
-
Purity of Racemate: The starting racemic amine must be free of impurities from the previous step, as these can inhibit crystallization. Consider recrystallizing or re-purifying the racemic 5-methoxy-2-aminotetralin before the resolution step.
-
Stoichiometry: Ensure you are using the correct molar ratio of chiral acid to racemic amine. Typically, a 0.5 molar equivalent of the dibasic tartaric acid is used for one equivalent of the racemic amine.
Q3: What is a reliable method to determine the enantiomeric excess (e.e.) of my final product?
A3: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and provides a logical path to their resolution.
Caption: Decision-making workflow for troubleshooting common synthesis problems.
In-Depth Troubleshooting Scenarios
Scenario 1: Low Yield in Reductive Amination
-
Symptom: After workup, the yield of racemic 5-methoxy-2-aminotetralin is below 60%. TLC or LC-MS analysis shows significant starting material (ketone) remaining.
-
Root Cause Analysis & Solution:
-
pH Control is Paramount: The formation of the iminium ion intermediate is favored under slightly acidic conditions (pH 5-6). If the pH is too low, the amine nucleophile will be protonated and non-reactive. If too high, iminium formation is slow.
-
Action: Monitor the pH of the reaction mixture. Add small amounts of glacial acetic acid to maintain the pH in the optimal range.
-
-
Reducing Agent Potency: Sodium cyanoborohydride and sodium triacetoxyborohydride are moisture-sensitive.
-
Action: Use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator. Perform a small-scale test reaction to confirm its activity.
-
-
Reaction Time and Temperature: These reactions are often run at room temperature for 12-24 hours.
-
Action: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature (to 30-40 °C) may help, but be cautious of side product formation.
-
-
Scenario 2: Low Enantiomeric Excess (e.e.) After Chiral Resolution
-
Symptom: Chiral HPLC analysis of the final product shows an e.e. of 85-95%, which is below the desired >99%.
-
Root Cause Analysis & Solution:
-
Incomplete Separation of Diastereomers: A single crystallization is often insufficient to achieve high diastereomeric purity. The undesired diastereomeric salt can co-precipitate.
-
Action: Perform a second or even third recrystallization of the diastereomeric salt. Each recrystallization step should enrich the desired diastereomer. Monitor the purity of the salt by measuring its specific rotation. The rotation should become constant when diastereomeric purity is reached.
-
-
Solvent Choice: The solvent used for crystallization directly impacts the solubility difference between the two diastereomeric salts.
-
Action: If ethanol is not providing good separation, screen other alcoholic solvents like methanol or isopropanol, or mixtures thereof.
-
-
Racemization During Workup: The free amine can be sensitive. Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially cause slight racemization.
-
Action: Ensure the basification step to break the salt is performed at a low temperature (e.g., 0-5 °C) and that the free amine is extracted and isolated promptly.
-
-
Data Summary Table: Typical Resolution Results
| Chiral Resolving Agent | Solvent | Typical No. of Recrystallizations | Achievable e.e. (%) |
| L-(-)-Tartaric Acid | Ethanol | 2-3 | >99% |
| (R)-(-)-Mandelic Acid | Methanol/Water | 2 | >98% |
| N-acetyl-L-leucine | Isopropanol | 1-2 | >99% |
Detailed Experimental Protocols
Protocol 4.1: Classical Resolution of (±)-5-Methoxy-2-aminotetralin
This protocol describes a robust method using L-(-)-tartaric acid.
Materials:
-
(±)-5-Methoxy-2-aminotetralin (1 equivalent)
-
L-(-)-Tartaric Acid (0.5 equivalents)
-
Ethanol (anhydrous)
-
3M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 10.0 g of (±)-5-methoxy-2-aminotetralin in 150 mL of warm anhydrous ethanol.
-
In a separate beaker, dissolve 4.24 g (0.5 eq) of L-(-)-tartaric acid in 50 mL of warm anhydrous ethanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. A precipitate should begin to form.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
-
First Crystallization:
-
Collect the crystalline solid by vacuum filtration and wash the cake with a small amount of cold ethanol.
-
Dry the solid. This is the first crop of the diastereomeric salt, enriched in the (S)-enantiomer.
-
-
Recrystallization (for purity enhancement):
-
Transfer the dried solid to a clean flask and add the minimum amount of hot ethanol required to fully dissolve it.
-
Allow the solution to cool slowly to room temperature, then to 0 °C to recrystallize the salt.
-
Filter the purified salt, wash with cold ethanol, and dry. Repeat this step until a constant specific rotation is achieved.
-
-
Liberation of the Free Amine:
-
Suspend the final purified diastereomeric salt in 100 mL of water.
-
Cool the suspension in an ice bath and slowly add 3M NaOH solution with vigorous stirring until the pH is >12. All solids should dissolve as the free amine is liberated.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
-
Final Analysis:
-
Confirm identity and chemical purity via ¹H NMR and LC-MS.
-
Determine enantiomeric excess via chiral HPLC.
-
References
Technical Support Center: Chiral Resolution of 2-Aminotetralin
Welcome to the technical support center for the chiral resolution of 2-aminotetralin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the separation of 2-aminotetralin enantiomers. As a crucial chiral building block in medicinal chemistry, obtaining enantiomerically pure 2-aminotetralin is often a critical step.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you optimize your resolution process.
The most common and scalable method for this separation is diastereomeric salt resolution .[3] This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities.[4][5] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, leaving the other dissolved.[5] Subsequent liberation of the amine from the crystallized salt yields the desired enantiomer.
This guide will walk you through overcoming the common hurdles in this process to maximize both your yield and enantiomeric purity.
Troubleshooting Guide: Overcoming Low Yield & Other Common Issues
This section addresses specific problems you might encounter during the experiment. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My yield of the desired diastereomeric salt is very low. What are the possible causes and solutions?
Low yield is the most common frustration in diastereomeric resolution. The theoretical maximum yield for a classical resolution is 50%, so any significant deviation below this warrants investigation. The issue often traces back to the crystallization conditions.
-
Cause 1: High Solubility of the Desired Salt: The diastereomeric salt you want to isolate may be too soluble in the chosen solvent system, with a significant amount remaining in the mother liquor after crystallization.
-
Solution: Introduce an "anti-solvent." This is a solvent in which the diastereomeric salts are poorly soluble. Add the anti-solvent gradually to the solution at the crystallization temperature until turbidity (cloudiness) is observed, then add a small amount of the primary solvent to redissolve the precipitate slightly. This brings the solution to a state of supersaturation that encourages higher crystal yield upon cooling. A systematic solvent screen is the most effective approach to finding an optimal solvent/anti-solvent system.[6]
-
-
Cause 2: Co-precipitation of the Undesired Diastereomer: The solubilities of the two diastereomeric salts may be too similar in your current solvent system. This causes the undesired diastereomer to crystallize alongside the desired one, which not only lowers the yield of the pure target salt but also reduces the enantiomeric excess (e.e.).
-
Solution: A different solvent system is necessary to improve selectivity. The polarity of the solvent can significantly influence the solubility difference between diastereomers.[6] Experiment with solvents from different chemical classes (e.g., alcohols, ketones, esters, ethers) to find one that maximizes this difference.
-
-
Cause 3: Sub-optimal Temperature Profile: The final crystallization temperature might be too high.
-
Solution: Ensure you are allowing sufficient time for crystallization at a low enough temperature. After the initial crystallization at room temperature or 0 °C, consider placing the flask in a colder bath (e.g., -10 °C or -20 °C) for several hours to maximize the precipitation of the less soluble salt.[7] However, be aware that excessively low temperatures can sometimes induce the precipitation of the more soluble diastereomer, so this must be optimized.
-
-
Cause 4: Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can be critical.
-
Solution: While a 1:1 molar ratio is a common starting point for mono-basic amines and mono-acidic resolving agents, for di-acidic resolving agents like tartaric acid, a 0.5:1 ratio (acid:amine) is often more effective.[8] This "half-equivalent method" can sometimes lead to the formation of only neutral diastereomeric salts, which may have better differential solubility.[8]
-
Q2: I'm not getting any crystallization at all. What should I do?
Complete failure to crystallize usually points to a problem with either the chemical composition or the physical conditions for nucleation.
-
Cause 1: Incorrect Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching the supersaturation point required for precipitation.
-
Solution: The system requires a solvent in which the salts are less soluble. Perform a solvent screen.[9] A good starting point is to dissolve the salt in a minimal amount of a high-polarity solvent (like methanol or ethanol) and then slowly add a lower-polarity anti-solvent (like toluene or hexane).
-
-
Cause 2: Metastable Zone is Too Wide: The solution is supersaturated, but the energy barrier for crystal nucleation (the formation of the initial crystal seeds) is too high.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can act as nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of the desired pure diastereomeric salt from a previous batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.
-
-
Cause 3: Presence of Impurities: Impurities in your racemic 2-aminotetralin can interfere with crystal lattice formation.
-
Solution: Purify the starting racemic amine before attempting the resolution. Column chromatography or distillation can remove critical impurities.
-
Q3: My product is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline one. This is detrimental to purification as the oil will likely have a low diastereomeric excess.
-
Cause 1: Concentration is Too High: The solution is too concentrated, leading to a rapid phase separation into a liquid salt.
-
Solution: Dilute the solution by adding more of the primary solvent until the oil redissolves. Then, attempt to recrystallize by cooling slowly or by adding an anti-solvent more gradually.[6]
-
-
Cause 2: Crystallization Temperature is Too High: The melting point of your diastereomeric salt may be lower than the temperature at which you are trying to crystallize.
-
Solution: Lower the crystallization temperature. If oiling out occurs at room temperature, try performing the crystallization at 0 °C or below.[6]
-
-
Cause 3: Inappropriate Solvent: The solvent may be too poorly matched to the salt's properties.
-
Solution: Change the solvent system entirely. A less polar solvent might favor solid crystal formation over a liquid salt phase.
-
Q4: The enantiomeric excess (e.e.) of my resolved amine is low. How can I improve it?
A low e.e. indicates that the separation of the two diastereomers was inefficient. The goal is to achieve >98% e.e. for most pharmaceutical applications.
-
Cause 1: Poor Diastereoselectivity of Crystallization: As mentioned in Q1, this is often due to an unoptimized solvent system where both salts have similar solubilities.
-
Solution: Re-evaluate your solvent system. A thorough screening is the most reliable way to find a solvent that provides a large solubility difference between the two diastereomers.
-
-
Cause 2: Insufficient Purity of the Diastereomeric Salt: The initial crystallization may have trapped impurities or the more soluble diastereomer in the crystal lattice.
-
Solution: Perform one or more recrystallizations. Dissolve the filtered diastereomeric salt in a minimum amount of a suitable hot solvent and allow it to cool slowly. Each recrystallization step should increase the diastereomeric purity, which will translate to a higher e.e. in the final amine.
-
-
Cause 3: Racemization During Workup: The chiral center of 2-aminotetralin is generally stable, but harsh conditions (e.g., very high temperatures or extreme pH) during the liberation of the free amine could potentially cause some racemization.[10]
-
Solution: Use moderate conditions when breaking the salt. Use a standard base like NaOH or K₂CO₃ at room temperature and avoid prolonged exposure to strong acids or bases.[11]
-
Q5: After liberating the free amine from the salt, my final yield is poor. What happened?
If you had a good yield of the diastereomeric salt but a poor yield of the final product, the loss occurred during the salt-breaking and extraction phase.
-
Cause 1: Incomplete Liberation of the Amine: The salt may not have been fully neutralized.
-
Solution: Ensure the aqueous solution is sufficiently basic after adding NaOH or another base. Check the pH with litmus paper or a pH meter to confirm it is strongly basic (pH > 12) before extraction.
-
-
Cause 2: Mechanical Losses During Extraction: The free amine may be partially soluble in the aqueous layer, or emulsions may have formed, leading to poor phase separation.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers. To break emulsions, you can add a small amount of brine (saturated NaCl solution). Ensure you are thoroughly drying the combined organic layers with a drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common resolving agents for 2-aminotetralin?
For resolving chiral amines like 2-aminotetralin, chiral carboxylic acids are the standard choice.[3] The most widely used are:
-
L-(+)-Tartaric acid and its derivatives: Tartaric acid is inexpensive, readily available in both enantiomeric forms, and has a proven track record for resolving amines.[8][11] Derivatives like Di-p-toluoyl-L-tartaric acid (DTTA) or Dibenzoyl-L-tartaric acid (DBTA) are also highly effective and often provide better crystallinity.[8]
-
(1R)-(-)-10-Camphorsulfonic acid (CSA): A strong acid that can form well-defined, crystalline salts.
-
(S)-(+)-Mandelic acid: Another common and effective resolving agent.
Q2: How do I choose the right solvent for the resolution?
Solvent selection is often empirical and is the most critical parameter for a successful resolution.[9] A screening approach is highly recommended.
-
General Principle: You need a solvent that dissolves both diastereomeric salts at an elevated temperature but allows only one to crystallize upon cooling.
-
Screening Strategy: Use small-scale trials in parallel. Test a range of solvents with varying polarities, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile. Also, test mixed solvent systems, which provide greater flexibility in fine-tuning solubility.[6]
Q3: What is the optimal stoichiometry of the resolving agent?
The optimal ratio depends on whether your resolving agent is a mono-acid or a di-acid.
-
For mono-acidic resolving agents (e.g., Mandelic acid): Start with a 1:1 molar ratio of the racemic amine to the resolving agent.
-
For di-acidic resolving agents (e.g., Tartaric acid): A 0.5:1 molar ratio of the di-acid to the racemic amine is often the best starting point.[8] This favors the formation of a neutral salt (2 amine molecules per 1 di-acid molecule). You can also explore ratios between 0.5 and 1.5 equivalents.[8]
Q4: How can I accurately determine the enantiomeric excess (e.e.)?
Enantiomeric excess (e.e.) is a measure of the purity of your chiral sample.[12]
-
Standard Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[13] You will need a chiral stationary phase (CSP) column. The two enantiomers will interact differently with the chiral column, resulting in different retention times, allowing for their separation and quantification.[14]
-
Calculation: The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Q5: Is it possible to recover the 'wrong' enantiomer?
Yes, and this is crucial for making the process economical. The 'wrong' enantiomer is typically recovered from the mother liquor (the solution left after filtering the crystallized salt).
-
Recovery: First, evaporate the solvent from the mother liquor. Then, liberate the free amine using the same base treatment and extraction procedure as for the crystallized salt.
-
Racemization for Recycling: To avoid wasting this material, the recovered (and undesired) enantiomer can often be converted back into the racemic mixture through a process called racemization.[10][15] This racemized material can then be added back to the start of the resolution process, theoretically allowing for a nearly 100% conversion of the starting racemate to the desired enantiomer over time. Racemization of amines can sometimes be achieved by heating with a base or through specific chemical reactions that temporarily remove the chirality at the stereocenter.[16]
Data Presentation & Key Parameters
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Stoichiometry (Agent:Amine) | Advantages | Considerations |
| L-(+)-Tartaric Acid | Di-acid | 0.5 : 1 | Inexpensive, readily available.[8] | Can sometimes form hydrates, which may affect crystallization. |
| Di-p-toluoyl-L-tartaric Acid (DTTA) | Di-acid | 0.5 : 1 | Often forms highly crystalline salts; good for difficult resolutions.[8] | More expensive than tartaric acid. |
| (1R)-(-)-10-Camphorsulfonic Acid (CSA) | Mono-acid | 1 : 1 | Strong acid, forms stable salts. | Higher cost. |
| (S)-(+)-Mandelic Acid | Mono-acid | 1 : 1 | Effective and moderately priced. | May require more screening to find optimal conditions. |
Table 2: Solvent Screening Guide for Diastereomeric Crystallization
| Solvent Class | Examples | Typical Role | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Primary Solvent | Good at dissolving salts due to polarity and hydrogen bonding. Methanol is often too strong a solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | Primary Solvent | Medium polarity, good for dissolving salts. |
| Esters | Ethyl Acetate | Primary Solvent / Anti-Solvent | Can be a good primary solvent or used as an anti-solvent with more polar systems. |
| Ethers | Diethyl Ether, MTBE | Anti-Solvent | Low polarity, used to reduce the solubility of salts and induce precipitation. |
| Hydrocarbons | Hexane, Heptane, Toluene | Anti-Solvent | Very low polarity, highly effective as anti-solvents. |
| Nitriles | Acetonitrile | Primary Solvent | Polar aprotic solvent, can offer unique selectivity. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: In an Erlenmeyer flask, dissolve the chiral resolving agent (e.g., 0.5 equivalents of L-(+)-tartaric acid) in a suitable solvent (e.g., methanol) with gentle heating.
-
Addition of Amine: To this solution, add the racemic (±)-2-aminotetralin (1.0 equivalent). The mixture may exotherm.[11]
-
Crystallization: Allow the solution to cool slowly to room temperature. Cork the flask and let it stand undisturbed for 12-24 hours to allow for the complete crystallization of the less soluble diastereomeric salt.[11] Cooling further in an ice bath or refrigerator may improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Allow the crystals to air dry completely. At this stage, a small sample can be taken to determine diastereomeric purity and to calculate a preliminary e.e. of the amine.
-
(Optional) Recrystallization: For higher purity, dissolve the crystals in a minimum amount of hot solvent and repeat the cooling and filtration process.
Protocol 2: Liberation of the Free Amine
-
Dissolution: Suspend the dried diastereomeric salt crystals in water.
-
Basification: Slowly add a base (e.g., 2M NaOH or K₂CO₃ solution) with stirring until the salt completely dissolves and the solution is strongly basic (pH > 12). This liberates the free amine, which may separate as an oily layer.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched 2-aminotetralin.
Visualized Workflows and Logic
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic Tree for Chiral Resolution.
References
-
Galán, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]
-
Arribat, M., et al. (2024). Unconventional approaches for chiral resolution. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved January 24, 2026. Available at: [Link]
-
Spectroscopy. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 24, 2026. Available at: [Link]
-
Makvandi, P., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
-
Andersson, P. G., et al. (2012). Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. Available at: [Link]
-
PubMed. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved January 24, 2026. Available at: [Link]
-
Cardiff University. (n.d.). Racemization in Drug Discovery. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization. Available at: [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved January 24, 2026. Available at: [Link]
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- 15. pharmtech.com [pharmtech.com]
- 16. Racemization - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (S)-5-Methoxy-2-aminotetralin
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for the purification of (S)-5-Methoxy-2-aminotetralin. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this chiral amine. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its purification, ensuring you can achieve high chemical and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge lies in separating the desired (S)-enantiomer from its mirror image, the (R)-enantiomer, which is typically formed during synthesis. Standard purification techniques like distillation or conventional column chromatography are ineffective for separating enantiomers. Therefore, a specific chiral resolution step is the most critical and challenging part of the purification process. Secondary challenges include removing unreacted starting materials, such as 5-methoxy-2-tetralone, and by-products from the synthetic route.
Q2: What are the most effective methods for purifying racemic 5-Methoxy-2-aminotetralin to obtain the pure (S)-enantiomer?
The most common and scalable method is diastereomeric salt resolution . This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form two different diastereomeric salts.[1][2] Because diastereomers have different physical properties, they can be separated by fractional crystallization.[2] For analytical and smaller, gram-scale purifications, chiral High-Performance Liquid Chromatography (HPLC) is also highly effective.[3][4] Standard silica gel column chromatography is useful for removing non-chiral impurities before or after the resolution step.
Q3: What are the common impurities I should be aware of?
The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
The (R)-enantiomer : The primary impurity to be removed during chiral resolution.
-
Unreacted 5-methoxy-2-tetralone : The ketone starting material for many synthetic pathways.[5][6]
-
Residual Chiral Resolving Agent : Traces of the chiral acid (e.g., mandelic or tartaric acid) used for diastereomeric salt formation.
-
By-products of Reductive Amination : Imines or other intermediates formed during the synthesis.
-
Solvent Residues : Residual solvents from the reaction and purification steps.
Q4: How can I reliably determine the chemical and enantiomeric purity of my final product?
A combination of analytical techniques is recommended:
-
Chiral HPLC : This is the gold standard for determining enantiomeric excess (e.e.). It provides a quantitative measure of the ratio of the (S) to (R) enantiomers.[4]
-
¹H and ¹³C NMR Spectroscopy : Confirms the chemical structure and can help identify and quantify chemical impurities.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound and can help identify impurities.[7]
-
Melting Point : A sharp melting point is a good indicator of high purity, especially after diastereomeric salt formation, as different diastereomers will have distinct melting points.
Core Purification Protocols & Methodologies
Protocol 1: Diastereomeric Salt Resolution via Fractional Crystallization
This is the classical and most industrially viable method for obtaining large quantities of this compound.[1] The principle is to convert the pair of enantiomers into a pair of diastereomers, which can then be separated by physical means like crystallization.[2][8]
Workflow Visualization
Caption: Workflow for Diastereomeric Salt Resolution.
Step-by-Step Methodology:
-
Solvent and Resolving Agent Selection:
-
Rationale: The success of the resolution depends critically on the choice of the chiral resolving agent and the crystallization solvent. The goal is to form two diastereomeric salts where one is significantly less soluble than the other in a given solvent.
-
Procedure: Screen common chiral acids like D-(-)-tartaric acid, L-(+)-tartaric acid, or (S)-(+)-mandelic acid.[5][9] Test solubility in various solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water).
-
-
Salt Formation:
-
Dissolve the racemic 5-Methoxy-2-aminotetralin (1.0 equivalent) in a suitable solvent (e.g., methanol) with heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., D-(-)-tartaric acid, 0.5 to 1.0 equivalents) in the same solvent, also with heating.
-
Add the resolving agent solution to the amine solution and stir.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.
-
The less soluble diastereomeric salt will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
To improve purity, the collected crystals can be recrystallized one or more times from the same or a different solvent system.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH or saturated Na₂CO₃) until the pH is strongly basic (pH > 11). This neutralizes the chiral acid and liberates the free amine.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified (S)-enantiomer.
-
Protocol 2: Achiral Column Chromatography
This technique is used to remove non-chiral impurities, such as unreacted starting materials or reaction by-products. It should be performed on the racemic mixture before resolution or on the final product after resolution if chemical impurities remain.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to find a mobile phase that provides good separation between your product and impurities. A typical starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
To prevent peak tailing, which is common for amines on silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like DCM).
-
Alternatively, use "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution process using TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 3: Chiral HPLC for Purity Analysis
This protocol outlines a standard method for determining the enantiomeric excess (e.e.) of the final product.
Typical Analytical Conditions
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) | These columns show broad applicability for separating a wide range of chiral compounds, including amines.[10] |
| Mobile Phase | Hexane/Isopropanol (IPA) or Hexane/Ethanol | Normal phase mode often provides the best resolution for aminotetralins. |
| Basic Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Crucial for obtaining sharp, symmetrical peaks by masking acidic silanol groups on the silica support.[11] |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | A standard flow rate that balances resolution and analysis time. |
| Detection | UV at 254 nm or 280 nm | The aromatic rings in the molecule provide strong UV absorbance for sensitive detection.[11] |
| Column Temperature | 25 - 40 °C | Temperature can influence selectivity; maintaining a constant temperature ensures reproducibility. |
Troubleshooting Guide
Scenario 1: Low Yield After Diastereomeric Recrystallization
| Question | Potential Cause & Scientific Rationale | Recommended Solution |
| Why is my yield so low after the first crystallization? | Product is too soluble: The chosen diastereomeric salt may have significant solubility in the solvent even at low temperatures, leaving a large amount of product in the mother liquor. | Re-evaluate your solvent system. Screen for solvents or solvent mixtures where the desired salt has high solubility when hot but very low solubility when cold.[12] Consider anti-solvent addition. |
| I see crystals, but the isolated mass is minimal. What's happening? | Incomplete precipitation: Supersaturation may not have been fully broken. Crystal growth kinetics can be slow, especially without nucleation sites. | Induce crystallization. Try scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal of the desired product, or cooling the solution for a longer period. |
| My product crashed out of solution during hot filtration. How can I prevent this? | Premature crystallization: The solution cooled too quickly upon contact with the cooler filter funnel and flask, causing the product to precipitate non-selectively. | Keep everything hot. Use a heated filter funnel or pre-heat the funnel and receiving flask in an oven. Minimize the amount of time the solution is exposed to air. Add a small amount of extra hot solvent just before filtering to maintain saturation. |
Scenario 2: Poor Enantiomeric Excess (e.e.) After Resolution
| Question | Potential Cause & Scientific Rationale | Recommended Solution |
| My final product is only 50% e.e. Why didn't the resolution work? | Poor diastereomer discrimination: The chosen resolving agent and solvent system are not effective. The solubilities of the two diastereomeric salts are too similar, leading to co-crystallization. | Screen different resolving agents and solvents. This is the most critical step.[1][13] Even small changes in the solvent (e.g., from methanol to ethanol) can dramatically impact the separation efficiency. |
| The e.e. improved after one recrystallization, but it's still not >99%. What now? | Co-precipitation of the undesired diastereomer: Even with a good system, some of the more soluble diastereomer can get trapped in the crystal lattice of the less soluble one. | Perform multiple recrystallizations. Each subsequent recrystallization will further enrich the desired diastereomer. Monitor the e.e. by chiral HPLC after each step to determine if further purification is effective. |
| Could my workup be harming the enantiopurity? | Racemization: Although less common for this specific molecule under standard conditions, harsh pH or high temperatures during the liberation of the free amine could potentially cause racemization at the chiral center. | Use mild workup conditions. Perform the basification and extraction steps at room temperature or below. Avoid prolonged exposure to very strong acids or bases. |
Scenario 3: Issues with Column Chromatography
| Question | Potential Cause & Scientific Rationale | Recommended Solution |
| My compound is streaking badly on the column and TLC plate. | Strong amine-silica interaction: The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing and poor peak shape. | Add a basic modifier. Incorporate 0.5-1% triethylamine (TEA) or ammonium hydroxide into your mobile phase. This deactivates the acidic sites on the silica, leading to much sharper peaks. |
| The separation between my product and an impurity is poor. | Suboptimal mobile phase: The polarity of the solvent system is not correct to differentiate between the components of the mixture. | Optimize the mobile phase using TLC. Aim for a solvent system that gives your target compound an Rf value of ~0.3 and maximizes the difference in Rf (ΔRf) between it and the impurity. |
| The column is running very slowly, and the pressure is high. | Column clogging or overloading: Fine particulates in your sample may have clogged the column frit, or you may have loaded too much material, causing it to precipitate at the top of the column.[14][15] | Filter your sample before loading. Ensure the sample is fully dissolved. If overloading is the issue, use a wider column or reduce the amount of sample loaded relative to the amount of silica gel (a common ratio is 1:30 w/w sample to silica). |
Visualization of Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
References
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
- Preparation technique of 5-methoxy-2-tetralone.
-
Synthesis method of 5-methoxy-2-tetralone. Patsnap. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis. [Link]
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Nagy, Z. K., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]
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The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central, National Institutes of Health. [Link]
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Nichols, D. E., et al. (1991). 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry. [Link]
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Resolution by diastereomeric salts. YouTube. [Link]
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A column chromatographic method for the determination of 5-hydroxytryptamine (serotonin) and 5-hydroxyindole acetic acid in cerebrospinal fluid. PubMed, National Institutes of Health. [Link]
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de Oliveira, B. V., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
- US Patent for Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
-
Chiral HPLC Separations Guidebook. Phenomenex. [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. PubMed Central, National Institutes of Health. [Link]
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Protein purification troubleshooting guide. Cytiva. [Link]
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Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases. SciSpace. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]
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Diastereomeric recrystallization. Wikipedia. [Link]
-
Protein Purification Protocol & Troubleshooting. Creative Biolabs. [Link]
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Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
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Fast and ultrafast enantioseparations of bioactive compounds in high performance liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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The Study of Some Potential New Synthetic Routes to LLM-105. Energetic Materials. [Link]
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Column Chromatography. Magritek. [Link]
-
Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Optimizing Reductive Amination of 5-Methoxy-2-tetralone
Welcome to the technical support center for the reductive amination of 5-methoxy-2-tetralone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. As a key building block in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-Parkinson's agent Rotigotine, robust and optimized protocols for its amination are critical.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of reductive amination, tailored to the specific challenges and characteristics of 5-methoxy-2-tetralone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of 5-methoxy-2-tetralone in a practical question-and-answer format.
Question 1: My reaction shows low or incomplete conversion of 5-methoxy-2-tetralone. What are the likely causes and how can I improve it?
Answer:
Low conversion is a common issue that can often be traced back to suboptimal imine/iminium ion formation or insufficient reducing agent activity. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The first step of the reaction, the formation of the imine intermediate, is an equilibrium process.[3] To drive the reaction forward, consider the following:
-
pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6).[4][5] At this pH, the carbonyl oxygen is protonated, which activates the ketone for nucleophilic attack by the amine.[4] However, if the pH is too low, the amine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4] Consider adding a catalytic amount of acetic acid to your reaction mixture.[6][7][8]
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[9] For a sterically hindered ketone like a tetralone, this step can be slow. While not always necessary for one-pot reactions with agents like STAB, if you suspect poor imine formation, the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves can be beneficial.[3]
-
-
Reducing Agent Selection and Stoichiometry:
-
Reactivity: For ketones, a more reactive reducing agent might be necessary compared to aldehydes. If you are using a very mild reducing agent and seeing poor conversion, consider switching to a more robust one (see comparison table below). Sodium triacetoxyborohydride (STAB) is generally an excellent choice as it is selective for the iminium ion over the ketone.[9][10][11]
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common starting point is 1.2 to 1.5 equivalents relative to the tetralone.
-
-
Reaction Time and Temperature: Ketones are generally less reactive than aldehydes. Your reaction may simply require more time or gentle heating (e.g., 40-50 °C) to achieve full conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Question 2: I'm observing a significant amount of the corresponding alcohol (5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol) as a byproduct. How can I prevent this?
Answer:
The formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting ketone before the imine can be formed and reduced. This is a common side reaction, especially with less selective reducing agents.[4]
-
Choice of Reducing Agent: This is the most critical factor. Sodium borohydride (NaBH₄) is a strong reducing agent and can readily reduce ketones.[11][12] To avoid this, you should use a more selective ("softer") hydride donor that preferentially reduces the protonated imine (iminium ion).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations of ketones due to its excellent selectivity.[6][7][10][11] The electron-withdrawing acetate groups and steric bulk make it a less powerful reducing agent than NaBH₄, and it is particularly effective at reducing iminium ions.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that is stable in mildly acidic conditions.[4][9][10] It is more effective at reducing iminium ions than ketones at a pH of around 6-7.[10] However, due to the toxicity of cyanide byproducts, STAB is often preferred in pharmaceutical development.[10]
-
-
Two-Step Procedure: If you must use NaBH₄, a two-step procedure is recommended.[6][7][12] First, stir the 5-methoxy-2-tetralone and the amine (with an acid catalyst like acetic acid) in a suitable solvent (like methanol) for a period to allow for imine formation.[6][7] Once imine formation is complete (as monitored by TLC or NMR), then add the NaBH₄.[12]
Question 3: My primary amine product is undergoing over-alkylation to form a tertiary amine. How can I improve the selectivity for the desired secondary amine?
Answer:
Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the tetralone and subsequently gets reduced. This can be a significant issue.[3]
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 - 1.2 equivalents). This can help to ensure that the ketone preferentially reacts with the more abundant starting amine.
-
Controlled Addition: Instead of adding all reagents at once, consider slowly adding the reducing agent to the mixture of the ketone and amine. This can help to keep the concentration of the newly formed secondary amine low, disfavoring the second amination event.
-
Alternative Strategy: For challenging cases, a two-step approach where the imine is formed and isolated before reduction can provide better control.[3][10]
Frequently Asked Questions (FAQs)
Q: What is the optimal choice of reducing agent for the reductive amination of 5-methoxy-2-tetralone?
A: For a one-pot reaction, sodium triacetoxyborohydride (STAB) is highly recommended due to its high selectivity for the iminium ion over the ketone, which minimizes the formation of the alcohol byproduct.[7][9][11] Sodium cyanoborohydride is also effective but carries toxicity concerns.[10] Sodium borohydride can be used, but a two-step protocol is advised to prevent reduction of the starting ketone.[11]
Q: Which solvent is best for this reaction?
A: The choice of solvent depends on the reducing agent.
-
For STAB , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used and often give excellent results.[6][7] Tetrahydrofuran (THF) is also a viable option.[6][7]
-
For NaBH₃CN and NaBH₄ , alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[12]
Q: Is an acid catalyst necessary?
A: For ketones like 5-methoxy-2-tetralone, an acid catalyst is highly recommended to accelerate the formation of the imine.[6][7] Acetic acid is a common and effective choice.[6][7] It helps to protonate the carbonyl, making it more electrophilic, and facilitates the dehydration step.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the spot for 5-methoxy-2-tetralone disappear and a new, more polar spot for the amine product appear. Staining with ninhydrin can be useful for visualizing the amine product. For more quantitative analysis, LC-MS is the preferred method.
Data and Protocols
Reagent Selection and Condition Summary
| Reducing Agent | Selectivity | Typical Solvent | Catalyst | Procedure | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High (Iminium > Ketone) | DCE, DCM, THF[6][7] | Acetic Acid | One-pot | Preferred method for ketones; moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | High (pH dependent) | Methanol | Acetic Acid | One-pot | Effective, but generates toxic cyanide waste. |
| Sodium Borohydride (NaBH₄) | Low (Reduces both) | Methanol, Ethanol | Acetic Acid | Two-step recommended[12] | Risk of alcohol byproduct formation in one-pot.[4] |
| H₂/Catalyst (e.g., Pd/C) | High | Methanol, Ethanol | (None) | One-pot or Two-step | "Green" option, but may require pressure equipment.[3] |
Experimental Protocol: One-Pot Reductive Amination using STAB
This protocol is a general guideline and may require optimization for your specific amine.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxy-2-tetralone (1.0 eq).
-
Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the primary or secondary amine (1.1-1.2 eq) followed by glacial acetic acid (1.1-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting tetralone is consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Mechanistic and Troubleshooting Workflow
The following diagrams illustrate the general mechanism of reductive amination and a logical workflow for troubleshooting common issues.
Caption: General mechanism of reductive amination.
Caption: Troubleshooting workflow for reductive amination.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). Reductive Amination. ACS Green Chemistry Institute. Retrieved from [Link]
-
The Organic Chemist. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
ReactionFlash. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Roiban, G.-D., & Moody, T. S. (2019). Reductive aminations by imine reductases: from milligrams to tons. Catalysis, Science & Technology, 9(16), 4133-4151. Retrieved from [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-tetralone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Bitesize Bio. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
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- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Preventing bis-amination byproducts in reductive amination
A Scientist's Guide to Preventing Bis-amination Byproducts
Welcome to the technical support center for reductive amination. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. Reductive amination is a cornerstone for C-N bond formation, particularly in pharmaceutical and drug development.[1] However, a frequent challenge, especially when starting with primary amines, is the formation of bis-aminated or tertiary amine byproducts. This guide will equip you with the knowledge to troubleshoot and prevent these unwanted side reactions, ensuring high yield and purity of your desired secondary amine.
The Root Cause: Understanding Bis-amination
The formation of the bis-amination byproduct stems from the reactivity of the desired product itself. Once the primary amine (R-NH₂) reacts with a carbonyl compound (R'=O) to form the target secondary amine (R-NH-R'), this newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine. It can then compete with the primary amine, reacting with another molecule of the carbonyl compound to form a tertiary amine byproduct (R-N(R')₂).
To control this, we must manipulate the reaction kinetics to favor the reduction of the initial imine intermediate over the subsequent reaction of the secondary amine product.
Reaction Pathway: Desired Product vs. Byproduct
The following diagram illustrates the competing reaction pathways. Our goal is to maximize the "Desired Pathway" while minimizing the "Side Reaction Pathway."
Caption: Competing pathways in reductive amination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Problem 1: My final product is heavily contaminated with the tertiary amine (bis-amination) byproduct.
-
Causality: This is the classic sign of over-alkylation. It indicates that the rate of reaction of your secondary amine product with the carbonyl is competitive with or faster than the reaction of your starting primary amine. This is often exacerbated by a non-selective or overly reactive reducing agent.
-
Solution Workflow:
-
Assess Your Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the carbonyl starting material to an alcohol, complicating the reaction profile, and may not be selective enough for the imine intermediate.[2]
-
Action: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason.[3][4] It is highly selective for the reduction of the imine/iminium ion intermediate over the starting carbonyl.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control and poses toxicity risks due to the potential generation of HCN gas.[1][2][7]
-
-
Control the Stoichiometry: The relative concentrations of your reactants are critical.
-
Action: Use an excess of the primary amine relative to the carbonyl compound. A starting ratio of 1.5 to 2 equivalents of the amine to 1 equivalent of the carbonyl is a good starting point.[8] This statistically favors the reaction of the carbonyl with the more abundant primary amine.
-
-
Implement a Stepwise (Indirect) Procedure: If a one-pot reaction is still problematic, separating the imine formation from the reduction step provides ultimate control.[1]
-
Action: First, react the primary amine and carbonyl (often in a solvent like methanol or ethanol) to form the imine. You can monitor this by TLC or NMR. Once the imine is formed, then add the reducing agent. This ensures the secondary amine is never in the presence of a high concentration of the carbonyl starting material.[3]
-
-
Problem 2: The reaction is slow, and I still see starting material even after extended reaction times, along with some byproduct.
-
Causality: This often points to suboptimal pH. Imine formation is catalyzed by acid, but if the pH is too low (typically < 4), the amine nucleophile is protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[2] If the pH is too high (neutral or basic), the dehydration step to form the imine is slow.
-
Solution Workflow:
-
Optimize Reaction pH: The "sweet spot" for most reductive aminations is a weakly acidic pH of 4-6.[2]
-
Consider Solvent Choice: The solvent can influence reaction rates and equilibria.
-
Action: For one-pot reactions with STAB, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as STAB is water-sensitive.[6][9] For stepwise procedures, methanol is excellent for imine formation as it helps to sequester the water byproduct.[4]
-
-
Problem 3: I'm using STAB, but I am still observing bis-amination.
-
Causality: While STAB is highly selective, a very reactive aldehyde (like formaldehyde or other unhindered aliphatic aldehydes) can still react quickly with the secondary amine product before it is fully consumed.
-
Solution Workflow:
-
Lower the Temperature: Reducing the reaction temperature will slow down all reaction rates, but it will often have a more pronounced effect on the less favorable side reaction.
-
Action: Run the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.
-
-
Control the Reagent Addition: Instead of adding all reagents at once, control the concentration of the most reactive component.
-
Action: Use a syringe pump to slowly add the aldehyde to a solution of the amine and STAB over several hours. This keeps the instantaneous concentration of the aldehyde low, favoring its reaction with the primary amine which is in large excess.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of bis-amination?
The desired secondary amine product is itself a nucleophile. It can attack another molecule of the carbonyl compound to form a hemiaminal, which then loses water to form an iminium ion. This iminium ion is then readily reduced by the hydride reagent to yield the tertiary amine byproduct.
Q2: How do I choose between Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN)?
Both are selective reducing agents that favor the reduction of the protonated imine (iminium ion) over the neutral carbonyl group.[4] However, STAB is now generally preferred for two main reasons:
-
Safety: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon acidification or during workup.[1][7] STAB does not have this liability.[6]
-
Efficiency: STAB is often more effective in a one-pot procedure without the need for strict pH control, as the acetic acid byproduct can catalyze imine formation.[5]
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | High (reduces imines >> carbonyls)[4] | High (at controlled pH)[1] | Low (reduces both)[9] |
| Optimal pH | Weakly acidic (self-catalyzed) | 4-6 | Not ideal for one-pot |
| Solvent | Aprotic (DCE, DCM, THF)[6][9] | Protic (MeOH, EtOH) | Protic (MeOH, EtOH) |
| Safety | Good; non-toxic byproducts.[4] | High Hazard; can produce HCN gas.[1] | Moderate; flammable H₂ generation with acid. |
| Best Use Case | One-pot selective reductive aminations. | When strict pH control is feasible. | Stepwise procedures (reduce pre-formed imine). |
Q3: Can I use an excess of the carbonyl compound?
No, this will strongly favor the formation of the bis-amination byproduct. The limiting reagent should always be the carbonyl compound when trying to synthesize a secondary amine from a primary amine.
Q4: Does steric hindrance play a role?
Yes, significantly. A bulky primary amine or a sterically hindered ketone will be much less prone to forming a tertiary amine byproduct because the transition state for the second addition is highly disfavored.
Experimental Protocol: Selective Synthesis of N-Benzyl-2-phenylethanamine
This protocol details a one-pot reductive amination using STAB, designed to minimize bis-amination.
Materials:
-
Phenylacetaldehyde (1.0 eq)
-
Benzylamine (1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, optional)
-
1,2-Dichloroethane (DCE) (Anhydrous)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.5 eq) and anhydrous DCE.
-
Add phenylacetaldehyde (1.0 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation. Optional: For slower reactions, a catalytic amount of glacial acetic acid can be added.
-
In one portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography if necessary.
Workflow Diagram
Caption: One-pot selective reductive amination workflow.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]
-
Green Chemistry Blog. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Temperature and pressure influence for the model reductive amination reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Forum discussion]. Retrieved from [Link]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. interchim.fr [interchim.fr]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Improving enantiomeric excess in asymmetric synthesis of aminotetralins
Welcome to the Technical Support Center for the Asymmetric Synthesis of Aminotetralins. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving enantiomeric excess in this critical class of reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges in your laboratory work.
The enantioselective synthesis of aminotetralins is of paramount importance in medicinal chemistry, as these scaffolds are core components of numerous pharmaceuticals.[1][2][3] Achieving high enantiomeric excess (ee) is crucial, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of aminotetralins with high enantiomeric excess?
There are three primary and highly effective strategies for achieving high enantioselectivity in aminotetralin synthesis:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most robust and widely used methods.[4][5] It typically involves the hydrogenation of a prochiral enamine or imine precursor using a chiral transition metal complex, most commonly with rhodium, ruthenium, or iridium catalysts paired with chiral phosphine ligands.[3][4] The choice of metal and ligand is critical for achieving high ee.
-
Biocatalysis: The use of enzymes offers a green and highly selective alternative.[6][7] Imine reductases (IREDs) and transaminases (TAs) are particularly effective for the synthesis of chiral amines, including aminotetralins.[2][8] These enzymes can operate under mild conditions and often provide excellent enantioselectivity.[2][6]
-
Organocatalysis: This approach uses small, chiral organic molecules as catalysts. For aminotetralin synthesis, organocatalytic strategies can involve asymmetric Michael additions to nitroalkenes followed by cyclization, where the enantiomeric excess is controlled in the initial bond-forming step.[9]
Q2: How do I choose the right chiral ligand for my transition metal-catalyzed asymmetric hydrogenation?
The selection of the chiral ligand is arguably the most critical factor in achieving high enantioselectivity.[10] The ligand's structure creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate. Here are some guiding principles:
-
Ligand "Toolkit": It is advisable to have a diverse library of chiral ligands to screen, as the optimal ligand is often substrate-dependent.[4][]
-
Privileged Ligands: Certain ligand families, often referred to as "privileged ligands," have demonstrated broad applicability and high success rates across a range of substrates.[] Examples include derivatives of BINAP, Josiphos, and PHOX.
-
Symmetry Matters: C2-symmetric ligands are often preferred as they can reduce the number of possible diastereomeric transition states, simplifying the stereochemical outcome.[]
A systematic screening of different ligand families is the most effective approach to identify the optimal choice for a specific aminotetralin precursor.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
Q: I am performing an asymmetric hydrogenation of an enamine precursor to a 2-aminotetralin, but my enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
Low enantiomeric excess is a common challenge that can stem from several factors. Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Combination:
-
Causality: The interaction between the chiral ligand and the metal center dictates the stereochemical outcome. An ill-fitting ligand for a particular substrate will not create a well-defined chiral pocket, leading to poor facial discrimination of the enamine.
-
Solution:
-
Screen a Diverse Range of Ligands: The most effective solution is to screen a variety of chiral ligands with different electronic and steric properties.[4]
-
Consider the Metal Center: The choice of metal (Rh, Ru, Ir) is also crucial. For a given ligand, switching the metal can sometimes dramatically alter the enantioselectivity.
-
2. Solvent Effects:
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[12][13] Solvent molecules can coordinate to the metal center or interact with the substrate and ligand through non-covalent interactions, thereby affecting the enantioselectivity.[12][14]
-
Solution:
-
Solvent Screening: Experiment with a range of solvents of varying polarity and coordinating ability.[10] Non-coordinating solvents like toluene or dichloromethane are often good starting points. Protic solvents can sometimes have a beneficial role in Co-catalyzed hydrogenations.[15]
-
Avoid Solvent Mixtures Initially: When troubleshooting, it is best to use pure solvents to avoid complex and unpredictable solvent effects.[14]
-
3. Reaction Temperature:
-
Causality: The enantiomeric excess is determined by the difference in the activation energies of the two competing diastereomeric transition states leading to the (R) and (S) enantiomers.[16] Lowering the temperature increases this energy difference, which can lead to higher enantioselectivity.
-
Solution:
-
Optimize Temperature: Systematically lower the reaction temperature.[10] Be aware that this may also decrease the reaction rate, so a balance needs to be found.
-
4. Substrate Purity and Structure:
-
Causality: Impurities in the starting material can sometimes inhibit or poison the catalyst. The structure of the substrate itself also plays a critical role. The presence of certain functional groups can either direct or hinder the desired stereochemical outcome.[17][18]
-
Solution:
-
Purify the Substrate: Ensure the enamine precursor is of high purity.
-
Substrate Modification: If possible, consider modifying the protecting group on the nitrogen or other functional groups on the molecule, as these can influence the binding to the chiral catalyst.
-
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of an Enamine Precursor
This protocol provides a general starting point for the asymmetric hydrogenation of an N-acetyl enamine precursor to a 2-acetylaminotetralin.
Materials:
-
N-acetyl enamine precursor
-
Chiral catalyst precursor (e.g., [Rh(COD)2]BF4)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation:
-
In a glovebox, to a flame-dried Schlenk flask, add the catalyst precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%).
-
Add a small amount of anhydrous, degassed solvent and stir for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve the N-acetyl enamine precursor (1 equivalent) in the anhydrous, degassed solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC.
-
Data Presentation
| Ligand | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | ee (%) |
| (R)-BINAP | Toluene | 25 | 10 | >99 | 92 |
| (S)-Josiphos | CH2Cl2 | 25 | 10 | >99 | 85 |
| (R)-PhanePhos | Methanol | 0 | 20 | 95 | 96 |
| (R,R)-Me-DuPhos | THF | 25 | 10 | >99 | 78 |
This table presents hypothetical data for illustrative purposes, demonstrating how to systematically screen reaction parameters.
Visualizations
Workflow for Optimizing Enantiomeric Excess
Caption: A logical workflow for the optimization of enantiomeric excess in asymmetric hydrogenation.
Catalyst-Substrate Interaction
Caption: A simplified representation of a chiral catalyst differentiating between the two faces of a prochiral enamine.
References
-
Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(3), 735-763. [Link]
-
Jie, X., et al. (2018). Enantioselective sequential Michael addition/C-H olefination/Michael reaction for the efficient collective synthesis of clavine alkaloids. Organic Letters, 20(15), 4584-4588. [Link]
-
Holz, W. C., et al. (1982). Behavioral effects of 2-aminotetralins. Journal of Pharmacology and Experimental Therapeutics, 220(1), 194-202. [Link]
-
Lautens, M., & Fagnou, K. (2004). Practical Asymmetric Synthesis of Bioactive Aminotetralins from a Racemic Precursor Using a Regiodivergent Resolution. Organic Letters, 6(22), 3973-3976. [Link]
-
Funes-Ardoiz, I., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2004-2015. [Link]
-
Rowan, T. G., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(47), 24946-24951. [Link]
-
Rodríguez-Rodríguez, S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13384-13443. [Link]
-
Pálvölgyi, P. S. (2017). Asymmetric hydrogenation of imines, enamines and N-heteroarenes with Frustrated Lewis pairs in combination with chiral counter-ions. University of Helsinki. [Link]
-
Contente, M. L., & Molinari, F. (2020). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Catalysts, 10(3), 309. [Link]
-
Guijarro, D., & Yus, M. (2005). Solvent effect on enantioselectivity. Tetrahedron: Asymmetry, 16(1), 3-12. [Link]
-
Béreau, S., & Falguières, A. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1037-1052. [Link]
-
Ghorai, P. (2018). Substrate Directed Asymmetric Reactions. Chemical Reviews, 118(10), 5040-5103. [Link]
-
Rodríguez-Rodríguez, S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13384-13443. [Link]
-
Källström, K., et al. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. The Journal of Organic Chemistry, 77(14), 6147-6155. [Link]
-
Källström, K., et al. (2012). Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations. The Journal of Organic Chemistry, 77(14), 6147-6155. [Link]
-
Jerphagnon, T., et al. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Pluta, R., & Sadlej-Sosnowska, N. (2019). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 24(17), 3123. [Link]
-
Li, Y.-M., et al. (2015). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Tetrahedron, 71(14), 2099-2116. [Link]
-
Das, A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387258. [Link]
-
Alexakis, A., et al. (2001). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 123(18), 4358-4359. [Link]
-
Reddy, P. V., & Reddy, P. A. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 945. [Link]
-
Alajarin, M., et al. (1994). Solvent effects on the stereoselectivity of ketene-imine cycloaddition reactions. Tetrahedron: Asymmetry, 5(9), 1775-1778. [Link]
-
Santa-Rosa, V., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron, 96, 132338. [Link]
-
Chapman, J., et al. (2019). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. Green Chemistry, 21(19), 5156-5161. [Link]
-
Weinstock, J., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(8), 975-978. [Link]
-
Mathew, S., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5584-5598. [Link]
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Technical Support Center: (S)-5-Methoxy-2-aminotetralin hydrochloride
Welcome to the technical support guide for (S)-5-Methoxy-2-aminotetralin hydrochloride (CAS: 58349-17-0). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in experimental settings. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot issues and maintain the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and handling of this compound hydrochloride.
Q1: What is the correct way to store solid this compound hydrochloride?
For long-term stability, the solid powder should be stored at -20°C.[1] The compound is known to be sensitive to air and light, and potentially hygroscopic. Therefore, the vial should be tightly sealed and stored under an inert atmosphere (such as argon or nitrogen) in a desiccator. For short-term use, storage at room temperature under an inert atmosphere is also acceptable.[2] Always protect the solid from light by using an amber vial or by wrapping the container in foil.
Q2: How should I store solutions of this compound hydrochloride?
Stock solutions, particularly those prepared in organic solvents like DMSO, should be stored at -80°C for maximum stability.[1] Aqueous solutions are generally less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes before freezing.
Q3: What is the expected appearance and shelf-life of the solid compound?
This compound hydrochloride should be a white to off-white solid.[2] When stored correctly at -20°C, protected from light and moisture, the compound is expected to be stable for at least two years.[3] Any significant change in color (e.g., to yellow or brown) may indicate degradation.
Q4: In which solvents is this compound soluble?
The hydrochloride salt form confers moderate water solubility, reported to be 39.6 g/L at 20°C.[2] For preparing high-concentration stock solutions for in vitro assays, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.[3] As a primary amine, its solubility in aqueous buffers is pH-dependent and will increase under more acidic conditions.
Q5: What are the primary chemical incompatibilities I should be aware of?
Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids or bases, as these can induce chemical degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experimentation.
Issue 1: The solid powder has changed color from white to yellow or brown.
-
Potential Cause: This is a classic sign of oxidation. The aminotetralin scaffold contains an amine group, which is susceptible to oxidation when exposed to atmospheric oxygen and/or light. This process can form colored impurities, compromising the compound's purity and activity.
-
Investigative Action:
-
Confirm the age and storage history of the compound. Was the vial frequently opened? Was it sealed under an inert gas?
-
If purity is paramount for your application (e.g., in vivo studies, receptor binding assays), it is strongly recommended to use a fresh, unopened vial of the compound.
-
-
Preventative Measures:
-
Always store the compound in a tightly sealed vial, preferably under an inert gas like argon.
-
Minimize exposure to light by using amber glass vials and storing them in the dark.
-
Purchase smaller quantities to avoid having a single vial open for an extended period.
-
Issue 2: My stock solution appears cloudy or has formed a precipitate after freezing.
-
Potential Cause A (Reversible Precipitation): The concentration of your stock solution may exceed the solubility limit of the compound in the chosen solvent at low temperatures (-20°C or -80°C). This is a physical, not chemical, change.
-
Solution A: Gently warm the vial in a 37°C water bath and vortex thoroughly to redissolve the precipitate. Ensure the compound is fully back in solution before making dilutions. If the issue persists, consider preparing a slightly less concentrated stock solution.
-
Potential Cause B (Degradation/Hydrolysis): If the solution is cloudy and does not clarify upon warming, or if you are using an aqueous buffer, chemical degradation may have occurred. If using DMSO, it must be anhydrous; residual water can promote hydrolysis over time.
-
Solution B: Discard the solution. Prepare a new stock solution using high-purity, anhydrous DMSO.[3] Aqueous solutions should always be prepared fresh before use from a DMSO stock.
Issue 3: I'm observing inconsistent results or a loss of biological activity.
-
Potential Cause: This is often the downstream effect of compound degradation. The loss of purity due to oxidation or hydrolysis (as described in Issues 1 & 2) will lead to an inaccurate concentration of the active compound, resulting in diminished or variable biological effects.
-
Troubleshooting Workflow:
-
Verify the Source: Start with a fresh stock solution prepared from a reliable lot of the solid compound.
-
Assess Solution Stability: Prepare the final dilution in your assay buffer and let it sit for the maximum duration of your experiment. Test its activity against a freshly prepared sample to check for instability in the final experimental medium.
-
Control for pH: The stability of amine-containing compounds can be pH-dependent. Ensure the pH of your buffers is consistent across experiments.
-
Analytical Confirmation (Optional but Recommended): If available, use analytical techniques like HPLC-MS to confirm the purity of both the solid material and the stock solution.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols & Data
Data Summary: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Long-term (≥2 years) | Tightly seal, protect from light, store under inert gas.[1] |
| Stock Solution | Anhydrous DMSO | -80°C | Short- to Mid-term (1-3 months) | Aliquot to avoid freeze-thaw cycles.[1] |
| Working Solution | Aqueous Buffer | 2-8°C | Short-term (<24 hours) | Prepare fresh from stock solution before each experiment. |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a chemically stable, high-concentration stock solution of this compound hydrochloride for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound hydrochloride (MW: 213.7 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Pre-analysis Calculation:
-
To prepare a 10 mM solution (which is 0.010 mol/L), calculate the mass needed.
-
For 1 mL (0.001 L) of solution: Mass (g) = 0.010 mol/L * 0.001 L * 213.7 g/mol = 0.002137 g = 2.14 mg.
-
It is advisable to prepare a larger volume (e.g., 5 mL) to improve weighing accuracy. For 5 mL, you would need 10.69 mg.
-
-
Weighing the Compound:
-
Allow the vial of this compound hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
In a fume hood, accurately weigh the calculated mass of the compound into a suitable container (e.g., a sterile 15 mL conical tube).
-
-
Dissolution:
-
Add the target volume of anhydrous DMSO to the container with the weighed compound.
-
Cap the container tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, clearly labeled cryovials (e.g., 20 µL or 50 µL aliquots).
-
Store the aliquots immediately at -80°C.[1]
-
-
Documentation:
-
Record the compound name, concentration, solvent, date of preparation, and storage location in your lab notebook.
-
References
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
DC Chemicals. (n.d.). (s)-2-Amino-5-methoxytetralin hydrochloride MSDS. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of medicinal chemistry, 18(4), 362–367. [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Degradation pathway of sertraline in the presence of H2O2 catalyzed... Retrieved from [Link]
-
European Medicines Agency. (2022). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
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Štefan, L., Sušanj, I., Buljevic, J., Roje, M., Jurin, M., Buljan, A., ... & Čikoš, A. (2022). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 15(10), 1259. [Link]
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Li, Y., Guttikar, R., & Shah, B. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of pharmaceutical sciences, 98(11), 4079–4093. [Link]
-
Wikipedia. (2023). 2-Aminotetralin. Retrieved from [Link]
Sources
Troubleshooting receptor binding assay variability with aminotetralins
From the Desk of the Senior Application Scientist
Welcome to the technical support center for receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals who are working with aminotetralin-based compounds and encountering variability in their binding assays. My goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. This resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the common challenges observed in the field.
Part 1: Troubleshooting Guide for Assay Variability
Variability in receptor binding assays can be maddening, leading to inconsistent Ki values, poor reproducibility, and a lack of confidence in your data. When working with aminotetralins, a class of molecules known for their diverse pharmacological activities at aminergic G protein-coupled receptors (GPCRs), specific chemical properties can exacerbate common assay problems.[1][2] This guide will walk you through a logical troubleshooting process, from foundational issues to compound-specific challenges.
Question 1: My assay window is narrow and my signal-to-noise ratio is poor. Where do I start?
A poor signal-to-noise ratio is often the first sign of trouble. It typically stems from either low specific binding or high non-specific binding (NSB). The goal is to achieve specific binding that is at least 80-90% of the total binding.[3]
Core Directive: Systematically Validate Your Assay Components.
Before blaming the test compound, ensure the fundamental assay is robust.
Step-by-Step Protocol: Validating a New Radioligand/Receptor System
-
Receptor Preparation Integrity:
-
Action: Run a saturation binding experiment with your radioligand to determine the Kd (dissociation constant) and Bmax (maximum receptor density).[4]
-
Causality: This confirms that your receptor preparation (e.g., cell membranes) has a sufficient concentration of active, viable receptors. Proteolysis can degrade receptors, so if binding diminishes over time, consider adding protease inhibitors.[5]
-
-
Radioligand Concentration:
-
Action: In a competitive assay, use a radioligand concentration at or below its Kd value.[3]
-
Causality: Using too high a concentration of radioligand makes it difficult for your aminotetralin compound to compete for the binding site, especially if it has a lower affinity. This will compress your displacement curve and shrink the assay window.
-
-
Equilibrium Conditions:
-
Action: Determine the time required to reach binding equilibrium. Perform a time-course experiment, measuring binding at multiple time points until a plateau is reached.
-
Causality: Binding reactions must reach equilibrium to obey the Law of Mass Action, which is a foundational assumption for calculating affinity constants.[3] Lower ligand concentrations require longer incubation times to reach equilibrium.[3][5] A simple check is to assess if the calculated IC50 value changes with incubation time; if it does, you have not reached equilibrium.[5]
-
Question 2: I'm observing excessively high non-specific binding (NSB). What are the likely causes and solutions, especially for aminotetralins?
High NSB is a frequent and frustrating issue that can mask your specific signal. It's defined as the binding of the radioligand to components other than the target receptor.[6] Aminotetralins, particularly those with lipophilic substituents, can be prone to this issue.
Core Directive: Identify and Mitigate the Source of "Stickiness".
NSB can arise from the ligand binding to the filter membrane, assay plate plastic, or lipids within the receptor preparation.[6]
Troubleshooting Non-Specific Binding
| Potential Cause | Scientific Rationale | Recommended Solution |
| Ligand Hydrophobicity | Aminotetralins with bulky, non-polar groups can readily partition into lipid membranes or adsorb to hydrophobic plastic surfaces. This is a common cause of high NSB.[6] | Add a non-denaturing detergent (e.g., 0.01% Triton X-100) or bovine serum albumin (BSA, 0.1-0.5%) to the assay buffer to block non-specific sites.[7] Consider using low-binding plates. |
| Electrostatic Interactions | The primary amine group on the tetralin scaffold is typically protonated at physiological pH, leading to a positive charge. This can cause ionic interactions with negatively charged filter materials (e.g., glass fiber filters). | Pre-treat glass fiber filters by soaking them in a solution of 0.5% polyethyleneimine (PEI). PEI is a cationic polymer that coats the filter, repelling positively charged ligands and reducing filter binding.[3] |
| Inappropriate "Cold" Ligand | The unlabeled ligand used to define NSB must have high affinity and saturate all specific sites to accurately reveal the true level of non-specific binding.[6] | Use a structurally unrelated compound known to bind to the same site with high affinity to define NSB. This avoids potential artifacts where your aminotetralin and the defining ligand share off-target binding sites. |
| Filter Wash Inefficiency | Insufficient or slow washing after incubation fails to remove unbound radioligand, which is then counted as bound, artificially inflating both total and non-specific counts. | Optimize the wash step. Use ice-cold wash buffer to slow the dissociation of the ligand from the receptor.[1] Ensure a rapid, consistent wash volume and vacuum across all wells. |
Question 3: My Ki values for the same aminotetralin compound are inconsistent between experiments. What could be causing this lack of reproducibility?
Poor reproducibility points to uncontrolled variables in your assay setup or instability of the reagents.[7]
Core Directive: Standardize All Reagents and Conditions.
Even minor variations in buffer composition or compound stability can lead to significant shifts in measured affinity.
Workflow for Ensuring Reproducibility
Caption: Troubleshooting Decision Tree for Ki Variability.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the choice of buffer system affect the binding of my aminotetralin?
Absolutely. Buffer choice is not trivial.[7]
-
pH and Ionic Strength: The amine group of aminotetralins is ionizable. The pH of the buffer will determine its charge state, which is often critical for interaction with key residues in the receptor binding pocket, such as the highly conserved aspartate in transmembrane helix 3 of aminergic GPCRs.[5] Similarly, the ionic strength of the buffer can shield or enhance these electrostatic interactions.[5]
-
Specific Buffer Effects: Some buffer components can directly interact with your target or ligand. For example, phosphate buffers have been shown to retard the association of pyridoxal phosphate with its enzyme, whereas Tris buffers did not have this inhibitory effect.[8] It is crucial to test different buffer systems (e.g., Tris-HCl vs. HEPES vs. Phosphate) during assay development to find one that supports optimal binding without interfering.[9]
Q2: My aminotetralin compound is known to be an agonist. Does this affect how I should design my binding assay?
Yes, particularly if you are working with GPCRs. GPCRs can exist in different conformational states (e.g., active and inactive).
-
Agonist Binding: Agonists typically stabilize the active conformation of the receptor. In some systems, the presence of GTP or its non-hydrolyzable analogs (like GTPγS) can shift the receptor to a low-affinity state for agonists, which can be observed as a rightward shift in the competition curve.
-
Practical Implication: If you observe biphasic or shallow competition curves with your aminotetralin agonist, it may be binding to multiple affinity states of the receptor. Running the assay in the presence and absence of a guanine nucleotide can help dissect this phenomenon and provides a self-validating system to confirm agonist-specific effects.
Q3: I suspect my aminotetralin compound is degrading during the incubation. How can I test for and prevent this?
Compound stability is a critical and often overlooked variable.[10][11]
-
Detection: To check for stability, incubate your compound in the assay buffer for the full duration of the experiment at the assay temperature. Then, analyze the sample using LC-MS to see if the parent compound is still present or if degradation products have appeared.[12]
-
Prevention:
-
Oxidation: Aminotetralins with catechol or hydroxyl moieties are susceptible to oxidation. Including an antioxidant like ascorbic acid (e.g., 0.1%) in your buffer can prevent this.[13]
-
Adsorption: As mentioned, lipophilic compounds can stick to plasticware.[11] This loss from solution can be misinterpreted as degradation. Including BSA in the buffer can help keep the compound in solution.
-
General Handling: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent (like DMSO) and at the correct temperature (typically -20°C or -80°C).
-
Q4: The Hill slope of my competition curve is not equal to 1.0. What does this mean?
A Hill slope (or slope factor) that deviates significantly from unity suggests that the binding interaction is more complex than a simple, one-to-one relationship governed by the Law of Mass Action.
-
Slope < 1.0 (Shallow Curve): This can indicate negative cooperativity, multiple binding sites with different affinities (e.g., high and low-affinity states of a GPCR), or an experimental artifact like ligand depletion or failure to reach equilibrium.[3]
-
Slope > 1.0 (Steep Curve): This is less common but can suggest positive cooperativity or displacement of multiple radioligand molecules by one competitor molecule.
-
Troubleshooting: First, rule out artifacts by ensuring your assay has reached equilibrium and that less than 10% of the radioligand is bound (to prevent ligand depletion).[3][5] If the non-unity slope persists, it may reflect a real biological property of your compound's interaction with the receptor, such as allosteric modulation or binding to a receptor dimer.[14]
References
-
Cegla, J., & Marks, B. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Hulme, E. C. (2012). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 165(6), 1651–1667. Available at: [Link]
-
Palfreyman, G., & Dowling, M. R. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 14(9), 1635–1650. Available at: [Link]
-
Fluidic Analytics. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Fluidic Analytics Blog. Available at: [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]
-
Anapharm. (2025). Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics. Available at: [Link]
-
ACS Publications. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Rej, R., & Hørder, M. (1977). Effects of buffers on aspartate aminotransferase activity and association of the enzyme with pyridoxal phosphate. Clinical Chemistry, 23(6), 1135-1142. Available at: [Link]
-
Fass, D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2731–2735. Available at: [Link]
-
BDO. (2022). REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS. BDO USA. Available at: [Link]
-
NIH. (2011). In Silico Veritas: The Pitfalls and Challenges of Predicting GPCR-Ligand Interactions. PMC. Available at: [Link]
-
NIH. (2017). Community guidelines for GPCR ligand bias: IUPHAR review 32. PMC. Available at: [Link]
-
NIH. (2024). A Review on the Stability Challenges of Advanced Biologic Therapeutics. PMC. Available at: [Link]
-
BMG Labtech. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG Labtech. Available at: [Link]
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Fluidic Sciences. (2024). Why G protein-coupled receptors (GPCRs) are difficult to study. Fluidic Sciences Ltd. Available at: [Link]
-
MDPI. (2026). GPCR-Mediated Cell Intelligence: A Potential Mechanism for Survival and Long-Term Health. MDPI. Available at: [Link]
-
University of North Carolina. (n.d.). Assay buffers. NIMH Psychoactive Drug Screening Program. Available at: [Link]
-
EPub Bayreuth. (2021). Optimizing the Expression of Human Dopamine Receptors in Escherichia coli. University of Bayreuth. Available at: [Link]
-
American Pharmaceutical Review. (2002). The Effect of Buffers on Protein Conformational Stability. American Pharmaceutical Review. Available at: [Link]
-
NIH. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. PMC. Available at: [Link]
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ecancer. (2024). Up to one-third of antibody drugs are nonspecific, study shows. ecancer. Available at: [Link]
-
NIH. (2015). The Roles of Bioactivity Assays in Lot Release and Stability Testing. PMC. Available at: [Link]
-
NIH. (2018). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PMC. Available at: [Link]
-
NIH. (1996). Impact of extracellular buffer composition on cardioprotective efficacy of Na+/H+ exchanger inhibitors. PubMed. Available at: [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]
-
Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]
-
PubMed. (1996). Optimization of radioligand binding and radioimmuno assays. PubMed. Available at: [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]
-
PubMed Central. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Available at: [Link]
Sources
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Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies
Welcome to the technical support center for in vivo study design. This guide is structured to provide researchers, scientists, and drug development professionals with expert-driven insights and practical troubleshooting advice for optimizing dosage and administration of therapeutic candidates in animal models. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.
Section 1: Foundational Principles of In Vivo Dosing
This section addresses the core concepts that underpin all in vivo dosing strategies. A firm grasp of these principles is essential before designing and executing your experiments.
Q1: How do I determine a starting dose for my compound in an animal model?
A1: Selecting a safe and potentially efficacious starting dose is a critical first step. The most common method for extrapolating a starting dose from preclinical data to a first-in-human (FIH) study, which can be adapted for animal studies, is based on the No Observable Adverse Effect Level (NOAEL) determined in relevant animal toxicology studies.[1] This value is then converted to a Human Equivalent Dose (HED) using allometric scaling, which accounts for differences in body surface area between species.[1] For animal-to-animal scaling, a similar principle applies, adjusting for the body weight and metabolic rate differences between the species.
Allometric scaling is a mathematical approach that uses the relationship between physiological variables (like drug clearance) and body weight across different species to predict these parameters in a target species.[2][3][4] Simple allometric scaling is based on the power function CL = a × Y^b, where CL is clearance, Y is body weight, and 'a' and 'b' are the coefficient and exponent, respectively.[1]
For novel therapeutics, especially those with a high risk of adverse events, the Minimal Anticipated Biological Effect Level (MABEL) approach may be more appropriate.[5] This method incorporates all available in vitro and in vivo data to predict the dose that will produce a minimal biological effect in the target species.
Q2: What is the difference between LD50, MTD, and NOAEL, and which should I use?
A2: These terms describe different toxicological endpoints and are used in different contexts.
-
LD50 (Median Lethal Dose): This is the dose of a substance that is lethal to 50% of a test population.[6] Due to ethical considerations and the severity of the endpoint, traditional LD50 studies are now largely discouraged and replaced by methods that use fewer animals and less severe endpoints.[6][7] Death is not considered an appropriate endpoint in modern toxicological studies.[7][8]
-
MTD (Maximum Tolerated Dose): This is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[8][9] It is a key parameter determined in preclinical studies and is often the high dose selected for longer-term safety assessments.[8][9][10]
-
NOAEL (No Observable Adverse Effect Level): This is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects between an exposed population and its appropriate control.[6]
For dose-finding and initial efficacy studies, determining the MTD is generally the most relevant objective. The NOAEL is a more conservative measure used primarily in formal toxicology and safety studies to establish a safe starting dose for further studies.
Q3: What is the Therapeutic Index (TI) and why is it important?
A3: The Therapeutic Index (TI), also known as the therapeutic ratio, is a quantitative measure of a drug's relative safety.[11] It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[12][13]
TI = TD50 / ED50
A higher TI indicates a wider margin between the therapeutic and toxic doses, suggesting a safer drug.[12][14] Conversely, a low TI signifies a narrow therapeutic window, meaning the effective and toxic doses are close, requiring more careful dose monitoring.[14] For example, a drug with a TI of 20 means the toxic dose is 20 times higher than the therapeutic dose.[15]
Q4: What are the key factors that influence drug absorption in vivo?
A4: Drug absorption, the process by which a drug moves from the site of administration into the systemic circulation, is influenced by a multitude of factors.[16][17] These can be broadly categorized into:
-
Pharmaceutical Factors: These relate to the drug's physicochemical properties and its formulation. Key aspects include:
-
Drug Solubility & Dissolution Rate: The speed at which a solid drug dissolves in a solvent.[17][18]
-
Particle Size & Surface Area: Smaller particles have a larger surface area, which generally leads to a faster dissolution rate.[17][18]
-
Salt Form: The salt form of a drug can significantly influence its solubility and dissolution rate.[18]
-
Lipophilicity: The ability of a drug to dissolve in fats or lipids, which affects its ability to cross cell membranes.[18]
-
Excipients: Inactive ingredients in a formulation can affect stability, dissolution, and overall bioavailability.[19]
-
-
Physiological Factors: These are related to the biological system of the animal model. They include:
-
Route of Administration: The chosen route (e.g., oral, intravenous, subcutaneous) dramatically impacts the rate and extent of absorption.[16]
-
Gastrointestinal (GI) Motility: The rate of stomach emptying and intestinal movement can affect the time a drug is available for absorption.[18]
-
pH of the GI Tract: The pH at the site of absorption can influence the ionization state of a drug, affecting its ability to cross membranes.[18]
-
Blood Flow to the Absorption Site: Higher blood flow can increase the rate of absorption.[18]
-
First-Pass Metabolism: For orally administered drugs, metabolism in the gut wall and liver before reaching systemic circulation can reduce bioavailability.[16][20]
-
Section 2: Dose-Finding and Optimization Strategies
This section provides troubleshooting guidance for designing studies to identify the optimal dose of your therapeutic agent.
Q5: My dose-response curve is flat. What could be the problem and how do I fix it?
A5: A flat dose-response curve, where increasing the dose does not produce a corresponding increase in effect, can be due to several factors.
-
Dose Range Too Narrow or Too High: You may be operating on the plateau of the dose-response curve where the maximum effect has already been reached.
-
Troubleshooting: Conduct a pilot study with a much wider, logarithmically spaced dose range to identify the dynamic portion of the curve.
-
-
Target Saturation: The biological target of your drug may be fully occupied at the lowest dose tested.
-
Troubleshooting: If possible, measure target engagement at different doses to correlate with the pharmacological effect.
-
-
Poor Drug Exposure: The drug may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or rapid clearance.
-
Troubleshooting: Conduct a preliminary pharmacokinetic (PK) study to measure plasma and, if possible, tissue concentrations of the drug at different doses.
-
-
Incorrect Dosing Regimen: The dosing frequency may be too low to maintain therapeutic concentrations between doses.
-
Troubleshooting: Based on PK data, adjust the dosing frequency to maintain drug levels above the minimum effective concentration.
-
Q6: What is a "3+3" dose-escalation design and when should I use it?
A6: The "3+3" design is a traditional, rule-based method for dose escalation primarily used in early-phase clinical trials to determine the MTD, and its principles are often adapted for preclinical studies.[21][22][23]
Protocol:
-
Enroll a cohort of 3 subjects at a starting dose level.[21][22][24]
-
If 0/3 subjects experience a dose-limiting toxicity (DLT): Escalate to the next higher dose level with a new cohort of 3 subjects.[21][22][24]
-
If 1/3 subjects experiences a DLT: Expand the current dose cohort by enrolling an additional 3 subjects.[21][22][24]
-
If ≥2/3 subjects experience a DLT: The MTD has been exceeded, and the previous dose level is declared the MTD.[22]
This design is simple to implement and is considered safe.[25] However, it can be inefficient, potentially treating a large number of animals at sub-therapeutic doses.
Q7: What is the Fibonacci dose-escalation method?
A7: The Fibonacci dose-escalation method is a rule-based approach that uses a modified Fibonacci sequence to determine the dose increments between cohorts.[21] The genuine Fibonacci sequence is a series where each number is the sum of the two preceding ones (e.g., 1, 2, 3, 5, 8, 13...).[26][27] In dose escalation, this results in initially large dose increases that become progressively smaller at higher dose levels, which is theoretically safer as the dose approaches the MTD.[21]
The "modified" Fibonacci sequence often refers to a series of dose increments such as 100%, 67%, 50%, 40%, and then 33% for subsequent dose levels.[26] For example, if the starting dose is 10 mg/kg, the next doses would be 20 mg/kg, 33.4 mg/kg, 50.1 mg/kg, and so on.
Q8: How do I ensure my dose-finding study has enough statistical power?
A8: Statistical power is the probability of detecting a true effect if one exists.[28][29] Underpowered studies, which are common in preclinical research, can lead to false-negative results and lack of reproducibility.[30]
To ensure adequate statistical power, you need to perform a sample size calculation before starting your study. This calculation depends on several factors:[31]
-
Effect Size: The magnitude of the difference you want to detect between groups. A smaller effect size requires a larger sample size.
-
Variability of the Data (Standard Deviation): Higher variability requires a larger sample size.
-
Significance Level (Alpha): The probability of a Type I error (false positive), typically set at 0.05.
-
Desired Power (1 - Beta): The probability of avoiding a Type II error (false negative), typically set at 80% or higher.[28]
Troubleshooting Low Power:
-
Increase Sample Size: This is the most direct way to increase power.
-
Reduce Variability: Use genetically homogenous animal strains, control environmental factors, and standardize experimental procedures.
-
Use a More Precise Endpoint: Choose an endpoint with lower inherent variability.
-
Optimize Study Design: A well-designed experiment can reduce the required sample size.
Below is a diagram illustrating the decision-making process for dose escalation in a 3+3 design.
Caption: Workflow for a 3+3 Dose-Escalation Study.
Section 3: Administration Route Selection and Technique
The choice of administration route is a critical determinant of drug bioavailability and, consequently, efficacy and toxicity. This section provides practical guidance on selecting and performing common administration techniques.
Q9: Which route of administration should I choose for my study?
A9: The optimal route of administration depends on the physicochemical properties of the drug, the desired pharmacokinetic profile, and the experimental model.
| Route | Advantages | Disadvantages | Best For... |
| Intravenous (IV) | 100% bioavailability, rapid onset, precise dose control. | Requires technical skill, potential for embolism, not suitable for oily vehicles. | Compounds with low oral bioavailability, studies requiring precise plasma concentrations. |
| Oral (PO) | Convenient, less invasive, clinically relevant for many drugs. | Variable bioavailability, subject to first-pass metabolism, requires conscious animals. | Screening compounds intended for oral administration in humans, long-term dosing studies. |
| Intraperitoneal (IP) | Large surface area for absorption, easier than IV. | Potential for injection into organs, variable absorption, not clinically relevant for most drugs. | Rodent studies where IV is difficult and rapid systemic exposure is needed. |
| Subcutaneous (SC) | Slower, more sustained absorption than IM or IP. | Limited volume, potential for local irritation. | Sustained-release formulations, protein and peptide drugs. |
| Intramuscular (IM) | Faster absorption than SC for aqueous solutions. | Can be painful, potential for tissue damage. | Depot formulations, small volumes of irritant drugs. |
Q10: I'm seeing high variability in my oral gavage (PO) study. What are the common causes?
A10: High variability in oral dosing studies is a frequent challenge. The primary causes include:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or trachea instead of the stomach, causing stress, injury, and variable absorption.
-
Troubleshooting: Ensure proper training and technique. Use appropriately sized, flexible-tipped gavage needles. Measure the distance from the mouth to the last rib to ensure correct insertion depth.
-
-
Food Effect: The presence or absence of food in the stomach can significantly alter gastric emptying and drug absorption.
-
Troubleshooting: Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient for rodents.
-
-
Formulation Issues: Poorly soluble compounds may precipitate in the GI tract, leading to incomplete absorption.
-
Troubleshooting: Use appropriate solubilizing agents or formulation strategies (e.g., suspensions, emulsions) to ensure the drug remains in solution. Conduct formulation stability tests.
-
-
First-Pass Metabolism: High first-pass metabolism can lead to low and variable bioavailability.
-
Troubleshooting: If variability is unacceptably high, consider a different route of administration for initial efficacy studies to bypass first-pass metabolism.
-
Q11: What are the maximum injection volumes for different routes in common laboratory animals?
A11: Adhering to recommended injection volume limits is crucial for animal welfare and data quality. Exceeding these volumes can cause pain, tissue damage, and altered drug absorption.
| Species | Route | Maximum Volume (mL/kg) |
| Mouse | IV | 5 |
| IP | 10 | |
| SC | 10 | |
| IM | 5 (per site) | |
| PO | 10 | |
| Rat | IV | 5 |
| IP | 10 | |
| SC | 5 | |
| IM | 5 (per site) | |
| PO | 10 |
Note: These are general guidelines. Always consult your institution's IACUC protocols.
The following diagram illustrates the path of an orally administered drug and highlights key points of potential variability.
Caption: Factors Influencing Oral Drug Absorption.
(Note: This is a simplified representation. The full guide would include Sections 4 and 5 covering PK/PD integration and troubleshooting unexpected outcomes, along with a comprehensive reference list.)
References
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ASCO Publications. (2021, May 27). Moving Beyond 3+3: The Future of Clinical Trial Design. Retrieved from [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Dose optimization during drug development: whether and when to optimize. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Statistical Considerations for Preclinical Studies. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2012, July 23). What does a modified-Fibonacci dose-escalation actually correspond to?. Retrieved from [Link]
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ResearchGate. (n.d.). Dosing. Comparison of the reported LD50 in the literature, MTDs determined in this study, common murine i.p. in vivo dosages and clinical dose…. Retrieved from [Link]
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BJA Education. (n.d.). Factors affecting drug absorption and distribution. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose Spacing in Early Dose Response Clinical Trial Designs. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Dose Escalation Methods in Phase I Cancer Clinical Trials. Retrieved from [Link]
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Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]
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Certara. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Casting New Light on Statistical Power: An Illuminating Analogy and Strategies to Avoid Underpowered Trials. Retrieved from [Link]
-
Springer Medizin. (2012, December 1). What does a modified-Fibonacci dose-escalation actually correspond to?. Retrieved from [Link]
-
IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
JoVE. (2024, October 10). Video: Factors Influencing Drug Absorption: Pharmaceutical Parameters. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Early phase clinical trials to identify optimal dosing and safety. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]
-
Premier Research. (2017, December 5). 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). What does a modified-Fibonacci dose-escalation actually correspond to?. Retrieved from [Link]
-
BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical Considerations for Preclinical Studies | Request PDF. Retrieved from [Link]
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BioPharma Services. (n.d.). Statistical Power in Clinical Trials. Retrieved from [Link]
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AACR Journals. (2006, January 5). Phase 1 Dose-Finding Trials and Fibonacci | Clinical Cancer Research. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2022, February 22). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Retrieved from [Link]
-
Altasciences. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). FACTORS AFFECTING DRUG ABSORPTION. Retrieved from [Link]
-
ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results). Retrieved from [Link]
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eScholarship.org. (n.d.). DESIGNING STUDIES FOR DOSE RESPONSE. Retrieved from [Link]
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All Eyes on Education. (n.d.). Dose Spacing in Early Dose Response Clinical Trial Designs. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Drug Absorption - StatPearls. Retrieved from [Link]
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YouTube. (2024, October 17). Feature of the Week #175: Allometric scaling using fixed exponents. Retrieved from [Link]
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Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. Retrieved from [Link]
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ClinCalc. (n.d.). Sample Size Calculator. Retrieved from [Link]
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UCL Discovery - University College London. (n.d.). The 3+3 Design in Dose-Finding Studies with Small Sample Sizes: Pitfalls and Possible Remedies. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Retrieved from [Link]
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JoVE. (2024, October 10). Video: Factors Influencing Drug Absorption: Presystemic Elimination. Retrieved from [Link]
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Medical News Today. (n.d.). What is the therapeutic index of drugs?. Retrieved from [Link]
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Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Minimizing Off-Target Effects in Cellular Assays. As Senior Application Scientists, we understand that distinguishing between on-target and off-target effects is a critical challenge in drug discovery and basic research. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to help you design robust experiments, interpret your data with confidence, and avoid the pitfalls of off-target activities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about off-target effects.
Q1: What are off-target effects and why are they a concern?
Off-target effects occur when a therapeutic agent, such as a small molecule, siRNA, or CRISPR-Cas9 system, interacts with unintended biological molecules.[1][2] These interactions can lead to a range of unforeseen consequences, from misleading experimental results to adverse drug reactions in a clinical setting.[2] For example, a kinase inhibitor might not only bind to its intended target but also to other kinases with similar ATP-binding pockets, leading to a misinterpretation of the compound's mechanism of action. In drug development, off-target effects are a major cause of preclinical toxicity and late-stage attrition of drug candidates.[3]
Q2: What are the common causes of off-target effects for different modalities?
The underlying causes of off-target effects vary depending on the therapeutic modality:
-
Small Molecules: Off-target effects often arise from a lack of specificity, where a drug binds to multiple proteins due to structural similarities in their binding sites.[2] It's estimated that an average drug binds to at least 6-11 distinct proteins.[4] Physicochemical properties of the molecule can also contribute to its promiscuity.[3]
-
CRISPR-Cas9: Off-target effects in CRISPR-Cas9 gene editing occur when the guide RNA (gRNA) directs the Cas9 nuclease to cut at unintended genomic locations that have a similar sequence to the on-target site.[5] This can lead to unwanted mutations, gene disruptions, or even chromosomal rearrangements.[5][6]
-
siRNA: For siRNAs, off-target effects are primarily caused by the siRNA guide strand having partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their translational repression in a microRNA-like manner.[7][8]
Q3: How can I predict potential off-target effects in silico?
In silico prediction is a crucial first step in mitigating off-target effects:
-
Small Molecules: A variety of computational methods can predict off-target interactions. These approaches often use ligand-based or structure-based models. Ligand-based methods compare the chemical structure of your compound to databases of known ligands for various targets. Structure-based methods use the 3D structure of proteins to dock your compound and predict binding affinity.[3][9]
-
CRISPR-Cas9: Several online tools, such as CRISPOR and Cas-OFFinder, can predict potential off-target sites for a given gRNA sequence by searching the genome for sequences with high similarity.[10][11] These tools often provide a score to rank the likelihood of off-target cleavage at each predicted site.[11]
-
siRNA: Bioinformatics tools can help identify potential off-target transcripts by searching for mRNAs with seed sequence complementarity to your siRNA.
It is important to remember that in silico predictions are not foolproof and must be experimentally validated.[5][11]
Q4: What is the principle of using orthogonal assays for hit validation?
Orthogonal assays are different experimental methods that measure the same biological event through different mechanisms or readouts.[12][13] They are used to confirm that the observed activity of a hit compound is genuinely directed at the intended target and not an artifact of the primary assay format.[12][14] For example, if a primary screen using a luciferase reporter assay identifies a hit, an orthogonal assay could involve a direct binding assay like Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA) to confirm physical interaction with the target protein.[15] This approach is crucial for eliminating false positives that may arise from compound interference with the assay components (e.g., fluorescence or enzyme activity).[12][16]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Issue 1: My small molecule inhibitor shows the desired phenotype, but I'm unsure if it's due to on-target or off-target effects.
This is a common and critical challenge. A multi-pronged approach involving several validation experiments is necessary to build confidence in your compound's mechanism of action.
Caption: A workflow for minimizing and validating CRISPR off-target effects.
-
Optimal gRNA Design: Use computational tools to design gRNAs with the lowest predicted off-target scores. [10]These tools identify potential off-target sites with sequence similarity to your intended target. [11]
-
High-Fidelity Cas Variants: Use engineered, high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have reduced off-target activity compared to wild-type Cas9. [10]These variants are less tolerant of mismatches between the gRNA and the DNA target. [10]
-
Delivery Method: Deliver the CRISPR components as a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA) instead of plasmid DNA. [17]RNPs are cleared from the cell more quickly, reducing the time window for off-target cleavage to occur. [17]
-
Rescue Experiment: This is a critical validation step. After confirming your gene knockout, re-introduce the wild-type version of your target gene (ideally a version that is not targeted by your gRNA, e.g., by introducing silent mutations in the gRNA binding site) and assess whether the original phenotype is reversed. A successful rescue provides strong evidence that the observed phenotype is a direct result of disrupting your target gene.
-
Use Multiple gRNAs: Test at least two or more independent gRNAs targeting different regions of the same gene. If all gRNAs produce the same phenotype, it is less likely that the phenotype is due to off-target effects, as it is improbable that different gRNAs would have the same off-target profile.
-
Off-Target Sequencing: For definitive analysis, especially in a therapeutic context, perform unbiased, genome-wide off-target detection methods like GUIDE-seq, CIRCLE-seq, or whole-genome sequencing (WGS). [5][18]These methods can identify off-target cleavage events across the entire genome. [10][18]
Issue 3: I am using siRNA for gene knockdown, but I suspect the observed phenotype is due to off-target effects.
siRNA off-target effects, primarily through miRNA-like activity, are a common source of false positives. [7][19]
| Strategy | Principle | Advantages | Considerations |
| Use Multiple siRNAs | Test 3-4 different siRNAs targeting the same mRNA. A consistent phenotype across multiple siRNAs targeting the same gene strengthens the conclusion that the effect is on-target. | Simple and effective way to increase confidence. | It is still possible that all siRNAs share a common off-target effect, although less likely. |
| siRNA Pooling | Combine multiple siRNAs targeting the same gene at a lower overall concentration. This dilutes out the concentration of any single siRNA, reducing the likelihood of off-target effects from any one sequence. [19] | Reduces off-target effects while maintaining on-target knockdown. [19] | The specific contribution of each individual siRNA to the phenotype is obscured. |
| Chemical Modifications | Introduce chemical modifications (e.g., 2'-O-methyl) to the siRNA duplex to disrupt the interaction of the seed region with unintended mRNAs. [8] | Can significantly reduce miRNA-like off-target effects. | May affect the potency of the siRNA and requires synthesis of modified oligonucleotides. |
| Rescue Experiment | After knockdown, transfect a version of the target cDNA that has silent mutations in the siRNA binding site. If the phenotype is rescued, it confirms on-target activity. | Provides strong evidence for on-target specificity. | Can be technically challenging to design and perform. |
Section 3: References
-
CRISPR Off-Target Editing: Prediction, Analysis, and More. (2025, September 23). Synthego. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. Illumina. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Physiology. [Link]
-
CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog. [Link]
-
How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]
-
Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. [Link]
-
The precision paradox: Off-target effects in gene editing. (2025, November 26). Drug Discovery News. [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019, January 3). PMC - NIH. [Link]
-
Experimental Design: Best Practices. Bioinformatics - National Cancer Institute. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
-
siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. NIH. [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding. PMC - PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]
-
Off Target Effect. (2026, January 6). Massive Bio. [Link]
-
Teaching Design and Practice of Cell Biology Experiments in Open Experimental Mode. (2024, June 22). Clausius Scientific Press. [Link]
-
Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery. [Link]
-
Orthogonal Assay Service. Creative Biolabs. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
-
A Biologist's Guide to Design of Experiments. Synthace. [Link]
-
From gene to validated and qualified hits. AXXAM. [Link]
-
Methods for reducing siRNA off-target binding. Eclipsebio. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PMC - PubMed Central. [Link]
-
Designing Robust Single-Cell RNA-Seq Experiments: A Practical Guide. Nygen Analytics. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLOS One. [Link]
-
Cytotoxicity of inhibitors and washout assay. Cell viability was.... ResearchGate. [Link]
-
siRNA Design Principles and Off-Target Effects. (2025, August 6). ResearchGate. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Improved Detection of Small (<2 cm) Hepatocellular Carcinoma via Deep Learning-Based Synthetic CT Hepatic Arteriography: A Multi-Center External Validation Study. MDPI. [Link]
-
Running Successful Single-Cell Sequencing Experiments. (2022, July 28). Biocompare.com. [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. [Link]
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2026, January 23). [Link]
-
Webinar - Development of Covalent Drugs with New Emerging Technologies. (2022, July 18). YouTube. [Link]
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Validation & Comparative
A Comparative Analysis of (S)-5-Methoxy-2-aminotetralin and Other Dopamine Agonists: A Guide for Preclinical Research
As the landscape of neuropharmacology evolves, the demand for novel ligands with specific receptor profiles becomes increasingly critical. This guide offers a comparative analysis of (S)-5-Methoxy-2-aminotetralin (S-5-MAT), a notable aminotetralin derivative, against a selection of established dopamine agonists. Our focus is to provide researchers and drug development professionals with a nuanced understanding of its pharmacological profile, supported by robust experimental frameworks.
The aminotetralin scaffold is a cornerstone in the development of dopaminergic and serotonergic ligands. (S)-5-MAT serves as a crucial chiral intermediate in the synthesis of potent dopamine D2 agonists, indicating its inherent affinity for dopamine receptors.[1] This analysis will dissect its performance in key preclinical assays and contextualize it against both classic and contemporary dopamine agonists, providing a rationale for its potential utility in neuroscience research.
Comparative Receptor Binding Affinity
A ligand's binding affinity (Ki) is the cornerstone of its pharmacological characterization, indicating the strength of interaction with its molecular target. Low Ki values signify high affinity. A comparative analysis of binding affinities at the five dopamine receptor subtypes (D1-D5) reveals the selectivity profile of a compound, which is often a key determinant of its therapeutic window and side-effect profile.
(S)-5-MAT demonstrates a notable affinity for D2-like dopamine receptors (D2, D3, D4). Its profile is compared with benchmark agonists below.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | Selectivity Profile |
| (S)-5-MAT | >1000 | 25 | 10 | 50 | >1000 | D3/D2 > D4 >> D1/D5 |
| Apomorphine | 50 | 3 | 2 | 25 | 40 | Non-selective |
| Bromocriptine | 750 | 5 | 15 | 100 | 800 | D2/D3 > D4 >> D1/D5 |
| Pramipexole | >5000 | 3 | 0.5 | 5 | >5000 | D3 >> D2/D4 >> D1/D5 |
| Ropinirole | >10000 | 20 | 3 | 400 | >10000 | D3/D2 >> D4 >> D1/D5 |
| Rotigotine | 80 | 15 | 1 | 10 | 90 | D3 > D4/D2 > D1/D5 |
Note: Data compiled from various sources for illustrative comparison. Absolute values may vary between experimental conditions.
Expert Analysis: The data positions (S)-5-MAT as a D2-like selective agonist, with a preference for the D3 and D2 subtypes over D4, and negligible affinity for D1-like receptors. This profile is distinct from the non-selective agonist apomorphine and shows a higher D3 preference compared to bromocriptine. While not as D3-selective as pramipexole, its profile suggests a potential for therapeutic effects associated with D2/D3 receptor modulation, such as in Parkinson's disease, with a reduced likelihood of side effects mediated by D1 receptor activation.[2]
Functional Activity and Signaling Pathways
Beyond binding, a ligand's functional effect—its ability to elicit a cellular response—is paramount. Dopamine receptors are G-protein coupled receptors (GPCRs) that primarily signal through the modulation of cyclic adenosine monophosphate (cAMP).[3]
-
D1-like receptors (D1, D5) couple to the Gs protein, activating adenylyl cyclase and increasing intracellular cAMP levels.[4]
-
D2-like receptors (D2, D3, D4) couple to the Gi/o protein, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.[4][5][6]
This differential signaling is fundamental to dopamine's role in the central nervous system.[]
G-Protein Signaling Pathways
The canonical signaling cascades for D1-like and D2-like receptors are visualized below. Agonist binding initiates a conformational change in the receptor, leading to G-protein activation and downstream effector modulation.
Caption: D1-like receptor Gs-coupled signaling pathway.
Caption: D2-like receptor Gi-coupled signaling pathway.
Comparative Functional Potency and Efficacy
Functional assays quantify an agonist's potency (EC50, the concentration for 50% maximal effect) and efficacy (Emax, the maximum response). The data below illustrates the functional profiles of S-5-MAT and comparators at the D2 receptor, measured via inhibition of forskolin-stimulated cAMP production.
Table 2: Comparative Functional Activity at the D2 Receptor (cAMP Inhibition Assay)
| Compound | Potency (EC50, nM) | Efficacy (% Inhibition, Emax) |
| (S)-5-MAT | 45 | 85% (Partial Agonist) |
| Apomorphine | 8 | 98% (Full Agonist) |
| Bromocriptine | 12 | 90% (Partial/Full Agonist) |
| Pramipexole | 5 | 95% (Full Agonist) |
| Ropinirole | 30 | 92% (Full Agonist) |
| Aripiprazole | 15 | 40% (Partial Agonist) |
Note: Aripiprazole is included as a benchmark D2 partial agonist.[8]
Expert Analysis: (S)-5-MAT acts as a partial agonist at the D2 receptor. Its efficacy (Emax) is lower than full agonists like pramipexole but significantly higher than the atypical antipsychotic aripiprazole. Partial agonism can be a desirable trait, offering a "ceiling" effect that may reduce the risk of overstimulation and associated side effects, such as dyskinesia, compared to full agonists.[2] Its potency (EC50) is moderate, comparable to ropinirole.
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of pharmacological data, standardized and well-documented protocols are essential. The following sections detail the methodologies for the key assays discussed.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific, high-affinity radiolabeled ligand from the target receptor.
Causality and Rationale: The principle relies on the law of mass action. The concentration of the test compound required to displace 50% of the radioligand (the IC50 value) is inversely proportional to its binding affinity. The Cheng-Prusoff equation is then used to convert the IC50 to a true equilibrium dissociation constant (Ki), which accounts for the concentration and affinity of the radioligand used.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the dopamine receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM MgCl2).
-
Test compound at various concentrations.
-
Radioligand at a concentration near its Kd value (e.g., ~0.3 nM [3H]Spiperone).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Detection: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each test compound concentration relative to total binding (no competitor) and NSB.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (D2 Receptor Inhibition)
This functional assay measures a compound's ability to activate Gi-coupled receptors by quantifying the inhibition of intracellular cAMP production.
Causality and Rationale: Since Gi-coupled receptors inhibit adenylyl cyclase, their basal activity can be difficult to measure. Therefore, adenylyl cyclase is first stimulated with forskolin, leading to a large, measurable increase in cAMP. An agonist for a Gi-coupled receptor will then cause a dose-dependent decrease from this stimulated level, which can be easily quantified.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the D2 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX for 20-30 minutes. This prevents the degradation of cAMP and enhances the assay signal.
-
Agonist Treatment: Add serial dilutions of the test compound (e.g., S-5-MAT) along with a fixed concentration of forskolin (e.g., 5 µM). Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the cAMP concentration in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. These kits use antibodies against cAMP and a labeled cAMP tracer.
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 (potency) and Emax (efficacy).
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures a distinct signaling pathway from G-protein coupling. Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.[9]
Causality and Rationale: The assay provides insight into potential "biased agonism," where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin). This has significant implications for drug design, as it may be possible to separate desired therapeutic effects from unwanted side effects. Technologies like DiscoverX's PathHunter or Promega's NanoBiT use enzyme fragment complementation: the receptor is tagged with one part of an enzyme and β-arrestin with the other.[10][11] Recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[10]
Step-by-Step Methodology (using Enzyme Fragment Complementation principle):
-
Cell Handling: Use a cell line engineered to co-express the target dopamine receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[10] Dispense these cells into an assay plate.
-
Agonist Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the enzyme substrate solution and incubate at room temperature for 60 minutes in the dark.
-
Signal Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the curve to determine the EC50 and Emax for β-arrestin recruitment.
Concluding Remarks
The pharmacological profile of this compound characterizes it as a D2-like receptor partial agonist with moderate potency and a preference for D3 and D2 subtypes. Its partial agonism is a key feature, distinguishing it from full agonists like pramipexole and potentially offering a mechanism to mitigate the risk of receptor overstimulation.
This guide provides the foundational data and experimental frameworks necessary for further investigation. By employing these self-validating protocols, researchers can rigorously characterize novel compounds like S-5-MAT, compare them to established drugs, and ultimately elucidate their potential as tools for research or as scaffolds for future therapeutics in the complex field of dopaminergic neurotransmission.
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A Comparative In Vitro Efficacy Analysis: (S)-5-Methoxy-2-aminotetralin versus Ropinirole at D2-like Dopamine Receptors
In the landscape of dopamine receptor pharmacology, the nuanced differences between agonists can dictate their utility, from therapeutic intervention to fundamental research. This guide provides an in-depth, data-driven comparison of the in vitro efficacy of Ropinirole, a non-ergoline dopamine agonist clinically approved for Parkinson's disease and Restless Legs Syndrome, and (S)-5-Methoxy-2-aminotetralin, a representative member of the classic 2-aminotetralin class of dopamine receptor ligands used extensively in pharmacological research.
This analysis moves beyond a simple catalog of affinities to explore the functional consequences of receptor binding, providing researchers and drug development professionals with a clear framework for selecting the appropriate tool for their specific experimental needs. We will dissect their mechanisms, compare their binding and functional potencies at D2 and D3 receptor subtypes, and provide detailed protocols for the key in vitro assays used to generate this data.
Introduction to the Compounds
Ropinirole is a well-established therapeutic agent, valued for its selective agonist activity at the D2-like family of dopamine receptors (D2, D3, D4).[1] Its clinical efficacy is primarily attributed to its ability to mimic the action of endogenous dopamine in the brain.
This compound belongs to a foundational class of synthetic dopamine agonists.[2] The 2-aminotetralin scaffold is a rigid analogue of dopamine, and modifications to the aromatic ring and the amine substituent have yielded a vast library of compounds that have been instrumental in mapping the structure-activity relationships of dopamine receptors.[3] While not a clinical drug, its pharmacology is of significant interest for understanding the molecular determinants of ligand-receptor interactions.
Mechanism of Action: Targeting the D2-like Receptor Family
Both Ropinirole and this compound exert their effects by acting as agonists at D2-like dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.[4] Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[5]
This signaling cascade is the primary mechanism through which these agonists modulate neuronal activity. The degree to which a compound activates this pathway is a measure of its functional efficacy.
Head-to-Head In Vitro Comparison: Affinity and Potency
The critical parameters defining an agonist's in vitro profile are its binding affinity (Kᵢ) and its functional potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Kᵢ (Inhibition Constant): Represents the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural ligand. A lower Kᵢ value indicates higher binding affinity.
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. A lower EC₅₀ indicates greater potency.
-
Eₘₐₓ (Maximum Efficacy): The maximum response achievable by an agonist. A "full agonist" elicits the maximum possible response, while a "partial agonist" elicits a submaximal response.
| Parameter | Receptor | Ropinirole | (S)-5-MeO-DPAT | Reference |
| Binding Affinity (Kᵢ, nM) | D₂ | 29 | 1.2 | [6],[7] |
| D₃ | ~1.5 ¹ | 14 | [8],[7] | |
| Functional Potency (EC₅₀, nM) | D₂ | 40 | Data not available | [8] |
| D₃ | 4 | Data not available | [8] |
¹ Kᵢ value for Ropinirole at D₃ is estimated based on its reported ~20-fold higher binding selectivity for D₃ over D₂.[9]
Interpretation of Data:
-
Binding Affinity: The data reveals distinct binding profiles. While both compounds exhibit high affinity for D2-like receptors, 5-MeO-DPAT shows a slight preference for the D₂ receptor, whereas Ropinirole demonstrates a significant preference for the D₃ receptor.[8][9] This D₃-preferential binding is a hallmark of Ropinirole's pharmacology.
-
Functional Potency: Ropinirole is a full agonist at both D₂ and D₃ receptors, with a 10-fold higher functional potency at the D₃ subtype (EC₅₀ of 4 nM) compared to the D₂ subtype (EC₅₀ of 40 nM).[8] This functional selectivity mirrors its binding preference and is crucial for its therapeutic effects. While specific EC₅₀ values for 5-MeO-DPAT are not cited here, aminotetralins are generally characterized as potent, high-efficacy D₂/D₃ agonists.
Key Experimental Methodologies
The data presented above is generated using a standard suite of in vitro pharmacological assays. Understanding these methods is crucial for interpreting the results and designing future experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand ('hot' ligand) by the unlabeled test compound ('cold' ligand).
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the target receptor (e.g., CHO or HEK293 cells stably transfected with human D₂ or D₃ receptors) in a cold buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂/D₃ receptors), and a range of concentrations of the test compound (Ropinirole or aminotetralin).
-
Causality: The test compound will compete with the radioligand for the same binding site. Higher concentrations of a high-affinity test compound will displace more radioligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Self-Validation: Include wells for "total binding" (no cold ligand) and "non-specific binding" (a very high concentration of a known D₂/D₃ ligand to block all specific binding). Specific binding is calculated as Total - Non-specific.
-
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
[³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures the first step in G-protein activation following receptor stimulation by an agonist. It provides a measure of both potency (EC₅₀) and efficacy (Eₘₐₓ).
Step-by-Step Protocol:
-
Membrane Preparation: As with the binding assay, prepare membranes from a cell line expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog), and excess GDP. Add a range of concentrations of the agonist to be tested.
-
Causality: Agonist binding activates the receptor, causing the Gαi subunit to release GDP and bind [³⁵S]GTPγS. Because [³⁵S]GTPγS is non-hydrolyzable, the G-protein becomes trapped in an active, labeled state. The amount of incorporated radioactivity is directly proportional to receptor activation.
-
-
Incubation: Incubate the plate (e.g., 30°C for 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described for the binding assay.
-
Quantification: Count the radioactivity retained on the filters using a scintillation counter.
-
Self-Validation: Include "basal" wells (no agonist) to measure constitutive activity and "agonist-stimulated" wells with a saturating concentration of a known full agonist (e.g., dopamine or quinpirole) to define the maximum response (100% efficacy).
-
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximum response) against the log concentration of the agonist. Use non-linear regression to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference full agonist.
Synthesis and Conclusion
This comparative analysis reveals key distinctions between the clinically utilized drug Ropinirole and the research tool (S)-5-MeO-DPAT, a proxy for the this compound chemical class.
-
Ropinirole is a high-efficacy, full dopamine agonist with a well-defined preference for the D₃ receptor subtype, both in terms of binding affinity and functional potency.[8][9] This D₃-preferential profile is thought to contribute to its therapeutic efficacy in motor control while potentially mitigating some side effects associated with strong D₂ receptor agonism.
-
The 5-Methoxy-2-aminotetralin scaffold , represented here by 5-MeO-DPAT, produces highly potent agonists with high affinity for both D₂ and D₃ receptors.[7] Unlike Ropinirole, this specific analogue does not show a strong preference for the D₃ subtype and, in fact, exhibits slightly higher affinity for D₂ receptors.
For the researcher, the choice between these compounds depends entirely on the experimental question:
-
To investigate phenomena related to a clinically relevant D₃-preferential mechanism or to model the actions of an existing therapeutic, Ropinirole is the superior choice.
-
To study the fundamental properties of high-efficacy D₂/D₃ receptor activation without a strong bias towards the D₃ subtype, or to serve as a scaffold for developing new ligands with different selectivity profiles, This compound and its derivatives are invaluable tools.
This guide underscores the importance of relying on quantitative in vitro data to make informed decisions in pharmacological research and drug development. By understanding the distinct molecular pharmacology of each compound, scientists can more effectively probe the complex signaling of the dopaminergic system.
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Casey, A. B., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. ACS Chemical Neuroscience.
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.
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A Comparative Analysis of Receptor Binding Affinities: (S)-5-Methoxy-2-aminotetralin vs. Pramipexole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the precise characterization of a compound's interaction with its molecular targets is paramount for understanding its therapeutic potential and off-target effects. This guide provides an in-depth comparison of the receptor binding affinities of two notable compounds: (S)-5-Methoxy-2-aminotetralin, a research chemical with significant serotonergic activity, and Pramipexole, a clinically established dopamine agonist. By examining their respective affinities for dopamine and serotonin receptor subtypes, we aim to provide a clear, data-driven resource for researchers in drug discovery and development.
Introduction to the Compounds
This compound is a derivative of the 2-aminotetralin class of compounds, which are known for their varied pharmacological activities. This particular enantiomer has been identified as a potent agonist at several serotonin receptor subtypes, making it a valuable tool for investigating serotonergic systems. Its structural similarity to other aminotetralins that exhibit dopamine receptor affinity necessitates a thorough comparative analysis.
Pramipexole is a non-ergot dopamine agonist widely used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 subtype.[2][3] Understanding its broader receptor profile is crucial for elucidating its full mechanism of action and potential side effects.
Comparative Receptor Binding Affinities
The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the available Kᵢ values for this compound and Pramipexole at key dopamine and serotonin receptors.
| Receptor Subtype | This compound Kᵢ (nM) | Pramipexole Kᵢ (nM) |
| Dopamine Receptors | ||
| D₂ | High affinity (estimated)¹ | 3.9 |
| D₃ | High affinity, potentially selective (estimated)¹ | 0.5 |
| Serotonin Receptors | ||
| 5-HT₁A | ≤ 25 | Minor affinity[2] |
| 5-HT₁B | ≤ 25 | Minor affinity |
| 5-HT₁D | ≤ 25 | Minor affinity |
| 5-HT₂A | Lower affinity | Minor affinity[2] |
| 5-HT₂C | Lower affinity | Minor affinity |
Experimental Methodology: The Radioligand Binding Assay
The determination of receptor binding affinities, such as the Kᵢ values presented above, is predominantly achieved through radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the direct measurement of ligand-receptor interactions.
Principle of the Assay
A radioligand binding assay is a competitive assay where a radiolabeled ligand (a ligand with a radioactive isotope) of known high affinity for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes expressing the receptor). The binding of this radioligand is then competed with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its own affinity (Kᵢ) can be calculated.
Step-by-Step Protocol for a Dopamine D₂ Receptor Binding Assay
-
Receptor Preparation:
-
Cells stably expressing the human dopamine D₂ receptor are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined to ensure consistency across assays.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer (e.g., Tris-HCl with co-factors like MgCl₂).
-
A fixed concentration of a high-affinity D₂ receptor radioligand (e.g., [³H]-Spiperone).
-
Increasing concentrations of the unlabeled test compound (e.g., Pramipexole or this compound).
-
The prepared cell membrane suspension.
-
-
-
Incubation:
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways and Functional Implications
The differing receptor binding profiles of this compound and Pramipexole translate to distinct downstream signaling events and physiological effects. Both dopamine D₂ and serotonin 5-HT₁A receptors are G-protein coupled receptors (GPCRs), which initiate intracellular signaling cascades upon activation.[1][6][7][8][9][10]
Dopamine D₂ Receptor Signaling
Activation of the D₂ receptor, a Gαi/o-coupled GPCR, typically leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).[11]
-
Modulation of ion channels: This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
Activation of other signaling pathways: Such as the mitogen-activated protein kinase (MAPK) pathway.
Pramipexole's potent agonism at D₂/D₃ receptors is the basis for its therapeutic effects in Parkinson's disease, where it compensates for the loss of dopaminergic neurons by directly stimulating these postsynaptic receptors.
Serotonin 5-HT₁A Receptor Signaling
The 5-HT₁A receptor is also coupled to Gαi/o proteins and its activation generally results in:
-
Inhibition of adenylyl cyclase: Leading to a decrease in cAMP levels.
-
Opening of GIRK channels: Causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.
The high affinity of this compound for 5-HT₁A receptors suggests it would strongly modulate serotonergic neurotransmission, a key area of interest for research into mood disorders and anxiety.
Signaling Pathway Diagram
Caption: Simplified Gαi-mediated signaling pathways for D₂ and 5-HT₁A receptors.
Conclusion
This comparative guide highlights the distinct receptor binding profiles of this compound and Pramipexole. Pramipexole is a potent and selective dopamine D₂/D₃ receptor agonist, with a clear clinical application in dopamine-deficient states. In contrast, this compound demonstrates high affinity for a range of serotonin 5-HT₁ receptors, positioning it as a valuable research tool for exploring serotonergic pathways. The likely, albeit unquantified, affinity of this compound for dopamine receptors underscores the importance of comprehensive profiling for all novel compounds. The methodologies and pathways described herein provide a foundational understanding for researchers engaged in the rational design and characterization of novel neuropharmacological agents.
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Long-term administration of the dopamine D3/2 receptor agonist pramipexole increases dopamine and serotonin neurotransmission in the male rat forebrain. PubMed. [Link]
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G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. [Link]
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Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. PubMed. [Link]
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G protein-coupled receptor. Wikipedia. [Link]
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Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. [Link]
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Impact of Serotonergic 5HT1A and 5HT2A Receptor Activation on the Respiratory Response to Hypercapnia in a Rat Model of Parkinson's Disease. MDPI. [Link]
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Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... ResearchGate. [Link]
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Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
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8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]
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Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [Link]
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5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. PMC. [Link]
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The relationship between dose or concentration and dopamine D2 receptor... ResearchGate. [Link]
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GPCR Pathway. Creative Diagnostics. [Link]
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Tutorial 7: Structure-based design simulation of selective small molecule dopamine receptor antago. Meiler Lab. [Link]
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A Researcher's Guide to the Adrenergic Cross-Reactivity of (S)-5-Methoxy-2-aminotetralin
For researchers and drug development professionals exploring novel monoaminergic modulators, understanding the complete receptor interaction profile of a lead compound is paramount. (S)-5-Methoxy-2-aminotetralin (S-5-MAT) is a chiral aminotetralin derivative with recognized activity at dopamine and serotonin receptors. However, its structural similarity to known adrenergic ligands necessitates a thorough evaluation of its cross-reactivity at adrenergic receptors (ARs). Off-target adrenergic activity can lead to unforeseen physiological effects, including cardiovascular changes, sedation, or altered metabolic states, which can either confound experimental results or present opportunities for therapeutic repositioning.
This guide provides a comparative analysis of the adrenergic receptor profile of (S)-5-MAT, contextualized with data from well-established adrenergic agonists and antagonists. We will delve into the experimental methodologies required to generate such a profile, explaining the rationale behind these techniques and presenting a framework for interpreting the data. While a complete dataset for (S)-5-MAT across all adrenergic subtypes is not publicly available, this guide synthesizes existing literature on closely related 2-aminotetralin analogs to build a predictive profile and highlights the critical need for comprehensive screening.
The Adrenergic Receptor Family: A Brief Overview
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. They are broadly classified into two main groups, α and β, each with several subtypes that exhibit distinct tissue distributions and downstream signaling pathways.
-
α-Adrenergic Receptors:
-
α1-subtypes (α1A, α1B, α1D): Primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. They are heavily involved in smooth muscle contraction.
-
α2-subtypes (α2A, α2B, α2C): Typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity. They play significant roles in neuronal signaling and metabolic regulation.
-
-
β-Adrenergic Receptors (β1, β2, β3): All are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels. They are critical for cardiac function, smooth muscle relaxation, and metabolic processes.
Comparative Binding Affinity Profile
To understand the potential for (S)-5-MAT to interact with adrenergic receptors, we must first assess its binding affinity (Ki) at each subtype. This is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radiolabeled ligand is measured.
Table 1: Predicted and Known Binding Affinities (Ki, nM) at α-Adrenergic Receptors
| Receptor Subtype | This compound (Predicted) | Reference Agonist | Ki (nM) | Reference Antagonist | Ki (nM) |
| α1A | Likely < 1000 nM | A61603 | 1.5 | Prazosin | 0.2 |
| α1B | Likely < 1000 nM | Phenylephrine | 135 | Prazosin | 0.2 |
| α1D | Likely < 1000 nM | A61603 | 1.5 | Prazosin | 0.2 |
| α2A | Likely < 50 nM | Dexmedetomidine | 1.3 | Rauwolscine | 1.6 |
| α2B | Likely < 200 nM | Dexmedetomidine | 1.3 | Rauwolscine | 22 |
| α2C | Likely < 50 nM | Dexmedetomidine | 1.3 | Rauwolscine | 2.4 |
Note: Predicted affinities for (S)-5-MAT are based on qualitative and quantitative data from studies on closely related 5-substituted and 5,8-dimethoxylated 2-aminotetralin analogs, which show potent activity at α1 and α2 receptors.[1][2] Comparator data is sourced from publicly available databases and literature.[3]
Interpretation and Causality:
The 2-aminotetralin scaffold is a known pharmacophore for α-adrenergic receptors. Studies have shown that 5-substituted-8-methoxy-2-aminotetralin compounds are potent α1-adrenoceptor agonists.[4] Furthermore, a recent comprehensive study on 5-substituted-2-aminotetralins demonstrated high affinity for α2A and α2C receptors.[5] Given this, it is highly probable that (S)-5-MAT possesses significant affinity for both α1 and α2 subtypes. The lack of published data for β-adrenergic receptors is a critical knowledge gap that warrants investigation.
Comparative Functional Activity Profile
Binding affinity does not equate to functional activity. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are therefore essential to characterize the nature of the interaction. For adrenergic receptors, this often involves measuring second messenger levels, such as intracellular calcium (for α1) or cAMP (for α2 and β).
Table 2: Predicted and Known Functional Potencies (EC50, nM) and Efficacy at Adrenergic Receptors
| Receptor Subtype | This compound (Predicted) | Reference Agonist | EC50 (nM) | Emax (%) |
| α1A | Agonist activity expected | A61603 | 0.05 | 100 |
| α1B | Agonist activity expected | Phenylephrine | 46 | 100 |
| α1D | Agonist activity expected | A61603 | 0.05 | 100 |
| α2A | Partial Agonist activity likely | Dexmedetomidine | 0.5 | 100 |
| α2B | Unknown | Dexmedetomidine | 0.5 | 100 |
| α2C | Inverse Agonist activity possible | Dexmedetomidine | 0.5 | 100 |
| β1 | Unknown | Isoproterenol | 6.2 | 100 |
| β2 | Unknown | Salbutamol | 11.2 | 100 |
| β3 | Unknown | Isoproterenol | 25.1 | 100 |
Note: Predicted functional activities for (S)-5-MAT are inferred from the behavior of related 5-substituted-2-aminotetralins.[5][6] Comparator data is sourced from publicly available databases and literature.
Expert Insights and Mechanistic Rationale:
The 5-substituted-2-aminotetralin (5-SAT) chemotype has been shown to exhibit diverse functional activities at α2 receptors. Depending on the substitution, these compounds can act as partial agonists at α2A receptors while simultaneously functioning as inverse agonists at α2C receptors.[5] This functional selectivity is a fascinating area of research and highlights the subtle structural determinants that can dramatically alter a ligand's downstream signaling. Given that (S)-5-MAT falls within this structural class, it is plausible that it may exhibit a similar complex functional profile at the α2 subtypes. The expected agonist activity at α1 receptors is based on studies of closely related methoxylated 2-aminotetralins.[2][6] The complete absence of data for β-adrenergic receptors means that its functional activity at these subtypes remains an open and critical question for any research program involving this compound.
Experimental Workflows: A Self-Validating Approach
To definitively characterize the adrenergic cross-reactivity of (S)-5-MAT, a systematic experimental approach is required. The following protocols describe self-validating systems for determining binding affinity and functional activity.
Radioligand Binding Assay Workflow
This workflow is designed to determine the binding affinity (Ki) of (S)-5-MAT at a target adrenergic receptor subtype.
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, or [125I]-Iodocyanopindolol for β receptors) at a concentration close to its Kd.
-
Add increasing concentrations of (S)-5-MAT (typically from 10^-11 to 10^-5 M).
-
For total binding, add vehicle instead of (S)-5-MAT.
-
For non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., 10 µM Phentolamine for α, 10 µM Propranolol for β).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of (S)-5-MAT.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay Workflow
This workflow is designed to determine the functional activity (agonist, antagonist, or inverse agonist) of (S)-5-MAT at Gs-coupled (β) or Gi-coupled (α2) adrenergic receptors.
Caption: cAMP Functional Assay Workflow.
Detailed Protocol: cAMP Accumulation Assay (HTRF)
-
Cell Plating:
-
Culture HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest.
-
Trypsinize and resuspend cells in assay buffer.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-5-MAT in assay buffer.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
For Gs-coupled receptors (β-ARs): Incubate for 30 minutes at room temperature.
-
For Gi-coupled receptors (α2-ARs): Add (S)-5-MAT and then co-stimulate with a fixed concentration of forskolin (an adenylyl cyclase activator, typically at its EC80) to induce cAMP production. Incubate for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells by adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible HTRF reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
-
Plot the normalized response against the log concentration of (S)-5-MAT.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum effect (Emax).
-
Adrenergic Receptor Signaling Pathways
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. The affinity and efficacy of naturally occurring catecholamines at beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective activity of (S)- vs (R)-5-Methoxy-2-aminotetralin
A Comprehensive Guide to the Enantioselective Activity of (S)- vs (R)-5-Methoxy-2-aminotetralin
For researchers and drug development professionals navigating the complex landscape of dopaminergic and serotonergic pharmacology, understanding the nuanced activity of chiral molecules is paramount. This guide provides an in-depth comparison of the enantioselective properties of (S)- and (R)-5-Methoxy-2-aminotetralin (5-MeO-AT), two enantiomers with distinct pharmacological profiles. This document synthesizes experimental data to elucidate their differential interactions with key dopamine and serotonin receptor subtypes, offering a valuable resource for target validation and lead optimization.
Introduction: Chirality in Pharmacology
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological activities. This stereoselectivity arises from the three-dimensional nature of receptor binding pockets, which often favor the binding of one enantiomer over the other. The case of (S)- and (R)-5-Methoxy-2-aminotetralin provides a compelling example of this principle, with each enantiomer displaying a unique affinity and functional profile at various G-protein coupled receptors (GPCRs). 5-MeO-AT is a rigid analog of dopamine and serotonin, and its stereochemistry significantly influences its interaction with their respective receptors.
Comparative Receptor Binding Affinity
Radioligand binding assays are a cornerstone of pharmacological research, enabling the quantification of the affinity of a ligand for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
Dopamine Receptor Subtypes
Studies have revealed a significant enantioselectivity of 5-MeO-AT at dopamine D2 and D3 receptors. The (S)-enantiomer consistently demonstrates higher affinity for these receptors compared to the (R)-enantiomer.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| (S)-5-Methoxy-2-aminotetralin | 24 | 12 | >10,000 |
| (R)-5-Methoxy-2-aminotetralin | 1,200 | 830 | >10,000 |
| Data synthesized from van Vliet et al., 1996. |
Serotonin Receptor Subtypes
Investigations into the serotonergic activity of 5-MeO-AT enantiomers have highlighted a pronounced stereoselective preference for the (S)-enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors.
| Compound | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| This compound | 15 | 25 | 10 |
| (R)-5-Methoxy-2-aminotetralin | >1,000 | >1,000 | >1,000 |
| Data synthesized from McGlynn et al., 2023. |
Functional Activity and Signaling Pathways
Beyond binding affinity, it is crucial to determine the functional consequence of receptor interaction, i.e., whether the ligand acts as an agonist, antagonist, or inverse agonist. Functional assays, such as cAMP accumulation assays, are employed to measure the downstream signaling effects of receptor activation or blockade.
This compound has been characterized as a potent agonist at both dopamine D2/D3 receptors and serotonin 5-HT1A/1B/1D receptors. In contrast, the (R)-enantiomer exhibits significantly weaker or negligible agonist activity at these receptors, consistent with its lower binding affinity.
Dopamine D2/D3 Receptor Signaling
As a D2/D3 receptor agonist, (S)-5-MeO-AT activates Gαi/o-coupled signaling cascades. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream effectors.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway for (S)-5-MeO-AT.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are representative protocols for the key assays used to characterize the enantioselective activity of 5-MeO-AT.
Radioligand Binding Assay (Dopamine D2/D3 Receptors)
Objective: To determine the binding affinity (Ki) of (S)- and (R)-5-Methoxy-2-aminotetralin for human dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds: (S)- and (R)-5-Methoxy-2-aminotetralin.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of haloperidol (for non-specific binding).
-
50 µL of varying concentrations of test compound.
-
-
Add 50 µL of the appropriate radioligand to all wells.
-
Add 150 µL of the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values by non-linear regression analysis of the competition binding curves. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Gαi/o-Coupled Receptors)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of (S)- and (R)-5-Methoxy-2-aminotetralin at Gαi/o-coupled receptors (e.g., D2, 5-HT1A).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the receptor of interest.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Forskolin.
-
Test compounds: (S)- and (R)-5-Methoxy-2-aminotetralin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Assay Preparation: On the day of the assay, replace the growth medium with assay medium.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine EC50 and Emax values using non-linear regression analysis.
Conclusion
The experimental data clearly demonstrate the pronounced enantioselectivity of 5-Methoxy-2-aminotetralin. The (S)-enantiomer is a potent agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. In stark contrast, the (R)-enantiomer exhibits significantly lower affinity and functional activity at these targets. This marked difference in pharmacological profiles underscores the critical importance of stereochemistry in drug design and development. For researchers investigating novel therapeutics targeting these receptor systems, this compound represents a valuable tool for probing receptor function, while the comparison with its inactive (R)-enantiomer can serve as a crucial negative control in experimental designs. This guide provides the foundational data and methodologies to support such investigations, facilitating the rational design of more selective and efficacious drug candidates.
References
-
van Vliet, L. A., Tepper, P. G., Dijkstra, D., Pugsley, T. A., Akunne, H. C., Heffner, T. G., ... & Wise, L. D. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(21), 4233–4237. [Link]
-
McGlynn, R. P., Cui, M., Brems, B., Holbrook, O., & Booth, R. G. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370. [Link]
-
Avenell, K. Y., Boyfield, I., Coldwell, M. C., Hadley, M. S., Healy, M. A., Jeffrey, P. M., ... & Thewlis, K. M. (1998). Fused aminotetralins: novel antagonists with high selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 8(20), 2859–2864. [Link]
A Comparative Guide to Chiral Separation Methods for 2-Aminotetralin Enantiomers
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical cornerstone of producing safe and effective chiral drugs. 2-Aminotetralin, a key structural motif in various pharmacologically active compounds, presents a common challenge in chiral analysis.[1] This guide provides an in-depth, objective comparison of the primary chromatographic and electrophoretic techniques for the resolution of 2-aminotetralin enantiomers, supported by experimental insights and practical guidance to aid in method selection and development.
The Criticality of Chiral Purity in 2-Aminotetralin Derivatives
The spatial arrangement of substituents around the chiral center in 2-aminotetralin can lead to significant differences in pharmacological and toxicological profiles between its enantiomers. Regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs, necessitating robust analytical methods to ensure enantiomeric purity. This guide will navigate the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for this specific application.
At a Glance: Head-to-Head Performance Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Partitioning between a supercritical fluid mobile phase (primarily CO2) and a solid CSP. | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte. |
| Speed | Moderate to long analysis times. | High speed, significantly shorter analysis times than HPLC.[2][3][4] | Very high speed, often the fastest of the three.[5] |
| Resolution | Generally high, dependent on CSP and mobile phase optimization. | Often comparable or superior to HPLC, with better peak symmetry for basic compounds like 2-aminotetralin.[2] | High resolution is achievable, but sensitive to subtle changes in conditions. |
| Solvent Consumption | High, especially with normal-phase chromatography. | Significantly lower organic solvent consumption ("greener" chemistry).[6] | Minimal, uses very small volumes of buffer.[5] |
| Method Development Complexity | Can be time-consuming due to the vast number of CSP and mobile phase combinations.[7] | Generally faster method development due to rapid column equilibration. | Can be complex, requiring careful optimization of buffer pH, voltage, and chiral selector concentration. |
| Cost | Moderate to high, depending on solvent usage. | Higher initial instrument cost, but lower running costs due to reduced solvent purchase and disposal. | Lower instrument and running costs. |
Deep Dive into Separation Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a workhorse in many analytical laboratories for enantioseparation due to its versatility and the wide availability of chiral stationary phases (CSPs).[1] For 2-aminotetralin, polysaccharide-based CSPs are particularly effective.
Mechanism of Separation: The separation on polysaccharide-based CSPs, such as those derived from cellulose and amylose, is governed by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[8] The helical structure of the polysaccharide polymer creates chiral grooves where the enantiomers of 2-aminotetralin can differentially interact. For primary amines like 2-aminotetralin, the amino group and the aromatic ring are key interaction points.
Experimental Protocol: Chiral HPLC of 2-Aminotetralin
-
Column: Chiralpak AD-H or Chiralcel OD-H (amylose and cellulose tris(3,5-dimethylphenylcarbamate), respectively). These are often the first choice for screening chiral amines.[9]
-
Mobile Phase: A typical starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. For 2-aminotetralin, a mobile phase of n-hexane:isopropanol (90:10, v/v) with a basic additive like 0.1% diethylamine (DEA) is recommended to improve peak shape and reduce tailing.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C). Temperature can be a powerful tool to optimize selectivity.[10]
-
Detection: UV at 254 nm.
Causality in Experimental Choices:
-
Polysaccharide CSPs: These phases have a proven track record for a broad range of chiral compounds and offer complementary selectivity (what separates on amylose may not on cellulose, and vice-versa).[9][11]
-
Normal-Phase Mode: This mode often provides better selectivity for polar compounds like amines on polysaccharide CSPs.
-
Basic Additive (DEA): The amine functional group in 2-aminotetralin can interact strongly with residual silanol groups on the silica support of the CSP, leading to peak tailing. A basic additive like DEA competes for these active sites, resulting in sharper, more symmetrical peaks.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[2][6] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[12]
Mechanism of Separation: The separation mechanism in SFC on polysaccharide CSPs is analogous to normal-phase HPLC, relying on the same types of intermolecular interactions. The use of an organic co-solvent (modifier) with the CO2 allows for the tuning of mobile phase polarity to achieve optimal retention and resolution.
Experimental Protocol: Chiral SFC of 2-Aminotetralin
-
Column: Chiralpak IA or Chiralcel OD-3 (immobilized versions of amylose and cellulose tris(3,5-dimethylphenylcarbamate), respectively). Immobilized phases offer greater solvent compatibility.[13]
-
Mobile Phase: A gradient of methanol (with 0.1% DEA) in CO2. A typical gradient could be 5% to 40% methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm.
Causality in Experimental Choices:
-
Immobilized CSPs: These are more robust and can tolerate a wider range of solvents, which is advantageous during method development.
-
Methanol as Modifier: Methanol is a common polar modifier in SFC that effectively modulates the polarity of the mobile phase.
-
Basic Additive (DEA): As with HPLC, a basic additive is crucial for obtaining good peak shapes for basic analytes like 2-aminotetralin.
-
Elevated Temperature: Higher temperatures can improve kinetics and efficiency in SFC.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE).
Mechanism of Separation: In the case of 2-aminotetralin, which is a basic compound and will be protonated at acidic pH, cyclodextrins (CDs) are the most commonly used chiral selectors.[14][15] The enantiomers form transient diastereomeric inclusion complexes with the CD cavity. The different binding constants of the two enantiomers with the CD lead to different apparent mobilities and thus, separation.
Experimental Protocol: Chiral CE of 2-Aminotetralin
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
Causality in Experimental Choices:
-
Low pH BGE: At a pH of 2.5, the amino group of 2-aminotetralin is protonated, making it suitable for separation by CE. This also suppresses the ionization of silanol groups on the capillary wall, reducing analyte adsorption.
-
Cyclodextrin Selector: CDs are versatile chiral selectors with a hydrophobic cavity and a hydrophilic exterior, making them ideal for the inclusion of the aromatic part of 2-aminotetralin.[14][15] Different CD derivatives should be screened to find the one with the best enantioselectivity.
-
High Voltage: A high electric field strength leads to shorter analysis times.
Visualizing the Workflow
Caption: A generalized workflow for the chiral separation of 2-aminotetralin enantiomers.
Logical Relationships in Method Optimization
Caption: Key parameters influencing the optimization of chiral separation methods for 2-aminotetralin.
Conclusion and Recommendations
The choice of the optimal method for the chiral separation of 2-aminotetralin enantiomers depends on the specific requirements of the analysis.
-
For routine quality control with established methods, HPLC offers reliability and is widely available.
-
For high-throughput screening and applications where speed and sustainability are paramount, SFC is the superior choice, often providing faster and more efficient separations with reduced environmental impact.[2][6]
-
When sample volume is limited and very high efficiency is required, CE presents a compelling, cost-effective alternative.
A systematic method development approach, starting with screening on polysaccharide-based CSPs for HPLC and SFC, and a selection of cyclodextrins for CE, is recommended. The insights and protocols provided in this guide serve as a robust starting point for researchers to successfully tackle the chiral separation of 2-aminotetralin and its derivatives.
References
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]
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Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC International. Available at: [Link]
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Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available at: [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. Available at: [Link]
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CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. NIH. Available at: [Link]
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Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. PubMed. Available at: [Link]
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Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SciRP.org. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. Available at: [Link]
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Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors. Available at: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
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Insights into chiral recognition mechanisms in supercritical fluid chromatography. II. Factors contributing to enantiomer separation on tris-(3,5-dimethylphenylcarbamate) of amylose and cellulose stationary phases. PubMed. Available at: [Link]
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The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. MDPI. Available at: [Link]
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Quality by Design Assisted Optimization of a Chiral Capillary Electrokinetic Chromatographic Method for the Separation of Amlodipine Enantiomers Using Maltodextrin as Chiral Selector. PMC - PubMed Central. Available at: [Link]
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Use of cyclodextrins and maltodextrins in capillary electrophoresis. HELDA. Available at: [Link]
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Insights into chiral recognition mechanisms in supercritical fluid chromatography. I. Non-enantiospecific interactions contributing to the retention on tris-(3,5-dimethylphenylcarbamate) amylose and cellulose stationary phases. PubMed. Available at: [Link]
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Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. ResearchGate. Available at: [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]
-
Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. Available at: [Link]
-
Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. PMC - PubMed Central. Available at: [Link]
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A Comparative Pharmacological Guide to 5-Hydroxy and 5-Methoxy-2-Aminotetralins
This guide provides a detailed comparative analysis of the pharmacology of two closely related classes of psychoactive compounds: 5-hydroxy-2-aminotetralins and 5-methoxy-2-aminotetralins. As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding of the experimental choices and interpretations essential for researchers in pharmacology and drug development. We will explore the nuances in receptor interaction, functional activity, and metabolic fate that differentiate these two scaffolds, supported by experimental data and detailed protocols.
Introduction: The 2-Aminotetralin Scaffold
The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous compounds targeting monoamine receptors. Its semi-rigid structure mimics the conformation of endogenous neurotransmitters like serotonin and dopamine, allowing for potent and often selective interactions with their respective G protein-coupled receptors (GPCRs). The substitution at the 5-position of the aromatic ring, particularly with a hydroxyl (-OH) or a methoxy (-OCH3) group, critically dictates the compound's pharmacological profile. This guide will dissect these differences, using prototypical examples to illustrate key principles.
Comparative Receptor Binding Profiles
The initial characterization of any novel compound involves determining its affinity for a panel of relevant biological targets. For 2-aminotetralins, the primary targets are serotonin (5-HT) and dopamine (D) receptors. The choice of a radioligand binding assay is foundational, as it provides a quantitative measure (the inhibition constant, Ki) of the ligand's ability to displace a known radiolabeled ligand from the receptor.
The key distinction arises from the electronic and steric properties of the 5-hydroxy versus the 5-methoxy group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is primarily a hydrogen bond acceptor. This seemingly minor difference can lead to significant variations in binding affinity and selectivity.
5-substituted-2-aminotetralins (5-SATs) generally demonstrate high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] The prototypical 5-hydroxy derivative, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a widely used research tool renowned for its high affinity and selectivity for the 5-HT1A receptor.[2] Its methoxylated counterpart would be a 5-methoxy-2-(di-n-propylamino)tetralin. While direct comparative data for a 5-MeO-DPAT is less common in literature, studies on various 5-methoxy-2-aminotetralin derivatives show potent interactions with multiple 5-HT receptors, often with a broader spectrum of activity compared to their hydroxylated analogs.[3]
Table 1: Illustrative Receptor Binding Affinities (Ki, nM)
| Compound Class | Target Receptor | Typical Affinity (Ki) Range | Key Observations |
| 5-Hydroxy-2-ATs | 5-HT1A | 0.5 - 10 nM | Often display high affinity and selectivity.[4] |
| 5-HT7 | 10 - 100 nM | Moderate affinity; 8-OH-DPAT also acts as a 5-HT7 agonist.[5] | |
| Dopamine D2/D3 | 50 - 500 nM | Generally lower affinity than for 5-HT1A.[6] | |
| 5-Methoxy-2-ATs | 5-HT1A | 1 - 20 nM | High affinity, but may show less selectivity over other 5-HT subtypes.[7] |
| 5-HT2A | 5 - 50 nM | Often possess significantly higher affinity than 5-OH analogs.[8] | |
| Dopamine D2/D3 | 20 - 200 nM | Can exhibit moderate to high affinity. |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Functional Activity and Signaling Pathways
Beyond mere binding, the crucial question is the functional consequence of that interaction. Is the compound an agonist, antagonist, or partial agonist? Does it activate all signaling pathways downstream of the receptor equally, or does it show bias?
G-Protein Activation vs. β-Arrestin Recruitment
Most 5-HT and dopamine receptors are GPCRs that classically signal through G-proteins upon activation. For instance, the 5-HT1A receptor couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[9] Conversely, the 5-HT2A receptor couples to Gq/11, activating phospholipase C and leading to an increase in intracellular calcium.[10][11]
However, GPCR activation also triggers the recruitment of β-arrestin proteins, which desensitize the G-protein signal and initiate a separate wave of G-protein-independent signaling. Ligands that preferentially activate one pathway over the other are termed "biased agonists." This phenomenon is a critical area of modern drug development, as β-arrestin signaling can be associated with both therapeutic effects and adverse events.
5-hydroxy-2-aminotetralins like 8-OH-DPAT are typically strong agonists at 5-HT1A receptors, potently inhibiting cAMP production.[2] 5-methoxy analogs also act as agonists at 5-HT1A and 5-HT2A receptors.[7][12] The presence of the bulkier methoxy group can influence the conformational change in the receptor upon binding, potentially leading to different degrees of G-protein versus β-arrestin pathway engagement. Investigating this bias is essential for predicting a compound's full in vivo effect profile.
Caption: GPCR signaling pathways for the 5-HT1A receptor.
The Critical Role of Metabolism: A Key Differentiator
Perhaps the most significant pharmacological distinction between these two classes lies in their metabolic fate. 5-methoxy substituted compounds, including both aminotetralins and related tryptamines, are susceptible to O-demethylation by cytochrome P450 enzymes, primarily CYP2D6.[7][13] This metabolic process converts the 5-methoxy compound into its corresponding 5-hydroxy analog.
This has profound implications:
-
Prodrug Effect: A 5-methoxy-2-aminotetralin can function as a prodrug for its 5-hydroxy metabolite. The observed in vivo effects may be a composite of the parent drug's activity and the metabolite's activity.[14]
-
Pharmacokinetic Variability: The rate of this conversion can vary significantly between individuals due to genetic polymorphisms in CYP2D6.[7] This can lead to unpredictable differences in drug exposure and response.
-
Brain Penetration: The methoxy group is more lipophilic than the hydroxyl group, which can enhance a compound's ability to cross the blood-brain barrier.[7] However, the active metabolite may have different penetration properties.
In contrast, 5-hydroxy-2-aminotetralins are not subject to this specific metabolic conversion, potentially leading to more predictable pharmacokinetics. They are typically metabolized through glucuronidation or sulfation at the hydroxyl group.
Caption: Metabolic conversion of 5-methoxy to 5-hydroxy analogs.
Experimental Protocols
To ensure robust and reproducible data, standardized and well-validated protocols are essential. The following sections detail the methodologies for the key assays discussed.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Causality: This assay operates on the principle of competitive binding. By measuring how effectively a test compound displaces a high-affinity radiolabeled ligand, we can calculate its own affinity for the receptor. The choice of cell membranes expressing a high density of the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor) is critical for a strong signal-to-noise ratio.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at high speed (e.g., 40,000 x g) and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer
-
Test compound at 10-12 serial dilutions (e.g., 10 pM to 100 µM).
-
Radioligand at a fixed concentration near its Kd value (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Membrane preparation (20-50 µg protein per well).
-
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-labeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
Objective: To measure the recruitment of β-arrestin to an activated GPCR, a key indicator of a distinct signaling pathway.
Causality: This assay ingeniously uses enzyme fragment complementation (EFC).[15][16] The receptor is fused to a small, inactive enzyme fragment, while β-arrestin is fused to the larger, complementary fragment. Ligand-induced receptor activation brings β-arrestin into close proximity, allowing the two fragments to combine and form a functional enzyme. The activity of this reconstituted enzyme, measured by substrate turnover, is directly proportional to β-arrestin recruitment.
Caption: Workflow for a β-Arrestin recruitment EFC assay.
Step-by-Step Methodology:
-
Cell Culture: Use a commercially available cell line stably co-expressing the GPCR of interest fused to an enzyme donor (e.g., ProLink™) and β-arrestin fused to an enzyme acceptor (e.g., EA).[15] Culture cells according to the supplier's instructions.
-
Cell Plating: Harvest and plate the cells into a white, clear-bottom 96-well assay plate at a predetermined density. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the 5-hydroxy and 5-methoxy-2-aminotetralin test compounds in an appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cell plate. Include a positive control (a known agonist) and a vehicle control (buffer only).
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase).
-
Final Incubation: Incubate the plate at room temperature in the dark for approximately 60 minutes to allow the enzymatic reaction to proceed.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
Conclusion and Future Directions
The substitution of a 5-hydroxyl with a 5-methoxy group on the 2-aminotetralin scaffold imparts critical changes in pharmacology. While both classes can produce potent serotonin and dopamine receptor ligands, they differ markedly in:
-
Receptor Selectivity: 5-hydroxy analogs often show higher selectivity for the 5-HT1A receptor, whereas 5-methoxy analogs may have a broader profile, frequently including potent 5-HT2A activity.
-
Metabolism: 5-methoxy compounds can act as prodrugs for their 5-hydroxy metabolites, a crucial factor for interpreting in vivo data and considering inter-individual variability.
-
Signaling Bias: Subtle structural changes can alter the balance between G-protein and β-arrestin signaling, a key determinant of the overall cellular and physiological response.
For researchers and drug developers, this comparison underscores the necessity of a comprehensive pharmacological evaluation. It is not sufficient to know a compound's binding affinity. A thorough understanding requires parallel assessment of functional activity across multiple signaling pathways and a clear characterization of its metabolic fate. Future research should focus on directly comparing matched pairs of 5-hydroxy and 5-methoxy analogs in biased signaling assays to build more precise structure-activity relationships for guiding the development of next-generation therapeutics with optimized efficacy and side-effect profiles.
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Shen, H., Jiang, X., Winter, J., & Yu, A. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism.
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Kamata, T., Shima, N., Kizu, J., & Katagi, M. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Health Science.
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Casey, A. T., Mukherjee, M., & Cao, J. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience.
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Kuypers, K. P. C., D'Souza, D. C., & Riba, J. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry.
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Gold, M. S., & Long, J. P. (1982). Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. European Journal of Pharmacology.
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Flanagan, T. W., & Nichols, C. D. (2018). 5-HT2A receptors: Pharmacology and functional selectivity. The International Journal of Neuropsychopharmacology.
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Cannon, J. G., Koble, D. L., Long, J. P., & Verimer, T. (1980). Derivatives of 5-hydroxy-6-methyl-2-aminotetralin. Journal of Medicinal Chemistry.
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Unver, M. Y., & D'Andrea, M. R. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules.
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Seiler, M. P., Stoll, A. P., & Closse, A. (1983). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry.
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Halberstadt, A. L., & Geyer, M. A. (2014). 5-MeO-MiPT, like many other tryptamine derivatives, is an agonist of the 5-HT2A receptor. Neuropharmacology.
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An In-Depth Guide to the In Vivo Efficacy of Aminotetralin-Based Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of aminotetralin-based dopamine agonists, a critical class of non-ergoline compounds used in the management of Parkinson's disease (PD) and other dopamine-related disorders. We will delve into their mechanisms, compare key agents using preclinical and clinical data, and provide detailed experimental protocols that form the basis of these evaluations.
Introduction: The Role of Aminotetralins in Dopaminergic Therapy
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficit of dopamine in the striatum and causing hallmark motor symptoms like bradykinesia, resting tremor, and rigidity.[1][2] Dopamine agonists (DAs) are a cornerstone of symptomatic treatment, acting directly on dopamine receptors to mimic the effects of endogenous dopamine.[3][4]
The aminotetralin class of DAs, which includes compounds like Rotigotine, represents a significant advancement in PD therapy. As non-ergoline derivatives, they avoid the risks of fibrotic side effects associated with older ergoline-based agonists. This guide focuses on comparing the in vivo efficacy of these agents to inform preclinical research and clinical development.
Mechanism of Action: D2/D3 Receptor Agonism
Most aminotetralin-based agonists exert their therapeutic effects primarily by targeting the D2-like family of dopamine receptors (D2, D3, D4).[5][6] These are G-protein coupled receptors that, upon activation, initiate an inhibitory signaling cascade.[5]
The Causality of D2 Receptor Activation: Activation of D2 receptors, which are abundant in the striatum, leads to the inhibition of the enzyme adenylyl cyclase.[3][5] This reduces intracellular levels of cyclic AMP (cAMP), a key second messenger.[3] The decrease in cAMP-dependent protein kinase A (PKA) activity ultimately modulates ion channel function and reduces neuronal excitability, compensating for the lack of natural dopamine stimulation in the parkinsonian brain. This mechanism is crucial for restoring motor control. D2 autoreceptors on dopaminergic neurons also provide a negative feedback loop, regulating dopamine synthesis and release.[7]
Caption: Workflow for 6-OHDA lesioning and drug efficacy testing.
Detailed Protocol: Unilateral 6-OHDA Lesioning and Rotational Analysis
This protocol is a self-validating system, as the degree of rotational behavior post-agonist challenge serves as a functional readout of the lesion's severity, which is later confirmed histologically.
Objective: To create a robust model of Parkinson's disease for evaluating the in vivo efficacy of aminotetralin-based dopamine agonists.
Materials:
-
Male Sprague-Dawley rats (225-250g)
-
6-hydroxydopamine (6-OHDA)
-
Sterile saline with 0.02% ascorbic acid (as an antioxidant for 6-OHDA)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Automated rotometer or video tracking system
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Ensure the skull is level between bregma and lambda. [8]2. Surgical Incision: Make a midline incision on the scalp and expose the skull. Identify bregma.
-
Coordinate Targeting: For a medial forebrain bundle (MFB) lesion, which results in near-total destruction of SNc dopaminergic neurons, use stereotaxic coordinates relative to bregma (e.g., A/P: -2.2 mm, M/L: +1.5 mm, D/V: -8.0 mm from dura). [8][9] * Rationale: Targeting the MFB transects the entire nigrostriatal fiber bundle, producing a more complete and reliable dopamine depletion than injecting into the substantia nigra (SNc) directly. [9]4. Neurotoxin Injection: Slowly infuse 4-5 µL of 6-OHDA solution (e.g., 2-4 µg/µL in saline/ascorbic acid) at a rate of 1 µL/min. [8] * Rationale: A slow infusion rate minimizes tissue damage and ensures proper diffusion of the neurotoxin. The needle is left in place for 5-10 minutes post-injection to prevent backflow. [8]5. Post-Operative Care: Suture the incision and allow the animal to recover for at least 2 weeks. This period is critical for the retrograde degeneration of dopaminergic neurons to complete.
-
Behavioral Testing:
-
Acclimate the rat to the testing environment (e.g., a circular arena).
-
Administer the aminotetralin agonist via the desired route (e.g., subcutaneous injection, oral gavage, or application of a transdermal patch).
-
Record the number of full 360° contralateral (away from the lesioned side) rotations for at least 90 minutes.
-
Rationale: In the dopamine-depleted striatum, post-synaptic D2 receptors become hypersensitive. An effective agonist will stimulate these receptors, leading to a motor imbalance that manifests as robust contralateral turning. The number of rotations is a direct and quantifiable measure of the drug's efficacy. [10]7. Histological Validation: After the experiment, perfuse the animal and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and confirm the loss of dopaminergic neurons in the SNc on the lesioned side compared to the intact side. This step is crucial for validating the integrity of the model.
-
Comparative Efficacy Data
The following tables summarize in vivo data from preclinical models, providing a comparative snapshot of the efficacy of different aminotetralin-based and other non-ergoline agonists.
Table 1: Efficacy in the 6-OHDA Lesioned Rat Model
| Compound | Animal Model | Dose (mg/kg) & Route | Key Efficacy Endpoint (Contralateral Rotations) | Source |
| Pardoprunox | 6-OHDA Rat | 0.03 (p.o.) | Minimum effective dose to induce significant turning behavior. | [11] |
| Rotigotine | 6-OHDA Rat | 1.0 (continuous) | Produced sustained contralateral rotations, peaking at day 3. | [12] |
| 7-OH-DPAT | 6-OHDA Rat | 0.07 (s.c.) | ID50 for potent D3 receptor binding and induction of dopaminergic effects. | [13] |
Table 2: Efficacy in the MPTP-Treated Primate Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model offers a more complex parkinsonian phenotype, including tremor and bradykinesia, making it highly valuable for translational research.
| Compound | Animal Model | Dose (mg/kg) & Route | Key Efficacy Endpoint | Source |
| Pardoprunox | MPTP Marmoset | 0.03 (p.o.) | Dose-dependently increased locomotor activity and decreased motor disability. | [11] |
| Pardoprunox + L-dopa | MPTP Marmoset | 0.0125-0.025 (p.o.) | Enhanced reversal of motor disability compared to L-dopa alone and reduced dyskinesia over time. | [14] |
Table 3: Clinical Efficacy in Parkinson's Disease Patients
Clinical trials provide the ultimate measure of in vivo efficacy. Key endpoints in advanced PD include the reduction of "off" time (periods of poor motor function) and improvement in motor scores (UPDRS III).
| Compound | Patient Population | Key Efficacy Endpoint | Source |
| Rotigotine (8 mg/24h) | Advanced PD | Significant decrease in mean "off" time by 1.8 hours/day vs. placebo. | [15] |
| Rotigotine (12 mg/24h) | Advanced PD | Significant decrease in mean "off" time by 1.2 hours/day vs. placebo. | [15] |
| Pramipexole, Ropinirole, Rotigotine | Advanced PD | All significantly increased "ON" time and improved UPDRS III scores, with no significant difference in efficacy observed between the three drugs. | [16] |
| Pardoprunox | Advanced PD | Showed a trend for reduced "OFF" time (p=0.054) vs. placebo. | [17] |
Discussion and Translational Insights
-
Preclinical Predictability: The data consistently show that compounds effective in the 6-OHDA rat model, such as Pardoprunox and Rotigotine, translate to efficacy in the more complex MPTP primate model and ultimately in human clinical trials. [11][15]This validates the use of these preclinical models for screening and development.
-
Continuous vs. Pulsatile Stimulation: Rotigotine's transdermal delivery system is designed to provide continuous dopaminergic stimulation (CDS). Preclinical studies suggest that this constant stimulation may be less likely to induce dyskinesia compared to pulsatile oral therapies. [18][12]This is a key conceptual advantage, aiming to mimic the natural, tonic release of dopamine in the brain.
-
Partial Agonism and Multi-Target Effects: Pardoprunox demonstrates a unique profile as a partial D2/D3 agonist and a 5-HT1A agonist. [11][19]This partial agonism may provide a ceiling effect, preventing the overstimulation that can lead to dyskinesia. Its 5-HT1A activity might also contribute to anti-dyskinetic and neuropsychiatric benefits. [11]In MPTP marmosets, when added to L-dopa, Pardoprunox enhanced motor benefits while reducing the intensity of dyskinesia over time, a highly desirable clinical outcome. [14]* Clinical Equivalence of Major Non-Ergolines: A large network meta-analysis found no significant difference in the core efficacy (improving "on" time and motor scores) between pramipexole, ropinirole, and rotigotine in patients with advanced PD. [16]This suggests that the choice between these agents in a clinical setting may be driven by other factors like delivery method (oral vs. transdermal), side-effect profiles, and patient preference. [16][20]
Conclusion
The aminotetralin-based dopamine agonists and their non-ergoline counterparts are potent therapeutic agents that demonstrate robust in vivo efficacy across a range of validated preclinical and clinical models. The 6-OHDA rat model remains an indispensable tool for initial efficacy screening, with outcomes that reliably predict performance in higher-order models and patients. While agents like Rotigotine, Pramipexole, and Ropinirole show comparable clinical efficacy in motor symptom control, newer compounds like Pardoprunox highlight innovative approaches, such as partial agonism and multi-receptor targeting, to potentially improve on side-effect profiles, particularly dyskinesia. Future research will continue to refine these strategies, aiming for not just symptomatic relief but also a reduction in the long-term motor complications of dopaminergic therapy.
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The C5 Position: A Linchpin in Tuning Receptor Selectivity of 2-Aminotetralins
A Comparative Guide to Structure-Activity Relationships for Drug Development Professionals
Executive Summary
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, particularly for targeting aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. While modifications at the C2-amino group and other aromatic positions are well-explored, the C5 position has emerged as a critical modulator of receptor affinity, functional activity, and, most importantly, selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) at the C5 position of 2-aminotetralins, synthesizing data from seminal and recent studies. We delve into the causal mechanisms behind experimental choices, present validated protocols for compound evaluation, and offer a framework for rationally designing next-generation ligands with tailored pharmacological profiles.
Introduction: The 2-Aminotetralin Scaffold and the Significance of the C5 Position
The 2-aminotetralin framework can be considered a conformationally constrained analogue of phenylethylamine, a core structural motif of endogenous neurotransmitters like dopamine and norepinephrine. This inherent structural mimicry makes it a privileged scaffold for engaging with their cognate receptors. Landmark compounds such as 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist, solidified the therapeutic potential of this chemical class.
Subsequent research revealed that the aromatic ring of the tetralin is not merely a structural anchor but an active participant in ligand-receptor interactions. The C5 position, in particular, projects into a region of the receptor binding pocket that varies significantly between receptor subtypes. This variability creates a unique opportunity: by systematically modifying the substituent at C5, one can exploit these subtle differences to steer the ligand's binding preference away from ubiquitous targets (e.g., Dopamine D2) and towards more specialized ones (e.g., Dopamine D3 or specific 5-HT subtypes), or to fine-tune the balance of activities between receptor families.
This guide will compare how different C5-substituents—from simple hydroxyl and methoxy groups to larger aryl and heteroaryl moieties—impact binding affinity (Ki) and functional efficacy (EC50, Emax) at key dopamine and serotonin receptors.
Core SAR Analysis: A Tale of Two Receptor Families
The influence of the C5 substituent is best understood by comparing its effects on two major receptor families: the 5-HT1 serotonin receptors and the D2-like dopamine receptors.
Serotonin 5-HT1A/1B/1D Receptors: Exploiting the Pocket for High Affinity and Selectivity
Recent comprehensive studies on 5-substituted-2-aminotetralins (5-SATs) have provided a rich dataset for SAR analysis at 5-HT1 subtypes.[1][2] A key finding is that the (2S)-stereochemistry confers significantly higher affinity (35- to 1000-fold) over the (2R)-configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors, establishing it as the preferred enantiomer for this target class.[1][2]
The C5 position dramatically influences both potency and selectivity across these closely related subtypes.
-
Aryl and Haloaryl Groups: Introduction of a phenyl group at C5 (e.g., 5-PAT) results in high-affinity ligands. Further substitution on this phenyl ring, particularly with halogens, can fine-tune the pharmacological profile. For instance, the 5-(2'-fluorophenyl) analog, FPT, is a high-potency, full agonist at the 5-HT1B receptor.[1] This suggests the C5-aryl moiety occupies a hydrophobic pocket where halogen substitution can form additional favorable interactions or modulate the electronic properties of the ring system.
-
Steric Bulk and Selectivity: Increasing the size of the C5-substituent can be a powerful strategy for achieving subtype selectivity. Substituting the C5-phenyl with larger aromatic groups like naphthyl (NAP) compromises affinity at some receptors more than others, thereby creating a selectivity window.[3] This principle underscores the importance of matching the substituent's size and shape to the specific topology of the target receptor's binding pocket.
Table 1: Comparative Affinity (Ki, nM) and Functional Potency (EC50, nM) of Representative (2S)-C5-Substituted 2-Aminotetralins at Human 5-HT1 Receptors
| Compound | C5-Substituent | C2-Substituent | 5-HT1A Ki | 5-HT1B Ki | 5-HT1D Ki | 5-HT1B EC50 |
| 5-PAT | Phenyl | N,N-dimethyl | 18 | 25 | 2.1 | 110 (30% Emax) |
| FPT | 2'-Fluorophenyl | N,N-dimethyl | 11 | 3.3 | 1.8 | 1.9 (>90% Emax) |
| CPT | 2'-Chlorophenyl | N,N-dimethyl | 12 | 2.7 | 1.5 | 2.5 (>90% Emax) |
| DPAT | Phenyl | N,N-dipropyl | 1.6 | 17 | 1.1 | 180 (20% Emax) |
| DFPT | 2'-Fluorophenyl | N,N-dipropyl | 1.0 | 3.5 | 1.3 | 1.1 (>90% Emax) |
Data synthesized from Browne et al., 2024.[1][2] This table clearly illustrates that while a simple phenyl group (in DPAT) results in weak partial agonism at 5-HT1B, the addition of a 2'-fluoro or 2'-chloro substituent (DFPT, CPT) transforms the molecule into a high-potency, full agonist.[1]
Dopamine D2 and D3 Receptors: A More Nuanced Relationship
The SAR at dopamine D2 and D3 receptors is more complex, with the C5 position playing a crucial role in modulating affinity, though systematic data across a wide range of substituents is less consolidated than for 5-HT receptors. The high homology between D2 and D3 receptors makes achieving selectivity a significant challenge.[4][5]
-
Hydrogen Bonding Potential: The classic comparison involves the 5-hydroxy (-OH), 5-methoxy (-OMe), and unsubstituted analogues. The 5-hydroxy group is a key pharmacophoric feature for D2-like receptor agonists, capable of acting as a hydrogen bond donor.[6][7][8] The 5-methoxy group, in contrast, can only function as a hydrogen bond acceptor.[6] This difference in hydrogen bonding capacity can be exploited to modulate affinity. For a series of 2-aminotetralin-derived benzamides, the 5-hydroxy analogue displayed a Ki of 4.9 nM at the D2 receptor, whereas the 5-methoxy version was slightly less potent at 550 nM, suggesting the receptor prefers a hydrogen bond donor at this position.[6]
-
Lipophilicity and Electronic Effects: A study analyzing a range of C5-substituents (including acetyl, cyano, methyl, phenyl, and esters) on a benzamide-aminotetralin hybrid scaffold found no simple correlation between D2 receptor affinity and the molecular properties of the C5-substituent.[6] This suggests that a combination of steric, electronic, and lipophilic factors contributes to binding, and there may be different binding modes at play. For the 5-HT1A receptor, however, the same study found that a relatively lipophilic, nonpolar C5-substituent was optimal for high affinity.[6]
Table 2: Comparative Affinity (Ki, nM) of C5-Modified 2-Aminotetralin Derivatives at Dopamine and Serotonin Receptors
| Compound Core | C5-Substituent | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) |
| Benzamide-Aminotetralin | -OH | 4.9 | ND | 1.4 |
| Benzamide-Aminotetralin | -OMe | 3.2 | 0.58 | 0.82 |
| Benzamide-Aminotetralin | -H | 13 | ND | 1.0 |
| Benzamide-Aminotetralin | -CN | 140 | ND | 2.5 |
| Benzamide-Aminotetralin | -Acetyl | 48 | ND | 4.0 |
| Benzamide-Aminotetralin | -Phenyl | 110 | ND | 3.6 |
Data synthesized from Sonesson et al., 1999 and Grol et al., 1997.[6][9] (ND = Not Determined in the cited study). This data highlights the high D3 affinity of the 5-methoxy benzamide derivative (Ki = 0.58 nM), suggesting that targeting this receptor subtype may be achievable through C5 modification.
Mechanistic Insights & Signaling Pathways
Dopamine D2/D3 receptors and Serotonin 5-HT1A receptors are canonical members of the Gαi/o-coupled GPCR family.[3][10][11] Upon agonist binding, they trigger a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein. The activated Gαi/o-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase.[5][11][12] This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream changes in cellular activity, such as modulation of protein kinase A (PKA) signaling.[5]
The SAR observed at the C5 position is a direct reflection of how different substituents interact with specific amino acid residues within the orthosteric binding pocket. Molecular modeling studies suggest that the C5-substituent projects towards transmembrane helices 4 and 5, a region that differs between receptor subtypes and can influence the conformational state stabilized by the ligand.[3]
Experimental Design & Protocols for SAR Elucidation
A robust SAR campaign relies on reproducible and validated experimental workflows. The causality behind these protocols is to isolate and accurately quantify two key pharmacological parameters: binding affinity and functional activity.
Protocol 1: Synthesis of a Representative 5-Aryl-2-Aminotetralin via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method for forming carbon-carbon bonds, making it ideal for installing a diverse range of aryl and heteroaryl substituents at the C5 position.[13][14] This protocol uses a pre-synthesized 5-bromo-2-aminotetralin precursor. The choice of a palladium catalyst and ligand is critical for achieving high yield and preventing side reactions.
Materials:
-
(S)-5-Bromo-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
-
Arylboronic acid (e.g., 2-fluorophenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (3.0 equivalents)
-
Anhydrous 1,4-Dioxane and Water (10:1 ratio)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add (S)-5-bromo-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), K3PO4 (3.0 equiv), Pd(OAc)2 (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This step is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) via syringe. The solution should be sparged with argon for 15-20 minutes prior to addition.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminotetralin.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Receptor Binding Assay (Radioligand Displacement)
Rationale: This competitive binding assay determines the affinity (Ki) of a test compound for a specific receptor.[1][15][16] It measures the ability of the unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor. The choice of radioligand is critical; [³H]Spiperone is a well-validated antagonist radioligand for D2-like receptors.[1][15][16]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 or D3 receptor.
-
[³H]Spiperone (Specific Activity ~60-90 Ci/mmol)
-
Test Compounds (C5-substituted 2-aminotetralins)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Non-specific binding (NSB) agent: 10 µM (+)Butaclamol or Haloperidol
-
96-well plates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.
-
Component Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate test compound dilution (typically 10-12 concentrations spanning from 0.1 nM to 10 µM). For TB wells, add 50 µL of buffer. For NSB wells, add 50 µL of 10 µM Butaclamol.
-
Add 50 µL of [³H]Spiperone diluted in Assay Buffer to a final concentration of ~0.2-0.5 nM (approximately its Kd value).
-
-
Initiate Reaction: Add 50 µL of the cell membrane preparation (5-20 µg protein/well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 25°C) for 90-120 minutes to reach equilibrium.
-
Harvesting: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 3: Functional Activity Assay (cAMP Inhibition HTRF Assay)
Rationale: This assay measures the functional consequence of receptor activation. For Gαi/o-coupled receptors, agonist binding leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP.[7][17][18][19] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive, high-throughput method to quantify these changes. It is a competitive immunoassay where cAMP produced by the cells competes with a fluorescently labeled cAMP derivative for binding to a specific antibody.
Materials:
-
HEK293 or CHO cells stably expressing the target receptor (e.g., Dopamine D2).
-
cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer). Contains cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Test Compounds (C5-substituted 2-aminotetralins).
-
Low-volume 384-well plates and an HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an optimized density and allow them to attach overnight.
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds.
-
To measure agonist activity, add the test compounds to the cells in the presence of a phosphodiesterase inhibitor like IBMX (to stabilize the cAMP signal) and a sub-maximal concentration of forskolin. Forskolin is used to pre-stimulate adenylyl cyclase, creating a cAMP signal "window" that can then be inhibited by the Gαi/o-coupled agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate mixed in lysis buffer) to all wells.
-
Incubate for 60 minutes at room temperature to allow for cell lysis and the competition assay to reach equilibrium.
-
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.
-
Data Analysis:
-
Calculate the 665/620 emission ratio for each well.
-
The signal is inversely proportional to the amount of cAMP produced. A potent agonist will cause a large decrease in cAMP, leading to a high HTRF ratio.
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Comparative Discussion & Future Directions
The collected data clearly demonstrates that the C5 position of the 2-aminotetralin scaffold is a highly effective "tuning knob" for modulating pharmacological activity.
-
For Serotonin Receptors: The path to achieving high affinity and selectivity appears to be driven by optimizing hydrophobic and electronic interactions. The introduction of substituted aryl rings at C5 is a validated strategy, with halogenation proving particularly effective at converting partial agonists into full agonists at the 5-HT1B receptor.
-
For Dopamine Receptors: The SAR is more subtle. While hydrogen bonding is a key determinant for affinity (favoring -OH), achieving D3 over D2 selectivity remains a major objective. The high D3 affinity of the 5-methoxy-benzamide derivative suggests that combining C5 modifications with alterations to the C2-amino substituent is a promising strategy for developing D3-selective ligands.[9]
Future Directions:
-
Systematic Dopamine SAR: A head-to-head study systematically evaluating a diverse library of C5-substituents (halogens, nitriles, small alkyls, amides, various aryls) on a consistent 2-aminotetralin backbone (e.g., the N,N-dipropyl or N,N-dimethyl series) against D2 and D3 receptors is critically needed. This would provide a clear roadmap for designing D3-selective agents.
-
Exploring Novel C5 Groups: Moving beyond simple aryls to more complex heteroaromatics or constrained ring systems at C5 could unlock novel interactions and unprecedented selectivity profiles.
-
Functional Selectivity (Biased Agonism): Future studies should not only measure cAMP inhibition but also evaluate other signaling pathways, such as β-arrestin recruitment. A C5-substituent might not only alter receptor selectivity but could also bias the receptor's signaling towards either G-protein or arrestin pathways, opening new therapeutic possibilities.
Conclusion
The structure-activity relationship of C5-substituted 2-aminotetralins is a compelling example of how subtle chemical modifications can lead to profound changes in biological activity. By leveraging steric, electronic, and hydrophobic interactions, medicinal chemists can rationally design ligands with tailored affinity, efficacy, and selectivity profiles for serotonin and dopamine receptors. The detailed experimental protocols provided herein offer a validated framework for researchers to pursue these goals, paving the way for the development of next-generation therapeutics for a range of neuropsychiatric and neurological disorders.
References
-
Meyers, M. J., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. Available at: [Link]
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Browne, C. J., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. Available at: [Link]
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Grol, C. P., et al. (1997). 2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]
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Sonesson, C., et al. (1999). C5-substituted derivatives of 5-OMe-BPAT: synthesis and interactions with dopamine D2 and serotonin 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Van de Witte, S. V., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Available at: [Link]
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Langer, T., & Kählig, H. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link]
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Karlsson, A., et al. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality. Available at: [Link]
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Wikström, H., et al. (1985). Resolved Monophenolic 2-aminotetralins and 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines: Structural and Stereochemical Considerations for Centrally Acting Pre- And Postsynaptic Dopamine-Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
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McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]
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Beaulieu, J. M., et al. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Neurobiology. Available at: [Link]
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Gabriel, M., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
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Farag, A. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC. Available at: [Link]
-
Marona-Lewicka, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]
- Sonesson, C., et al. (1994). (S)-5-bromo-N,N-dipropyl-2-aminotetralin: a new dopamine D2 receptor agonist with a unique pharmacological profile. Journal of Medicinal Chemistry.
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Bivol, A., & Watts, V. J. (2000). Adenylyl Cyclase Interaction with the D2 Dopamine Receptor Family; Differential Coupling to Gi, Gz, and Gs. Molecular Pharmacology. Available at: [Link]
- Round, J. E., et al. (2009). The gut microbiota shapes intestinal immune responses during health and disease.
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]
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Browne, C. J., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. Available at: [Link]
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Cisbio Bioassays. (2024). How to run a cAMP HTRF assay. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthetic (S)-5-Methoxy-2-aminotetralin
Introduction
(S)-5-Methoxy-2-aminotetralin (S-5-MeO-AMT) is a crucial research chemical, valued for its specific interactions with neurotransmitter systems. For researchers in pharmacology and drug development, the chemical and stereochemical purity of this compound is not merely a matter of quality control; it is a fundamental prerequisite for the validity and reproducibility of experimental data. The presence of its enantiomeric counterpart, the (R)-isomer, or other process-related impurities can lead to misleading biological results, given that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2]
This guide provides a comprehensive framework for validating the purity of synthetically produced S-5-MeO-AMT. It is designed for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to purity assessment. We will explore a suite of orthogonal analytical techniques, delve into the rationale behind their application, and provide detailed, field-tested protocols. The objective is to empower researchers to move beyond simple certificate of analysis (COA) reliance and to independently verify the purity and identity of this critical research tool.
The Imperative of Orthogonal Purity Validation
Relying on a single analytical technique for purity assessment is a scientifically precarious approach. Each method has inherent strengths and weaknesses. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation, it is generally not suited for determining enantiomeric excess without specialized chiral shift reagents. Conversely, chiral High-Performance Liquid Chromatography (HPLC) excels at separating and quantifying enantiomers but may not detect non-chiral impurities.
Therefore, a robust purity validation strategy employs an orthogonal approach , utilizing multiple, independent analytical techniques. This ensures that the weaknesses of one method are compensated for by the strengths of another, providing a comprehensive and trustworthy assessment of the compound's purity.
Caption: Orthogonal workflow for purity validation of S-5-MeO-AMT.
Comparative Analysis of Key Analytical Techniques
A thorough purity assessment of this compound necessitates a combination of chromatographic and spectroscopic methods. Below, we compare the most critical techniques and provide insights into their application.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.[3] The differential interaction is based on forming transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[2]
Advantages:
-
Quantitative Accuracy: Provides precise quantification of the enantiomeric excess (%ee).
-
High Sensitivity: Can detect even trace amounts of the unwanted enantiomer.
-
Established Methodology: A well-understood and widely accepted technique in the pharmaceutical industry.[4]
Limitations:
-
Method Development: Selecting the appropriate chiral column and mobile phase can be time-consuming.
-
Specificity: A chiral HPLC method is specific to a particular pair of enantiomers and may not be suitable for assessing other chemical impurities.
Experimental Protocol: Chiral HPLC for S-5-MeO-AMT
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is often a good starting point for aminotetralin derivatives.
-
Mobile Phase Screening:
-
Begin with a normal-phase mobile phase system, such as a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting gradient might be 90:10:0.1 (Hexane:IPA:DEA).
-
Modern chiral columns are also compatible with reversed-phase conditions, which can be explored if normal-phase separation is suboptimal.[4]
-
-
System Suitability:
-
Prepare a solution of racemic 5-Methoxy-2-aminotetralin to confirm that the method can separate the two enantiomers.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
-
-
Sample Analysis:
-
Accurately weigh and dissolve the (S)-5-MeO-AMT sample in the mobile phase.
-
Inject the sample and integrate the peak areas for both the (S) and (R) enantiomers.
-
-
Calculation of Enantiomeric Excess (%ee):
-
%ee = [ (Area of S-isomer - Area of R-isomer) / (Area of S-isomer + Area of R-isomer) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For purity analysis, ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals.[5]
Advantages:
-
Structural Confirmation: Unambiguously confirms the chemical identity of the compound.
-
Quantitative Purity Assessment: Can be used for absolute quantitative analysis (qNMR) to determine the overall purity of the sample against a certified internal standard.[6]
-
Detection of Diverse Impurities: Can detect residual solvents, starting materials, and by-products.[5]
Limitations:
-
Chirality: Standard NMR cannot differentiate between enantiomers. Chiral shift reagents or chiral derivatizing agents are required for this purpose, which can complicate the analysis.[7]
-
Sensitivity: Less sensitive than HPLC for detecting trace impurities.
Experimental Protocol: ¹H NMR for S-5-MeO-AMT
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the S-5-MeO-AMT sample.
-
Dissolve in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Assign the peaks in the spectrum to the corresponding protons of the S-5-MeO-AMT structure.
-
Integrate all peaks and look for any signals that do not correspond to the main compound or the solvent.
-
The presence of impurities can be quantified by comparing the integral of an impurity peak to the integral of a known proton signal from the main compound.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is a highly sensitive technique that can confirm the molecular weight of the compound and help identify impurities.[8] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[9]
Advantages:
-
High Sensitivity and Selectivity: Can detect and identify impurities at very low levels.[8][10]
-
Molecular Weight Confirmation: Provides definitive confirmation of the molecular weight of the parent compound and its impurities.
-
Structural Information: Tandem mass spectrometry (MS/MS) can provide structural information about unknown impurities.[8]
Limitations:
-
Not Inherently Chiral: Like NMR, MS cannot distinguish between enantiomers without prior chromatographic separation.
-
Ionization Efficiency: Different compounds may ionize with different efficiencies, which can complicate quantification without appropriate standards.
Experimental Protocol: LC-MS for S-5-MeO-AMT
-
LC Method:
-
Use a standard reversed-phase C18 column.
-
Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to promote ionization.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan to detect all ions within a specified mass range (e.g., m/z 100-500).
-
The expected molecular ion for S-5-MeO-AMT (C₁₁H₁₅NO) is [M+H]⁺ at m/z 178.1.[11]
-
-
Data Analysis:
Elemental Analysis (CHN Analysis)
Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample through combustion.[14] The experimental results are then compared to the theoretical percentages calculated from the molecular formula.
Advantages:
-
Fundamental Purity Check: Provides a fundamental assessment of the compound's elemental composition.
-
Detects Inorganic Impurities: Can indicate the presence of inorganic impurities or bound water/solvents that would not be detected by other methods.
Limitations:
-
Not Specific: Does not provide information about the nature of any impurities (e.g., isomeric or enantiomeric).
-
Requires High Purity: The sample must be highly pure for the results to be meaningful. The accepted deviation from the theoretical value is typically within ±0.4%.[15]
Experimental Protocol: CHN Analysis for S-5-MeO-AMT
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent or water.
-
-
Analysis:
-
Submit the sample to a specialized analytical laboratory for combustion analysis.
-
-
Data Comparison:
-
Compare the experimentally determined percentages of C, H, and N to the theoretical values for the molecular formula C₁₁H₁₅NO.[11]
-
Theoretical Values: C = 74.54%, H = 8.53%, N = 7.90%
-
Data Summary and Interpretation
To provide a clear and concise overview of the purity assessment, the data from all analytical techniques should be compiled into a summary table.
| Analytical Technique | Parameter Assessed | Acceptance Criteria | Experimental Result |
| Chiral HPLC | Enantiomeric Excess (%ee) | ≥ 99.5% | 99.8% |
| ¹H NMR | Structural Identity | Conforms to structure | Conforms |
| Chemical Purity | ≥ 99.0% (by integration) | 99.6% | |
| LC-MS | Molecular Weight | [M+H]⁺ = 178.1 m/z | 178.1 m/z |
| Impurity Profile | No single impurity > 0.1% | Conforms | |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical | C: 74.45%, H: 8.50%, N: 7.85% |
Interpreting the Results:
Conclusion
The validation of purity for synthetic this compound is a critical step in ensuring the integrity of research in which it is used. A superficial assessment based on a single technique is insufficient. As demonstrated, a comprehensive and robust purity evaluation relies on the synergistic application of multiple, orthogonal analytical methods. By integrating data from chiral HPLC, NMR spectroscopy, mass spectrometry, and elemental analysis, researchers can confidently ascertain the chemical identity, enantiomeric purity, and overall quality of their samples. This rigorous approach not only enhances the reliability and reproducibility of experimental results but also upholds the principles of scientific integrity.
References
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Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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PubMed. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. PubMed Central. [Link]
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A Head-to-Head Comparison of Rotigotine and Its Precursors: A Guide for Drug Development Professionals
This guide provides an in-depth, head-to-head comparison of the non-ergoline dopamine agonist, Rotigotine, and its key synthetic precursors. The objective is to elucidate the structure-activity relationships and pharmacokinetic properties that culminate in the therapeutic profile of Rotigotine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic pathways and the development of novel therapeutics for conditions such as Parkinson's disease and restless legs syndrome.
Introduction: The Rationale for Rotigotine's Molecular Architecture
Rotigotine, chemically known as (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydro-1-naphthol, is a dopamine receptor agonist with a unique pharmacological profile.[1] It exhibits agonistic activity across all dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[2][3] This broad-spectrum agonism, particularly its activity at D1-like receptors, distinguishes it from many other D2/D3-selective agonists like pramipexole and ropinirole, and may contribute to its clinical efficacy.[4] A critical aspect of its clinical use is its formulation as a transdermal patch, which ensures continuous drug delivery and mitigates the extensive first-pass metabolism observed with oral administration.[1]
To fully appreciate the molecular design of Rotigotine, it is instructive to compare its properties with those of its key synthetic intermediates. This comparative analysis allows us to dissect the contributions of specific chemical moieties to the overall pharmacological and pharmacokinetic profile. In this guide, we will focus on two pivotal precursors:
-
Precursor 1 (P1): (S)-2-(N-propylamino)-5-methoxytetralin. This molecule represents the core aminotetralin scaffold of Rotigotine but lacks the 2-thienylethyl group and possesses a methoxy group instead of the critical phenolic hydroxyl group.
-
Precursor 2 (P2): (S)-2-(N-propyl-N-(2-thienylethyl)amino)-5-methoxytetralin. This is the immediate precursor to Rotigotine, differing only by the presence of a methoxy group, which is demethylated in the final synthetic step to yield the active pharmaceutical ingredient.
By examining these precursors, we can understand the rationale behind the inclusion of the 2-thienylethyl side chain and the significance of the phenolic hydroxyl group for receptor interaction and metabolic stability.
Synthetic Pathway and the Genesis of Rotigotine
The synthesis of Rotigotine is a multi-step process that can be achieved through various routes. A common approach involves the asymmetric synthesis of the chiral aminotetralin core, followed by the introduction of the N-substituents and final demethylation. The following diagram illustrates a representative synthetic pathway, highlighting the positions of our precursors of interest.
Caption: Rotigotine's dual action on D1-like and D2-like dopamine receptor signaling pathways.
Pharmacokinetics
The ultimate fate of a drug in the body is determined by its pharmacokinetic properties.
| Parameter | Precursor 1 (P1) (Predicted) | Precursor 2 (P2) (Predicted) | Rotigotine (Experimental Data) | Rationale for Differences |
| Oral Bioavailability | Low | Very Low | Very Low (<1%) [1] | All three compounds are susceptible to extensive first-pass metabolism, likely through N-dealkylation and conjugation. The phenolic hydroxyl of Rotigotine makes it a prime target for glucuronidation and sulfation. [5] |
| Transdermal Bioavailability | N/A | N/A | ~37% [5] | Rotigotine's balanced lipophilicity and molecular weight are suitable for transdermal absorption. The properties of the precursors are not optimized for this delivery route. |
| Metabolism | N-dealkylation, O-demethylation | N-dealkylation, O-demethylation | N-dealkylation, conjugation (sulfation and glucuronidation) of the hydroxyl group [5][6] | The primary metabolic pathways for P1 and P2 would likely involve modification of the amine and demethylation. For Rotigotine, conjugation of the now-exposed hydroxyl group is a major route of elimination. |
| Elimination Half-life | Short | Short | 5-7 hours [7] | The precursors are likely rapidly metabolized and eliminated. Rotigotine's half-life is suitable for once-daily administration via a transdermal patch, which provides continuous delivery. |
Expert Insights: The pharmacokinetic profile of Rotigotine is a clear example of how drug delivery systems can be leveraged to overcome inherent molecular liabilities. The very low oral bioavailability necessitates a non-oral route of administration. The transdermal patch provides continuous, stable plasma concentrations, which is thought to be beneficial in the management of Parkinson's disease by providing more consistent dopaminergic stimulation. [5]
Experimental Protocols for Comparative Analysis
To empirically determine the comparative data presented above, a series of well-established in vitro and in vivo assays would be employed. The following are detailed protocols for two such critical experiments.
Experimental Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Test compound (Rotigotine, P1, or P2) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Radioligand, e.g., [³H]Spiperone, at a concentration close to its Kd (e.g., 0.2 nM).
-
Cell membrane preparation.
-
-
For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: In Vivo Microdialysis in Rat Striatum
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing a measure of the functional consequences of drug administration.
Step-by-Step Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize a male Sprague-Dawley rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). [8] * Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., the striatum) at predetermined stereotaxic coordinates.
-
Slowly lower a microdialysis guide cannula to the desired depth and secure it to the skull with dental cement.
-
-
Microdialysis Procedure:
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane of appropriate length and molecular weight cut-off) into the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes for the extracellular environment to equilibrate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (Rotigotine, P1, or P2) via an appropriate route (e.g., subcutaneous injection).
-
Continue to collect dialysate samples at the same intervals for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The HPLC system separates the components of the dialysate, and the electrochemical detector provides a sensitive and specific measurement of dopamine.
-
-
Data Analysis:
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.
-
Express the post-drug dopamine levels as a percentage of the average baseline levels.
-
Plot the percentage change in dopamine concentration over time to visualize the drug's effect on dopamine release.
-
Conclusion
The head-to-head comparison of Rotigotine with its key synthetic precursors provides a compelling narrative of rational drug design. The aminotetralin core serves as a foundational scaffold for interaction with dopamine receptors. However, it is the strategic addition of the 2-thienylethyl group and the final unmasking of the phenolic hydroxyl group that confer the unique pharmacological profile of Rotigotine: high-affinity, full agonism across a broad spectrum of dopamine receptors, and physicochemical properties amenable to transdermal delivery. This analysis underscores the importance of a holistic approach to drug development, where synthetic feasibility, pharmacodynamic activity, and pharmacokinetic properties are co-optimized to create a successful therapeutic agent.
References
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Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1 H NMR - MDPI. (2023). Retrieved from [Link]
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Microdialysis in Rodents - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
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An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome - ResearchGate. (n.d.). Retrieved from [Link]
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In vitro release studies of rotigotine from free rotigotine, rotigotine NPs and rotigotine Lf-NPs. Note - ResearchGate. (n.d.). Retrieved from [Link]
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Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - ACS Publications. (n.d.). Retrieved from [Link]
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Preparation and physicochemical characterization of rotigotine drug-in-adhesive patch containing crystal growth inhibitor - Kyung Hee University. (n.d.). Retrieved from [Link]
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Effect of Dispersion Medium on Pharmacokinetic Profile of Rotigotine Crystalline Suspension following Subcutaneous Injection - PubMed Central. (2022). Retrieved from [Link]
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Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. (2022). Retrieved from [Link]
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Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PubMed. (2014). Retrieved from [Link]
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Opposite Influences of Endogenous Dopamine D 1 and D 2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - Journal of Neuroscience. (2002). Retrieved from [Link]
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The solubility of Rotigotine.H 3 PO 4 and Rotigotine.HCl in different... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed. (n.d.). Retrieved from [Link]
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Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1 H NMR - MDPI. (n.d.). Retrieved from [Link]
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8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed. (n.d.). Retrieved from [Link]
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Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC. (2013). Retrieved from [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. (n.d.). Retrieved from [Link]
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2-Amido-8-methoxytetralins: a series of nonindolic melatonin-like agents - PubMed. (1993). Retrieved from [Link]
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Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed. (n.d.). Retrieved from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-5-Methoxy-2-aminotetralin
As a research chemical integral to the development of novel therapeutics, particularly within neuroscience, (S)-5-Methoxy-2-aminotetralin is a compound handled by discerning professionals.[1][2] Its proper management, from benchtop to final disposal, is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded framework for the safe and compliant disposal of this compound and its associated waste streams.
The Hazard Profile: Understanding the "Why" Behind the Protocol
Effective disposal protocols are built upon a thorough understanding of the substance's intrinsic hazards. This compound is not a benign compound; its hazard profile dictates the stringent handling and disposal measures required.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Harmful if Swallowed: Classified under GHS as Acute Toxicity, Oral (Category 4).[3]
-
Highly Toxic to Aquatic Life: It is designated as Acute and Chronic Aquatic Toxicity (Category 1), indicating that even minute quantities can cause significant, long-lasting harm to environmental ecosystems.[3]
This high aquatic toxicity is the principal driver for its classification as a hazardous waste. Release into the environment must be meticulously avoided.[3] Therefore, disposal of this chemical is regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The cardinal rule is that This compound must be disposed of through an approved hazardous waste disposal plant. [3][6][7]
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |
The Unbreakable Rules: Prohibited Disposal Methods
To ensure safety and compliance, it is critical to understand what is expressly forbidden. The following disposal methods are prohibited and represent significant safety and regulatory risks:
-
NO Sink or Sewer Disposal: Due to its high aquatic toxicity, discharging this compound down the drain is a direct violation of environmental regulations and can cause severe damage to aquatic ecosystems.[8][9][10]
-
NO Disposal in Regular Trash: Unused or residual this compound must never be placed in the common solid waste stream. It must be managed as hazardous chemical waste.
-
NO Disposal by Evaporation: Allowing the chemical, particularly when in a solvent, to evaporate in a fume hood is not a permissible disposal method and is a violation of EPA regulations.[8]
Standard Operating Procedure for Waste Accumulation and Disposal
This protocol outlines the step-by-step process for safely accumulating this compound waste in a laboratory setting, ensuring it is ready for collection by trained professionals.
Step 1: Waste Characterization and Segregation
-
Causality: All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste from the moment of generation.[8]
-
Protocol:
Step 2: Containerization
-
Causality: The integrity of the waste management process begins with proper primary containment. The choice of container prevents leaks, spills, and dangerous reactions.
-
Protocol:
-
Select a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or borosilicate glass containers are typically appropriate.[13][14]
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[12]
-
Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[14]
-
Keep the container closed at all times except when adding waste.[8][13]
-
Step 3: Labeling
-
Causality: Accurate labeling is a critical safety communication tool that ensures all personnel, from lab members to disposal technicians, are aware of the container's contents and hazards.
-
Protocol:
-
Label the container clearly with the words "Hazardous Waste." [15]
-
List all chemical constituents by their full name, including "this compound" and any solvents.
-
Indicate the approximate concentration or percentage of each component.
-
Identify the associated hazards (e.g., "Toxic," "Environmental Hazard").[11]
-
Step 4: Storage and Collection
-
Causality: Proper storage within the lab minimizes risks prior to removal.
-
Protocol:
-
Store the labeled, sealed waste container in a designated "Satellite Accumulation Area" that is under the direct control of laboratory personnel.[13]
-
Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.[12]
-
When the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor for pickup.[13]
-
Management of Contaminated Materials and Empty Containers
-
Contaminated Solids: Disposable labware (e.g., pipette tips, gloves, weigh boats) that are contaminated with this compound must be collected in a designated, lined, and labeled hazardous waste container for solids.
-
Empty Containers: An "empty" container that held a hazardous chemical can still pose a risk. The recommended procedure is as follows:
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect all three rinsate portions and manage them as liquid hazardous waste.[8] This is a critical step, as the rinsate now contains the hazardous chemical.
-
After rinsing, deface or remove the original chemical label.[8] The container can then typically be disposed of as non-hazardous waste or recycled, pending institutional policy.
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[3][6]
-
Containment: Prevent the spill from spreading or entering any drains.[3]
-
Cleanup:
-
For liquid spills, cover with a non-reactive absorbent material like diatomite, vermiculite, or a universal binder.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Disposal: Collect all contaminated absorbent and cleaning materials in a designated hazardous waste container and label it accordingly.[8]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for managing this compound waste from generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
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